molecular formula C9H18N2O4 B557234 H-Dab(boc)-OH CAS No. 10270-94-7

H-Dab(boc)-OH

货号: B557234
CAS 编号: 10270-94-7
分子量: 218.25 g/mol
InChI 键: ICJFZQLAIOCZNG-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Dab(boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJFZQLAIOCZNG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427150
Record name (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10270-94-7
Record name (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-Dab(Boc)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological significance of N-γ-Boc-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Boc)-OH. This derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) is a valuable building block in peptide synthesis and drug discovery, offering a versatile platform for chemical modification and the introduction of unique structural motifs into peptide chains.

Core Chemical and Physical Properties

This compound is an amino acid derivative where the side-chain (gamma) amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the alpha-amino group remains free. This orthogonal protection scheme is crucial for its application in standard peptide synthesis protocols.

PropertyValueSource(s)
Chemical Name N-γ-Boc-L-2,4-diaminobutyric acid
Synonyms H-L-Dab(Boc)-OH
CAS Number 10270-94-7[1]
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Appearance White to off-white powder
Storage Temperature Room temperature in continental US; may vary elsewhere.[1][1]
Long-term Storage Recommended at -20°C for long-term stability.[2][3]
Solubility Soluble in DMSO; not soluble in water.

Note: Properties such as melting point and specific optical rotation are not consistently reported for this compound itself in the provided search results, but are available for its Fmoc-protected counterparts like Fmoc-Dab(Boc)-OH.

Experimental Protocols and Applications

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block. The free α-amino group allows for its coupling to a growing peptide chain, while the Boc-protected γ-amino group can be deprotected under acidic conditions for subsequent modifications, such as branching or conjugation.

General Protocol for Incorporation into a Peptide Chain via SPPS

The following is a generalized workflow for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling of this compound:

    • Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA) in DMF.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

The workflow for this process can be visualized as follows:

SPPS_Workflow Resin Resin with N-Fmoc Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (Coupling Reagents, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Chain Peptide Chain with N-terminal Dab(Boc) Wash2->Chain

General workflow for this compound incorporation in SPPS.
Post-Synthesis Modification

Once the peptide synthesis is complete, the Boc group on the Dab side chain can be selectively removed using acidic conditions (e.g., trifluoroacetic acid, TFA), which typically also cleaves the peptide from the resin. This exposes the γ-amino group for further chemical modifications, enabling the synthesis of branched peptides, cyclic peptides, or peptide conjugates.

Biological Significance and Drug Development

While this compound is a synthetic building block, the core molecule, 2,4-diaminobutyric acid (DABA), possesses notable biological activity. DABA acts as an inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. It has also been shown to inhibit GABA reuptake. By preventing the breakdown and reuptake of GABA, DABA can effectively increase GABA levels in the brain.

This mechanism of action is of significant interest to drug development professionals. Elevated GABA levels are associated with anticonvulsant and anxiolytic effects. However, it is important to note that DABA itself can be neurotoxic and may cause liver damage.

The incorporation of Dab into peptide structures using this compound allows for the design of novel peptidomimetics and other drug candidates that can leverage the structural features of Dab for various therapeutic applications. For instance, this compound has been used in the synthesis of methotrexate analogs with antitumor and antifolate activities.

The relationship between DABA and the GABAergic system can be illustrated as follows:

GABA_Pathway Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA Transaminase GABA->GABA_T Degradation Reuptake GABA Reuptake GABA->Reuptake DABA 2,4-Diaminobutyric Acid (DABA) DABA->GABA_T DABA->Reuptake IncreasedGABA Increased GABA Levels DABA->IncreasedGABA

Mechanism of action of 2,4-diaminobutyric acid (DABA).

References

An In-depth Technical Guide to H-Dab(boc)-OH: Structure, Properties, and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Dab(boc)-OH, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and the development of therapeutic analogs. This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application in standard synthetic methodologies.

Core Structure and Chemical Formula

This compound is a non-proteinogenic amino acid, specifically a derivative of 2,4-diaminobutyric acid. The nomenclature specifies a free amine at the alpha (α) position (H- ), and a tert-butyloxycarbonyl (Boc ) protecting group on the side-chain (gamma, γ) amine. The "-OH" indicates a free carboxylic acid group. This strategic placement of the Boc group allows for the selective reaction of the α-amino group in peptide elongation while the side-chain amine remains protected.

The stereochemistry of this compound is a critical aspect of its application. It is available in both L- and D-enantiomeric forms:

  • H-L-Dab(boc)-OH ((S)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid)

  • H-D-Dab(boc)-OH ((R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid)

The choice of stereoisomer is dictated by the desired three-dimensional structure and biological activity of the target molecule.

Chemical Structure of H-L-Dab(boc)-OH:

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic protocols. The following table summarizes the key quantitative data for this compound.

PropertyValueCAS Number (L-isomer)CAS Number (D-isomer)
Molecular Formula C₉H₁₈N₂O₄[1][2]10270-94-7[3][4]114360-55-3[1]
Molecular Weight 218.25 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in polar organic solvents.
Storage Room temperature.

Experimental Protocols and Applications

This compound is a versatile building block primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its application extends to the synthesis of complex peptides and peptidomimetics, including methotrexate analogs with potential antitumor activities.

Standard Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized but detailed protocol for the coupling of this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin). This protocol is based on standard carbodiimide chemistry.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • H-L-Dab(boc)-OH (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

Protocol:

  • Resin Swelling: The resin-bound peptide is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Pre-activation of this compound: In a separate vessel, dissolve H-L-Dab(boc)-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: The DMF is drained from the swollen resin, and the pre-activated amino acid solution is added. If the N-terminal amine of the resin-bound peptide is in its salt form, DIEA (3 eq.) is added to neutralize it. The reaction vessel is then agitated for 2-4 hours at room temperature.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (beads remain yellow) indicates that all primary amines have reacted.

  • Washing: Upon completion, the reaction solution is drained, and the resin is thoroughly washed with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times) to remove any unreacted reagents and by-products.

The subsequent step would be the deprotection of the newly introduced α-amino group (if the synthesis is to be continued) or the final cleavage of the peptide from the resin.

Logical Workflow for a Single Coupling Cycle in SPPS

The following diagram illustrates the logical workflow for a single coupling cycle in solid-phase peptide synthesis, incorporating an amino acid like this compound.

SPPS_Coupling_Cycle cluster_activation Start Start: Resin-Bound Peptide (Deprotected N-terminus) ActivateAA Pre-activation of this compound (with DIC/HOBt in DMF) Coupling Coupling Reaction (Addition to Resin) Start->Coupling ActivateAA->Coupling Add activated amino acid Wash1 Washing (DMF, DCM) Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Positive Positive (Incomplete) KaiserTest->Positive Blue beads Negative Negative (Complete) KaiserTest->Negative Yellow beads Recouple Recouple Positive->Recouple NextCycle Proceed to Next Cycle (Deprotection or Cleavage) Negative->NextCycle Recouple->Coupling

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Signaling Pathways and Broader Applications

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides or peptidomimetics can significantly influence their interaction with biological targets. For instance, the diaminobutyric acid residue can introduce a positive charge at physiological pH, potentially enhancing binding to negatively charged pockets in proteins or nucleic acids.

The synthesis of methotrexate analogs is a notable application where this compound serves as a key intermediate. Methotrexate is an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. By modifying the glutamate side chain of methotrexate with Dab(boc), researchers can explore new interactions within the DHFR active site, potentially leading to drugs with improved efficacy, selectivity, or resistance profiles.

The logical relationship for the synthesis of a simplified methotrexate analog is depicted below.

MTX_Analog_Synthesis PteroicAcid Pteroic Acid Derivative Coupling Peptide Coupling (e.g., with HATU/DIEA) PteroicAcid->Coupling HDab This compound HDab->Coupling ProtectedAnalog Protected MTX Analog Coupling->ProtectedAnalog Deprotection Boc Deprotection (e.g., with TFA) ProtectedAnalog->Deprotection FinalAnalog Final MTX Analog Deprotection->FinalAnalog

Caption: Synthetic pathway for a methotrexate analog using this compound.

References

(2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic Acid: A Technical Guide to its Applications in Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid, commonly known as Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH), is a pivotal building block in the field of peptide chemistry and pharmaceutical development. Its unique structural features, including the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, make it a versatile tool for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth overview of the applications of Boc-Dab-OH, focusing on its role in solid-phase peptide synthesis (SPPS), its utility in the development of therapeutic peptides, and a comparison with the alternative Fmoc-based strategies.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid is presented in the table below.

PropertyValue
CAS Number 25691-37-6
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Appearance White to off-white powder
Melting Point 192-194 °C[1]
Solubility Sparingly soluble in methanol, slightly soluble in water[1]

Core Applications in Peptide Synthesis

The primary application of Boc-Dab-OH lies in its use as a protected amino acid monomer in peptide synthesis, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under neutral and basic conditions, allowing for the selective deprotection of other protecting groups on the peptide chain, while being readily removable with mild acids like trifluoroacetic acid (TFA).[2] This orthogonality is a cornerstone of Boc-SPPS.

Boc-SPPS Workflow

The general workflow for incorporating Boc-Dab-OH into a growing peptide chain via Boc-SPPS is a cyclical process involving deprotection, neutralization, and coupling steps.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Deprotection (TFA in DCM) Resin->Deprotection 1. Washing Washing Steps Deprotection->Washing 2. Neutralization Neutralization (DIEA in DCM/DMF) Coupling Coupling (Boc-Dab-OH + Coupling Reagent) Neutralization->Coupling 4. Washing_after Washing Steps Coupling->Washing_after 5. Washing->Neutralization 3. Washing_after->Resin Repeat Cycle Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi Protein SSTR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Somatostatin Somatostatin (or Analog) Somatostatin->SSTR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to

References

An In-depth Technical Guide to the Synthesis of N-gamma-Boc-L-2,4-diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-gamma-Boc-L-2,4-diaminobutyric acid (Nγ-Boc-L-Dab), a valuable building block in peptide synthesis and drug development. The unique structure of this non-proteinogenic amino acid, featuring a Boc-protected gamma-amino group, allows for its selective incorporation into peptide chains and the synthesis of complex molecular architectures. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes graphical representations of the synthetic pathways to facilitate understanding and replication.

Introduction to N-gamma-Boc-L-2,4-diaminobutyric Acid

N-gamma-Boc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid where the side-chain (gamma) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is crucial in peptide synthesis, as it allows for the selective deprotection of the alpha-amino group for peptide bond formation while the gamma-amino group remains shielded. This enables the synthesis of peptides with modified side chains, branched peptides, and various peptidomimetics. The resulting compounds often exhibit enhanced biological activity, stability, and bioavailability, making them attractive candidates for drug discovery and development.

This guide explores three principal synthetic strategies for obtaining N-gamma-Boc-L-2,4-diaminobutyric acid:

  • Hofmann Rearrangement of Nα-protected L-Glutamine: A high-yielding method that converts the amide side chain of glutamine into a primary amine.

  • Synthesis from L-2,4-Diaminobutyric Acid via Selective Protection: A direct approach that relies on the regioselective protection of the gamma-amino group.

  • Two-Step Synthesis from Fmoc-L-Glutamine: An alternative route involving a Hofmann rearrangement followed by Boc protection.

Each of these methods is detailed below with experimental protocols, quantitative data, and workflow diagrams.

Synthetic Route 1: Hofmann Rearrangement of Nα-Boc-L-Glutamine

The Hofmann rearrangement of Nα-Boc-L-glutamine is an efficient method for the synthesis of Nα-Boc-L-2,4-diaminobutyric acid. The use of a polymer-supported hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB), offers advantages in terms of simplified purification and high yields. The reaction proceeds by converting the primary amide of the glutamine side chain into an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.

Nα-Boc-L-Glutamine Nα-Boc-L-Glutamine PSDIB, H2O PSDIB, H2O Nα-Boc-L-2,4-diaminobutyric acid Nα-Boc-L-2,4-diaminobutyric acid Nα-Boc-L-Glutamine->Nα-Boc-L-2,4-diaminobutyric acid Hofmann Rearrangement

Caption: Hofmann Rearrangement of Nα-Boc-L-Glutamine.

Quantitative Data
ParameterValueReference
Starting MaterialNα-Boc-L-Glutamine[1]
ReagentPoly[(4-diacetoxyiodo)styrene] (PSDIB)[1]
SolventWater[1]
Reaction TimeNot specified in abstract[1]
TemperatureNot specified in abstract[1]
Yield87%
Purification MethodFiltration to remove polymer, followed by standard workup
Experimental Protocol

The following protocol is based on the procedure described by O. Sugimoto et al. and may require the full text of the cited reference for complete experimental details.

  • Reaction Setup: Suspend Nα-Boc-L-glutamine in water.

  • Reagent Addition: Add poly[(4-diacetoxyiodo)styrene] (PSDIB) to the suspension.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion of the reaction, filter the mixture to remove the polymer-supported reagent.

  • Purification: The aqueous filtrate containing the product is then subjected to a standard workup procedure, which may include acidification and extraction with an organic solvent, followed by drying and evaporation to yield Nα-Boc-L-2,4-diaminobutyric acid. The final product can be further purified by recrystallization or chromatography if necessary.

Synthetic Route 2: Selective Nγ-Boc Protection of L-2,4-Diaminobutyric Acid

This approach involves the direct protection of the gamma-amino group of L-2,4-diaminobutyric acid. The key challenge in this synthesis is to achieve regioselectivity, as the α-amino group is generally more nucleophilic than the γ-amino group. One effective strategy to overcome this is the use of a copper(II) complex to temporarily protect the α-amino and carboxyl groups, leaving the γ-amino group available for reaction with di-tert-butyl dicarbonate (Boc)₂O.

cluster_0 Copper Complex Formation cluster_1 Boc Protection cluster_2 Demetalation L-2,4-Diaminobutyric Acid L-2,4-Diaminobutyric Acid Copper Chelate Copper Chelate L-2,4-Diaminobutyric Acid->Copper Chelate Chelation Cu(II) Salt Cu(II) Salt Nγ-Boc-Dab-Cu Complex Nγ-Boc-Dab-Cu Complex Copper Chelate->Nγ-Boc-Dab-Cu Complex Boc Protection (Boc)2O (Boc)2O Nγ-Boc-L-2,4-diaminobutyric acid Nγ-Boc-L-2,4-diaminobutyric acid Nγ-Boc-Dab-Cu Complex->Nγ-Boc-L-2,4-diaminobutyric acid Removal of Cu(II) EDTA or H2S EDTA or H2S

Caption: Selective Nγ-Boc Protection via Copper Chelation.

Quantitative Data
ParameterValueReference
Starting MaterialL-2,4-Diaminobutyric acid dihydrochlorideGeneral Method
ReagentsCopper(II) sulfate pentahydrate, (Boc)₂O, EDTA or H₂SGeneral Method
SolventsWater, DioxaneGeneral Method
Reaction TimeVariable (typically several hours)General Method
TemperatureRoom temperatureGeneral Method
YieldModerate to goodGeneral Method
Purification MethodIon-exchange chromatography or recrystallizationGeneral Method
Experimental Protocol

This is a general protocol for the selective protection of amino acids and may require optimization for L-2,4-diaminobutyric acid.

  • Copper Complex Formation: Dissolve L-2,4-diaminobutyric acid dihydrochloride in water and adjust the pH to approximately 9 with a suitable base (e.g., NaOH). Add an aqueous solution of copper(II) sulfate pentahydrate. A deep blue solution of the copper chelate should form.

  • Boc Protection: To the solution of the copper complex, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a water-miscible solvent such as dioxane. Maintain the pH of the reaction mixture at around 9 by the dropwise addition of NaOH solution. Stir the reaction at room temperature until the consumption of the starting material is observed by TLC.

  • Demetalation: Once the reaction is complete, remove the copper(II) ions. This can be achieved by acidifying the solution and treating it with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by bubbling hydrogen sulfide (H₂S) gas through the solution to precipitate copper sulfide.

  • Purification: After removal of the copper, the product can be purified from the aqueous solution. This may involve adjusting the pH to the isoelectric point of the product to induce precipitation, followed by filtration. Alternatively, ion-exchange chromatography can be used for purification.

Synthetic Route 3: Two-Step Synthesis from Fmoc-L-Glutamine

This route provides an alternative to the direct use of Nα-Boc-L-glutamine. It begins with the Hofmann rearrangement of Fmoc-L-glutamine to produce Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH). The resulting intermediate is then selectively protected at the gamma-amino group with a Boc group. This method is particularly useful when Fmoc-protected amino acids are preferred in subsequent peptide synthesis steps.

cluster_0 Step 1: Hofmann Rearrangement cluster_1 Step 2: Boc Protection Fmoc-L-Glutamine Fmoc-L-Glutamine Fmoc-L-2,4-diaminobutyric acid Fmoc-L-2,4-diaminobutyric acid Fmoc-L-Glutamine->Fmoc-L-2,4-diaminobutyric acid Hofmann Rearrangement DiPa DiPa Fmoc-Dab(Boc)-OH Fmoc-Dab(Boc)-OH Fmoc-L-2,4-diaminobutyric acid->Fmoc-Dab(Boc)-OH Boc Protection (Boc)2O (Boc)2O

Caption: Two-Step Synthesis from Fmoc-L-Glutamine.

Quantitative Data
ParameterStep 1: Hofmann RearrangementStep 2: Boc ProtectionReference
Starting MaterialFmoc-L-GlutamineFmoc-L-2,4-diaminobutyric acid
ReagentsIodobenzene diacetate (DiPa)Di-tert-butyl dicarbonate ((Boc)₂O)
SolventsAcetonitrile, Ethyl acetate, WaterAcetone, Water
Reaction TimeNot specifiedNot specified
TemperatureNot specifiedNot specified
pHNot specified7.5 - 8.0
YieldNot specifiedNot specified
Purification MethodTreatmentTreatment
Experimental Protocol

This protocol is based on the information provided in patent CN105348147A and may require further details from the full patent document for precise execution.

Step 1: Synthesis of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH)

  • Reaction Setup: Prepare a suspension of Fmoc-L-glutamine in a mixed solvent system of acetonitrile, ethyl acetate, and water.

  • Reagent Addition: Add iodobenzene diacetate (DiPa) to the suspension.

  • Reaction: Allow the reaction to proceed until the starting material is consumed.

  • Workup and Purification: After the reaction is complete, perform a "treatment" step as described in the patent, which likely involves quenching the reaction, extraction, and purification to isolate Fmoc-Dab-OH.

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

  • Reaction Setup: Dissolve the Fmoc-Dab-OH obtained in the previous step in a mixture of acetone and water.

  • Reagent Addition and pH Adjustment: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. Adjust and maintain the pH of the reaction mixture between 7.5 and 8.0 using a base such as sodium hydroxide.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Workup and Purification: Perform a "treatment" step to isolate the final product, Fmoc-Dab(Boc)-OH. This may involve acidification, extraction, and purification by crystallization or chromatography.

Conclusion

The synthesis of N-gamma-Boc-L-2,4-diaminobutyric acid can be achieved through several viable routes, each with its own advantages. The Hofmann rearrangement of Nα-Boc-L-glutamine using a polymer-supported reagent offers a clean and high-yielding one-step process. The selective protection of L-2,4-diaminobutyric acid using a copper chelation strategy provides a direct method, although it may require careful optimization to ensure regioselectivity. The two-step synthesis from Fmoc-L-glutamine is a practical alternative, particularly when an Fmoc-protected alpha-amino group is desired for subsequent synthetic steps. The choice of the most suitable method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the downstream applications. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully synthesize this important building block for advanced peptide and medicinal chemistry.

References

A Comprehensive Technical Guide to the Solubility of H-Dab(boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-γ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(boc)-OH. This compound is a crucial building block in peptide synthesis and drug discovery, making a thorough understanding of its solubility characteristics essential for its effective use in various research and development applications.

Core Chemical Properties

This compound is a derivative of L-2,4-diaminobutyric acid where the side-chain amine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry to prevent unwanted side reactions during peptide synthesis. The presence of a free α-amino group and a carboxylic acid group, along with the Boc-protected side chain, dictates its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, detailed information regarding its solubility in water is available and is presented below.

Table 1: Solubility of this compound in Water
Concentration (mM)Mass of this compound (mg) per 1 mL H₂O
10.218
51.09
102.18
153.27
204.36
255.45
306.54
408.72
5010.9
6013.08
8017.44
10021.8

Note: To prepare these solutions, it is recommended to start with the specified mass of this compound and add water to the final volume. Gentle heating and vortexing can aid in dissolution.

Qualitative Solubility in Organic Solvents

While exact quantitative data is limited, the qualitative solubility of this compound in common laboratory solvents has been reported.

Table 2: Qualitative Solubility of this compound
SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
Methanol (MeOH)Sparingly Soluble[2]
WaterSlightly Soluble[2]

Based on the structure of this compound and the general solubility characteristics of Boc-protected amino acids, the following trends can be expected:

  • Polar Aprotic Solvents (e.g., DMF, DMAc): Expected to be soluble, similar to DMSO. These solvents are effective at solvating the polar functional groups of the molecule.

  • Other Alcohols (e.g., Ethanol, Isopropanol): Likely to show sparingly to slight solubility, similar to methanol.

  • Non-polar Solvents (e.g., Hexane, Toluene): Expected to be insoluble due to the polar nature of the amino acid backbone.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have very low solubility.

Experimental Protocol: Determination of Solubility

For researchers requiring precise solubility data in a specific solvent system, the following gravimetric method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • Pre-weighed evaporation vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid after equilibration is crucial.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and attach a 0.22 µm syringe filter.

  • Sample Collection: Dispense the filtered, saturated solution into a pre-weighed evaporation vial. Record the exact volume of the solution transferred.

  • Solvent Evaporation: Remove the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or a vacuum centrifuge.

  • Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried this compound.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of solution collected (L))

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for the introduction of a diaminobutyric acid residue into a peptide sequence. The Boc-protected side chain allows for orthogonal protection strategies, enabling selective deprotection and modification of the side-chain amine.

SPPS_Workflow_for_HDabBocOH resin Solid Support (e.g., Wang Resin) resin_faa Fmoc-AA-Resin resin->resin_faa Loading faa First Amino Acid (Fmoc-AA-OH) faa->resin_faa deprotection1 Fmoc Deprotection (Piperidine in DMF) resin_faa->deprotection1 resin_haa H-AA-Resin deprotection1->resin_haa coupling Coupling (e.g., DIC/Oxyma in DMF) resin_haa->coupling hdabboh This compound hdabboh->coupling resin_dab_aa Boc-Dab-AA-Resin coupling->resin_dab_aa deprotection2 Fmoc Deprotection (If next AA is Fmoc-protected) resin_dab_aa->deprotection2 elongation Peptide Elongation (Repeat Deprotection & Coupling) resin_dab_aa->elongation resin_hdab_aa H-Dab-AA-Resin deprotection2->resin_hdab_aa cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) elongation->cleavage peptide Crude Peptide cleavage->peptide purification Purification (e.g., HPLC) peptide->purification final_peptide Pure Peptide purification->final_peptide

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.

Conclusion

This technical guide consolidates the available solubility data for this compound, providing both quantitative information for aqueous solutions and qualitative insights for common organic solvents. The provided experimental protocol offers a reliable method for determining precise solubility values in specific solvent systems, empowering researchers to optimize their experimental conditions. The inclusion of this compound in synthetic workflows, such as SPPS, is critical for the development of novel peptides and therapeutics.

References

Navigating the Stability of H-Dab(Boc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-γ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Boc)-OH. Understanding the chemical stability of this critical building block is paramount for its effective use in peptide synthesis and other applications in drug discovery and development. This document outlines the factors influencing its stability, potential degradation pathways, and recommended analytical methods for purity assessment.

Core Concepts: Chemical Stability and Storage

This compound, like other Boc-protected amino acids, exhibits a specific stability profile primarily dictated by the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is generally stable under neutral and basic conditions, making it a versatile tool in multi-step organic synthesis.[][2] However, its susceptibility to acid-catalyzed cleavage is a critical consideration for handling and storage.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, proper storage is essential. The following conditions are recommended based on supplier information and the general stability of Boc-protected amino acids:

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Minimizes thermal degradation and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against atmospheric moisture and oxidative degradation.
Light Protect from lightAlthough not highly photosensitive, protection from light is a general good practice for complex organic molecules.
Moisture Store in a dry environmentMoisture can contribute to hydrolysis, especially in the presence of acidic or basic impurities.

Factors Influencing Stability

Several environmental factors can impact the stability of this compound, leading to its degradation and the formation of impurities.

pH

The pH of the environment is the most critical factor affecting the stability of the Boc protecting group.

  • Acidic Conditions (pH < 5): The Boc group is readily cleaved under acidic conditions, leading to the formation of the unprotected diaminobutyric acid, isobutylene, and carbon dioxide.[][3] This degradation is often intentional in synthetic procedures (deprotection) but must be avoided during storage.

  • Neutral Conditions (pH 6-8): this compound is relatively stable at neutral pH.

  • Basic Conditions (pH > 8): The Boc group is generally stable to basic conditions and nucleophiles, which is a key advantage of this protecting group.[2]

Temperature

Elevated temperatures can promote the degradation of this compound.

  • Thermal Decomposition: At high temperatures, thermal cleavage of the Boc group can occur, leading to the same degradation products as acid-catalyzed hydrolysis. This process is generally slower than acid-induced deprotection but can be significant over extended periods of heat exposure.

Solvents

The choice of solvent for storage or in-process handling can influence stability. Protic solvents, in combination with trace acidic or basic impurities, can facilitate degradation. For long-term storage, the compound should be kept as a dry solid. If a solution is necessary, aprotic, anhydrous solvents are preferred.

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting group.

This compound This compound H-Dab-OH H-Dab-OH This compound->H-Dab-OH Acid (H+) or Heat (Δ) Isobutylene Isobutylene This compound->Isobutylene Acid (H+) or Heat (Δ) CO2 CO2 This compound->CO2 Acid (H+) or Heat (Δ)

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound and identify potential degradation products, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Thermal Thermal Degradation (e.g., 60°C, 48h, solid & solution) Photolytic Photolytic Degradation (ICH Q1B conditions) Neutralize Neutralize acidic and basic samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation:

      • Solution: Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

      • Solid: Place a sample of solid this compound in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Prior to analysis, neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the purity of this compound and detecting any degradation products.

Table of HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The use of a mass spectrometer (LC-MS) in conjunction with UV detection can aid in the identification of unknown degradation products.

Summary and Best Practices

The stability of this compound is intrinsically linked to the integrity of the Boc protecting group. By adhering to recommended storage conditions and understanding the factors that can lead to degradation, researchers can ensure the quality and reliability of this important synthetic building block.

  • Store this compound in a cool, dry, and dark place under an inert atmosphere.

  • Avoid exposure to acidic conditions, high temperatures, and moisture.

  • Utilize a validated stability-indicating HPLC method to assess purity and monitor for degradation products, especially for long-term storage or after exposure to potentially destabilizing conditions.

  • Conduct forced degradation studies to understand potential degradation pathways and develop robust analytical methods.

By implementing these best practices, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors, contributing to the successful development of novel therapeutics.

References

The Sentinel of Synthesis: An In-depth Technical Guide to Boc Protection in Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic protection and deprotection of functional groups are paramount. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, particularly in the context of amino acids. Its widespread adoption is a testament to its reliability, ease of introduction, and, most critically, its selective removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc protection strategy, detailing its underlying chemical principles, experimental protocols, and critical applications in research and drug development.

The Core Principle: Mechanism of Boc Protection and Deprotection

The utility of the Boc group lies in its ability to temporarily render the highly nucleophilic and basic amino group of an amino acid inert to a wide range of reaction conditions. This allows for selective modifications at other sites of the molecule.

The Act of Shielding: The Boc Protection Mechanism

The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[1] This is often facilitated by a base, such as sodium hydroxide or triethylamine, which deprotonates the amino group, enhancing its nucleophilicity.[2] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate moiety, which subsequently decomposes into the innocuous byproducts carbon dioxide and tert-butanol.[1] This decomposition provides a strong thermodynamic driving force for the reaction.[3]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amino_Acid R-NH₂ Tetrahedral_Intermediate [Tetrahedral Intermediate] Amino_Acid->Tetrahedral_Intermediate + (Boc)₂O + Base Boc_Anhydride (Boc)₂O Base Base Boc_Amino_Acid R-NH-Boc Tetrahedral_Intermediate->Boc_Amino_Acid Collapse Byproducts CO₂ + t-BuOH Tetrahedral_Intermediate->Byproducts Decomposition

Caption: General mechanism of amine protection using Boc anhydride.

The Unveiling: The Boc Deprotection Mechanism

A defining feature of the Boc group is its lability under acidic conditions.[4] Strong acids, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to cleave the carbamate bond. The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the departure of the stable tert-butyl cation, forming an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to liberate the free amine and carbon dioxide. The formation of gaseous byproducts, isobutene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amino_Acid R-NH-Boc Protonated_Boc [Protonated Intermediate] Boc_Amino_Acid->Protonated_Boc + H⁺ Acid H⁺ (e.g., TFA, HCl) Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - t-Bu⁺ Byproducts CO₂ + Isobutene Protonated_Boc->Byproducts t-Bu⁺ → Isobutene + H⁺ Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine - CO₂

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.

N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane and Water (or another suitable solvent system)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • The amino acid (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents) or triethylamine (1.5 equivalents).

  • The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is concentrated under reduced pressure to remove the organic solvent.

  • The aqueous residue is diluted with water and washed with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

  • The aqueous layer is then acidified to a pH of 2-3 with a 5% citric acid solution while being cooled in an ice bath.

  • The acidified aqueous layer is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude N-Boc protected amino acid, which can be further purified by recrystallization or column chromatography if necessary.

N-Boc Deprotection of an Amino Acid

This protocol outlines a standard procedure for the removal of the N-Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc protected amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., anisole, thioanisole, or triisopropylsilane - TIS) (optional)

  • Diethyl ether (cold)

Procedure:

  • The N-Boc protected amino acid is dissolved in dichloromethane.

  • An equal volume of trifluoroacetic acid is added to the solution, typically resulting in a 25-50% TFA/DCM mixture. If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, scavengers should be added to the reaction mixture.

  • The reaction is stirred at room temperature for 30 minutes to 2 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • The resulting residue is triturated with cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.

  • The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Experimental_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P Dissolve Amino Acid and Base Add_Boc Add (Boc)₂O Start_P->Add_Boc React_P Stir at RT Add_Boc->React_P Workup_P1 Remove Organic Solvent React_P->Workup_P1 Workup_P2 Acidify and Extract Workup_P1->Workup_P2 Isolate_P Dry and Evaporate Workup_P2->Isolate_P Product_P N-Boc-Amino Acid Isolate_P->Product_P Start_D Dissolve N-Boc-Amino Acid in DCM Add_TFA Add TFA (and Scavengers) Start_D->Add_TFA React_D Stir at RT Add_TFA->React_D Workup_D Remove Solvent/TFA React_D->Workup_D Isolate_D Precipitate with Ether Workup_D->Isolate_D Product_D Deprotected Amino Acid (TFA Salt) Isolate_D->Product_D

Caption: A typical experimental workflow for Boc protection and deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions can be influenced by the specific amino acid, solvent, base, and acid used. The following tables summarize representative quantitative data.

Table 1: Representative Yields for N-Boc Protection of Various Amino Acids

Amino AcidReagentBaseSolventTime (h)Yield (%)Reference
Alanine(Boc)₂ONaOHDioxane/H₂O2>95
Phenylalanine(Boc)₂OEt₃NDioxane/H₂O392
Glycine(Boc)₂ONaOHTHF/H₂O498
Proline(Boc)₂ONaHCO₃Acetone/H₂O2.594
SerineBOC-ONEt₃NDioxane/H₂O2Excellent

Table 2: Conditions for N-Boc Deprotection and Reaction Times

ReagentSolventTemperatureTypical TimeNotesReference
50% TFADichloromethaneRoom Temp.30 min - 1 hStandard condition, may require scavengers.
4M HClDioxaneRoom Temp.30 min - 2 hPotent reagent, useful for hindered amino acids.
4M HClMethanolRoom Temp.< 3 hEffective alternative to TFA.
Oxalyl ChlorideMethanolRoom Temp.1 - 4 hMild conditions, tolerates acid-sensitive groups.
ThermalTFE or MeOH150-240 °C30 - 60 minContinuous flow, avoids strong acids.

Applications in Research and Drug Development

The Boc protecting group is indispensable in the field of peptide chemistry and the synthesis of complex organic molecules.

  • Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino acids are fundamental building blocks in SPPS, a technique that has revolutionized the synthesis of peptides. In Boc-based SPPS, the N-terminus of the growing peptide chain is temporarily protected with a Boc group, which is cleaved with an acid like TFA before the coupling of the next Boc-amino acid. This strategy is particularly advantageous for the synthesis of hydrophobic peptides.

  • Drug Development: In the pharmaceutical industry, Boc-protected intermediates are crucial in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively protect and deprotect amino groups allows for the controlled construction of complex drug molecules, including antibiotics, antivirals, and anticancer agents.

  • Organic Synthesis: Beyond peptide chemistry, the Boc group is widely used to protect amines during the synthesis of a vast array of complex organic molecules and natural products. Its stability to basic and nucleophilic conditions makes it orthogonal to many other protecting groups, enabling intricate synthetic strategies.

References

The Strategic Incorporation of H-Dab(Boc)-OH in Unnatural Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate inclusion of unnatural amino acids into peptide scaffolds represents a cornerstone of modern drug discovery and development. Among these, H-Dab(Boc)-OH, a derivative of 2,4-diaminobutyric acid, offers a unique side chain functionality that can significantly modulate the physicochemical and biological properties of peptides. This technical guide provides a comprehensive overview of the role of this compound in unnatural peptide synthesis, detailing its applications, synthetic protocols, and the impact of its incorporation on peptide structure and function.

Core Concepts: The Utility of this compound

This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS) for introducing a primary amine on a short aliphatic side chain. The Boc (tert-butyloxycarbonyl) protecting group on the γ-amino group ensures selective reaction at the α-amino group during peptide chain elongation. The strategic placement of Dab residues can lead to:

  • Enhanced Biological Activity: The additional primary amine can serve as a key interaction point with biological targets, potentially increasing binding affinity and specificity.

  • Improved Pharmacokinetic Properties: The modification can influence solubility, stability against enzymatic degradation, and overall bioavailability.

  • Scaffolding for Further Modification: The free γ-amino group, after deprotection, provides a handle for conjugation of other molecules, such as polyethylene glycol (PEG), imaging agents, or cytotoxic drugs.

  • Induction of Secondary Structures: The presence of this non-canonical residue can influence the conformational preferences of the peptide backbone.

A notable application of this compound is in the synthesis of analogs of methotrexate (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for cell proliferation. The incorporation of Dab in place of glutamate in MTX analogs has been explored to modulate their antifolate and antitumor activities.[1]

Data Presentation: Synthesis and Biophysical Properties

The successful incorporation of this compound and its impact on peptide properties are critical considerations. The following tables summarize key quantitative data, providing a comparative perspective.

ParameterValuePurityReference
Yield 82.2%99.6%--INVALID-LINK--
Yield 85.07%99.3%--INVALID-LINK--
Table 1: Synthesis Yield and Purity of Fmoc-Dab(Boc)-OH.
Coupling ReagentCoupling TimeCoupling EfficiencyNotes
HBTU/DIPEA5-10 min>99% (General)In situ neutralization can expedite the process.
DIC/HOBt1-4 hours>99% (General)A standard and cost-effective coupling cocktail.
DEPBT1-2 hoursVariableCan be effective for hindered couplings and may mitigate side reactions.
Table 2: General Coupling Efficiencies in Boc-SPPS.
Peptide ModificationProperty InvestigatedObservationReference
Substitution with D-amino acidsProteolytic StabilityEnhanced resistance to degradation by proteases.--INVALID-LINK--
Incorporation of α-aminoisobutyric acid (Aib)HelicityPromoted α-helix conformation.--INVALID-LINK--
N-terminal acetylationStabilityImproved stability against pH changes, plasma degradation, and trypsin.--INVALID-LINK--
Substitution of L-amino acids with unnatural variantsPlasma StabilityIncorporation of a single Aib residue at the N-terminus afforded remarkably enhanced plasma stability.--INVALID-LINK--
Table 3: Impact of Unnatural Amino Acid Incorporation on Peptide Biophysical Properties.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: General Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a standard cycle for adding a Boc-protected amino acid, which can be adapted for this compound.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
  • Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
  • Wash the resin with DCM (5x) to remove residual TFA.

3. Neutralization:

  • Neutralize the resin by washing with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
  • Wash the resin with DCM (3x) to remove excess base.
  • Confirm the presence of free amines using a qualitative test such as the Kaiser test (a positive result is indicated by a blue color).

4. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (3-4 equivalents) in DMF.
  • Add DIEA (6-8 equivalents) to the amino acid solution to activate it.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the completion of the coupling reaction using the Kaiser test (a negative result is indicated by a yellow or colorless appearance). If the coupling is incomplete, the reaction time can be extended, or a second coupling can be performed.

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole) should be added to prevent side reactions.

Protocol 2: Monitoring Coupling Efficiency

The efficiency of each coupling step is crucial for the overall success of the synthesis. The ninhydrin (Kaiser) test is a common qualitative method.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of the resin beads (1-2 mg) after the coupling step and wash them with ethanol.

  • Add 2-3 drops of each of solutions A, B, and C to the beads.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color:

    • Blue beads: Incomplete coupling (free primary amines are present).

    • Yellow/Colorless beads: Complete coupling.

Mandatory Visualizations

Experimental Workflow for Boc-SPPS

experimental_workflow start Start: Swell Resin in DCM deprotection Boc Deprotection: 50% TFA in DCM start->deprotection wash1 Wash: DCM deprotection->wash1 neutralization Neutralization: 10% DIEA in DCM wash1->neutralization wash2 Wash: DCM neutralization->wash2 coupling Coupling: This compound, HBTU, DIEA in DMF wash2->coupling wash3 Wash: DMF, DCM coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test incomplete Incomplete: Recouple or Cap kaiser_test->incomplete Positive (Blue) complete Complete: Proceed to next cycle kaiser_test->complete Negative (Yellow) incomplete->coupling complete->deprotection Next Amino Acid end Final Cleavage: HF or TFMSA complete->end Final Amino Acid

Workflow for a single coupling cycle in Boc-SPPS.

Signaling Pathway: DHFR Inhibition by a Dab-Containing Methotrexate Analog

DHFR_Inhibition cluster_cell Cell Dab_MTX Dab-Containing MTX Analog DHFR Dihydrofolate Reductase (DHFR) Dab_MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DHF Dihydrofolate (DHF) DHF->DHFR Substrate TS Thymidylate Synthase THF->TS Cofactor Purine_synthesis Purine Synthesis THF->Purine_synthesis Required for dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Substrate DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Purine_synthesis->DNA_synthesis

Mechanism of DHFR inhibition by a Dab-MTX analog.

Challenges and Considerations

While the incorporation of this compound is generally straightforward using standard Boc-SPPS protocols, researchers should be aware of potential challenges. A related derivative, Fmoc-Dab(Mtt)-OH, has been reported to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[2] Although this specific issue is more pronounced with the Fmoc/Mtt protecting group strategy, the potential for intramolecular cyclization should be considered, and coupling conditions may need to be optimized. The use of highly efficient coupling reagents and careful monitoring of the reaction progress are recommended.

Conclusion

This compound is a valuable tool in the arsenal of peptide chemists for the synthesis of unnatural peptides with tailored properties. Its ability to introduce a primary amine on a flexible side chain opens up a wide range of possibilities for enhancing biological activity, improving pharmacokinetic profiles, and creating novel peptide conjugates. By understanding the fundamental principles of its incorporation and being mindful of potential synthetic challenges, researchers can effectively leverage this compound to advance the frontiers of peptide-based drug discovery and materials science.

References

Technical Guide: Leveraging H-Dab(Boc)-OH for the Synthesis of Novel Methotrexate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment, primarily functioning by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.[1] However, its therapeutic efficacy is often limited by issues of drug resistance and cellular toxicity. A prominent strategy to overcome these limitations involves the chemical modification of the MTX molecule. Replacing the terminal L-glutamate moiety offers a fertile ground for developing analogs with improved pharmacological profiles. This guide focuses on the use of Nγ-Boc-protected L-2,4-diaminobutyric acid (H-Dab(Boc)-OH) as a key building block for synthesizing novel methotrexate analogs, detailing the synthesis protocol, biological activity, and the underlying biochemical pathways.

Rationale for Glutamate Moiety Modification

The glutamate side chain of methotrexate is pivotal for its mechanism of action. Intracellularly, it is polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS), which leads to enhanced cellular retention and increased inhibitory activity against DHFR.[2][3] However, resistance to MTX can arise from impaired polyglutamylation.[2] Synthesizing analogs with replacements for the glutamate residue can lead to compounds that:

  • Are not dependent on FPGS for activity, potentially overcoming this resistance mechanism.[2]

  • Exhibit altered cell transport characteristics.

  • Possess different binding affinities for DHFR.

The use of a basic amino acid like 2,4-diaminobutyric acid (Dab) introduces a positive charge at the terminus of the side chain, significantly altering its physicochemical properties compared to the negatively charged glutamate.

This compound as a Synthetic Precursor

This compound is an ideal starting material for incorporating the Dab side chain. The tert-butyloxycarbonyl (Boc) protecting group on the side-chain (γ) amino group prevents its participation in the amide bond formation, ensuring that the coupling reaction occurs specifically at the α-amino group. This Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the integrity of the final molecule.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of methotrexate analogs containing a basic amino acid side chain.

General Synthesis of mAPA-Dab (Methotrexate Analog)

The synthesis involves a two-step process: coupling the pteroic acid moiety with the protected amino acid, followed by deprotection.

Step 1: Coupling of 4-Amino-4-deoxy-N¹⁰-methylpteroic acid (mAPA) with this compound

  • Materials: 4-Amino-4-deoxy-N¹⁰-methylpteroic acid (mAPA), this compound, Diethyl phosphorocyanidate (DEPC), Triethylamine (TEA), Dimethylformamide (DMF).

  • Procedure:

    • Suspend mAPA in dry DMF.

    • Add triethylamine (TEA) to the suspension and stir until the mAPA dissolves.

    • In a separate flask, dissolve this compound in dry DMF.

    • Add the this compound solution to the mAPA solution.

    • Add diethyl phosphorocyanidate (DEPC) to the reaction mixture.

    • Stir the mixture at room temperature under a nitrogen atmosphere for 24-48 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the resulting crude product, N-(4-amino-4-deoxy-N¹⁰-methylpteroyl)-Nγ-Boc-L-2,4-diaminobutyric acid, using column chromatography.

Step 2: Deprotection of the Boc Group

  • Materials: Boc-protected intermediate from Step 1, Trifluoroacetic acid (TFA), Diethyl ether.

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection via TLC.

    • Precipitate the final product by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

    • The final product is N-(4-amino-4-deoxy-N¹⁰-methylpteroyl)-L-2,4-diaminobutyric acid (referred to as mAPA-Dab).

Dihydrofolate Reductase (DHFR) Inhibition Assay
  • Enzyme Source: L1210 mouse leukemia cells.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADPH, DHFR enzyme, and the inhibitor (mAPA-Dab or MTX) at various concentrations.

    • Initiate the reaction by adding the dihydrofolic acid substrate.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Folylpolyglutamate Synthetase (FPGS) Inhibition Assay
  • Enzyme Source: Partially purified from mouse liver.

  • Procedure:

    • The assay measures the incorporation of [³H]glutamate into a folate substrate.

    • Set up a reaction mixture containing buffer, ATP, the folate substrate, [³H]glutamate, FPGS enzyme, and the inhibitor at various concentrations.

    • Incubate the mixture at 37°C.

    • Stop the reaction and separate the polyglutamylated products from unincorporated [³H]glutamate.

    • Quantify the radioactivity of the products using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the reaction rates at different substrate and inhibitor concentrations.

Data Presentation: Biological Activity

The biological activities of the synthesized Dab-containing methotrexate analog (mAPA-Dab) are summarized below in comparison to the parent compound, methotrexate (MTX).

CompoundDHFR Inhibition (IC₅₀, µM)FPGS Inhibition (Ki, µM)
Methotrexate (MTX)0.01217.6
mAPA-Dab0.160>200
Data sourced from Rosowsky et al., J. Med. Chem. 1986, 29, 5, 655-660.

Interpretation: The replacement of glutamate with 2,4-diaminobutyric acid results in a compound that is a less potent inhibitor of both DHFR (by approximately 13-fold) and FPGS (by over 11-fold) compared to methotrexate. The lack of significant FPGS inhibition confirms that this analog is not a substrate for polyglutamylation. This characteristic could be advantageous in treating MTX-resistant tumors where resistance is linked to deficient polyglutamylation.

Visualizations: Pathways and Workflows

Mechanism of Action: Folate Pathway Inhibition

The primary mechanism of action for methotrexate and its analogs is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier required for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.

Folate_Pathway cluster_DHFR DHFR Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines TS Thymidylate Synthase THF->TS DNA DNA Synthesis Purines->DNA dTMP Thymidylate (dTMP) TS->dTMP dTMP->DNA NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF  Reduction DHFR->NADP MTX_Analog MTX Analog (e.g., mAPA-Dab) MTX_Analog->DHFR Inhibition

Folate pathway showing DHFR inhibition by MTX analogs.
Experimental Workflow: Synthesis of mAPA-Dab

The chemical synthesis workflow illustrates the key steps, reagents, and transformations involved in converting the starting materials into the final methotrexate analog.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection reagent reagent start mAPA This compound process1 Coupling Reaction start->process1 intermediate Boc-Protected MTX Analog process1->intermediate process2 Acidolysis intermediate->process2 final_product Final MTX Analog (mAPA-Dab) process2->final_product reagent1 DEPC, TEA in DMF reagent1->process1 reagent2 TFA reagent2->process2

Workflow for the synthesis of the Dab-MTX analog.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of methotrexate analogs with modified side chains. The replacement of glutamate with 2,4-diaminobutyric acid yields an analog with distinct biological properties, notably a significantly reduced affinity for FPGS, rendering it independent of polyglutamylation for cellular activity. While its direct inhibition of DHFR is lower than that of methotrexate, this class of analogs warrants further investigation, particularly in the context of MTX-resistant cancers. The protocols and data presented herein provide a solid foundation for researchers to explore this and other novel modifications to the classical antifolate structure.

References

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Containing L-γ-tert-butyloxycarbonyl-α,γ-diaminobutyric acid (H-Dab(Boc)-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-α,γ-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its shorter side chain compared to lysine allows for the creation of unique structural constraints, making it valuable in the design of peptide mimetics, stapled peptides, and peptide-drug conjugates. The γ-amino group provides a site for orthogonal functionalization or branching. In Solid-Phase Peptide Synthesis (SPPS), the side chain of Dab must be protected to prevent unwanted reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, as it is stable under the basic conditions used for N-α-Fmoc deprotection but is readily removed during the final acid-mediated cleavage step.

This document provides a detailed protocol for the incorporation of H-Dab(Boc)-OH into a growing peptide chain using the standard Fmoc/tBu SPPS strategy.

Experimental Workflow: Fmoc-SPPS Cycle for this compound Incorporation

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis to incorporate a Dab(Boc) residue into a peptide chain.

SPPS_Workflow_Dab Start Peptidyl-Resin (N-terminal Fmoc) Deprotection 1. N-α-Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Deprotected_Resin Peptidyl-Resin (Free N-terminal amine) Coupling 2. Amino Acid Coupling Deprotected_Resin->Coupling Reagents This compound + Coupling Reagent (e.g., HBTU) + Base (e.g., DIPEA) Reagents->Coupling Wash2 Wash (DMF) Coupling->Wash2 Coupled_Resin Dab(Boc)-Peptidyl-Resin (N-terminal Fmoc) Next_Cycle Proceed to Next Cycle (Deprotection) Coupled_Resin->Next_Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Coupled_Resin->Final_Cleavage If last residue Wash1->Deprotected_Resin Wash2->Coupled_Resin Final_Peptide Final Peptide with free Dab side chain Final_Cleavage->Final_Peptide

Caption: Workflow for incorporating a Dab(Boc) residue via Fmoc-SPPS.

Quantitative Data Summary

The efficiency of peptide synthesis is highly dependent on the sequence, length, and reagents used. The following table provides typical quantitative data for a standard Fmoc-SPPS process.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99.5% per stepMonitored by Kaiser test or other qualitative tests. Lower efficiency can lead to significant deletion impurities in the final product.[1]
Deprotection Efficiency >99.8% per stepIncomplete deprotection also leads to deletion sequences. Monitoring can be done via UV absorbance of the dibenzofulvene-piperidine adduct.[1]
Theoretical Overall Yield ~50% for a 70-merThis calculation assumes a 99.5% efficiency at every deprotection and coupling step.[1] For shorter peptides (10-20 amino acids), the theoretical yield is significantly higher.
Typical Crude Purity >70%Highly sequence-dependent. "Difficult sequences" prone to aggregation may result in lower purity.[2][3]
Final Purified Yield 10-40%Represents the yield of purified peptide relative to the initial resin loading. Losses occur during cleavage, precipitation, and HPLC purification steps.

Experimental Protocols

These protocols are based on the Fmoc/tBu strategy for SPPS on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin or other appropriate solid support.

  • Amino Acids: N-α-Fmoc protected amino acids and this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). CAUTION: Prepare fresh in a well-ventilated fume hood.

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Resin Preparation and Swelling
  • Place the resin (0.1 mmol) into a suitable SPPS reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) to the vessel.

  • Agitate the resin for 1-2 hours at room temperature to ensure complete swelling.

  • Drain the DMF from the reaction vessel.

Protocol 2: N-α-Fmoc Deprotection
  • Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Protocol 3: this compound Coupling

Critical Consideration: γ-amino acids like Dab can be prone to intramolecular cyclization (lactam formation) upon activation, which can lead to poor coupling efficiency. To minimize this side reaction, it is recommended to avoid extended pre-activation times.

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

  • Immediately add the activation mixture to the deprotected peptidyl-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser test) to monitor the reaction. If the test is positive (unreacted primary amines), extend the coupling time or perform a second coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Capping (Optional)

If the coupling reaction is incomplete, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptide sequences.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (5:10:85 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF and DCM.

Protocol 5: Final Cleavage and Side-Chain Deprotection

This step cleaves the completed peptide from the resin and removes the Boc group from the Dab side chain, along with other acid-labile side-chain protecting groups.

  • Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Place the dried resin in a reaction vessel and add a magnetic stir bar.

  • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., Reagent K, 5-10 mL).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Air-dry the crude peptide pellet to remove residual ether.

Protocol 6: Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight of the desired peptide using mass spectrometry (MS), such as LC-MS or MALDI-TOF.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

References

Application Notes and Protocols for the Incorporation of H-Dab(Boc)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel peptides. Its shorter side chain compared to lysine can influence a peptide's structure, amphipathicity, and interaction with biological membranes. The incorporation of Dab into peptide sequences has been a key strategy in developing potent antimicrobial and anticancer agents, as well as drug delivery vehicles.[1][2] The side-chain amine of Dab is typically protected during synthesis, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and specific deprotection conditions.

In standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the building block utilized is Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH). The Fmoc group provides temporary protection for the alpha-amine, while the Boc group offers semi-permanent protection for the side-chain gamma-amine. This orthogonal protection scheme allows for the selective removal of the Fmoc group during chain elongation and the removal of the Boc group during the final cleavage and deprotection step.

These notes provide detailed protocols and data for the successful incorporation of Fmoc-Dab(Boc)-OH into peptide sequences using Fmoc-based SPPS.

Applications of Dab-Containing Peptides

The unique properties of diaminobutyric acid make it a powerful tool for modifying peptide function.

  • Antimicrobial and Anticancer Peptides: Substituting common cationic residues like lysine with Dab has been shown to modulate the bioactivity of lipopeptides, leading to potent antimicrobial and anticancer activity.[1] The efficacy of these peptides is often dependent on the overall charge and the length of any conjugated fatty acids.[1]

  • Drug Delivery and Cell Penetration: Cationic dendrons based on diaminobutyric acid have been developed as effective carriers for delivering antisense peptide nucleic acids (PNAs) into Gram-negative bacteria.[2] These Dab-based dendrons facilitate cellular uptake, overcoming a major limitation for this class of potential antibiotics.

  • Modulating Biological Activity: The incorporation of Dab can enhance the stability and bioactivity of peptides. For example, it is a component of Dipeptide Diaminobutyroyl Benzylamide Diacetate, a peptide used in cosmetics to reduce muscle activity by interacting with the neuromuscular junction. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

  • Synthesis of Complex Peptides: The use of orthogonally protected Dab derivatives is crucial for synthesizing branched or cyclic peptides. The Boc group on the side chain is stable to the piperidine used for Fmoc removal, allowing for specific modifications at other sites before final deprotection.

Experimental Data and Comparisons

Table 1: Recommended Coupling Conditions for Fmoc-Dab(Boc)-OH

This table summarizes standard conditions for coupling Fmoc-Dab(Boc)-OH during Fmoc-based solid-phase peptide synthesis.

ParameterRecommendationRationale
Building Block Fmoc-Dab(Boc)-OHNα-Fmoc for chain elongation, Nγ-Boc for side-chain protection.
Equivalents (Amino Acid) 3 - 5 eq.Ensures a sufficient concentration gradient to drive the reaction to completion.
Coupling Reagents HBTU, HATU, HCTU, or DIC/OxymaThese are highly efficient coupling reagents that minimize side reactions like racemization.
Equivalents (Reagent) 3 - 5 eq. (matches amino acid)Stoichiometric activation of the carboxylic acid is required for efficient coupling.
Base N,N-Diisopropylethylamine (DIEA)A non-nucleophilic base required for activating phosphonium/aminium-based coupling reagents.
Equivalents (Base) 6 - 10 eq. (approx. 2x amino acid eq.)Neutralizes the amino acid salt and facilitates the coupling reaction.
Solvent Dimethylformamide (DMF)Standard solvent for SPPS, effectively solvates the resin and reagents.
Reaction Time 1 - 2 hoursTypically sufficient for complete coupling. Monitor with a qualitative test.
Monitoring Kaiser Test (Ninhydrin Test)A negative result (beads remain colorless/yellow) indicates complete coupling.
Troubleshooting Double CoupleIf the Kaiser test is positive, repeat the coupling step to ensure complete incorporation.
Table 2: Comparison of Side-Chain Protecting Groups for L-2,4-Diaminobutyric Acid (Dab)

The choice of side-chain protection is critical for complex peptide synthesis. This table compares common protecting groups for the Dab side chain.

Protecting GroupStructureDeprotection ReagentStabilityKey Feature
Boc (tert-butyloxycarbonyl)-C(O)O-C(CH₃)₃Strong Acid (e.g., >50% TFA)Stable to piperidine and 2% hydrazine.Standard for most applications; removed during final cleavage.
Mtt (4-Methyltrityl)-C(Ph)₂(4-Me-Ph)Dilute Acid (e.g., 1% TFA in DCM)Stable to piperidine and hydrazine.Allows for selective on-resin side-chain deprotection and modification.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex vinylogous ester2% Hydrazine in DMFStable to piperidine and strong acid (TFA).Fully orthogonal to both Fmoc and Boc/tBu strategies, enabling complex branching or cyclization.

Experimental Protocols

Protocol 1: Incorporation of a Single Fmoc-Dab(Boc)-OH Residue

This protocol details the steps for a single coupling cycle to incorporate Fmoc-Dab(Boc)-OH into a growing peptide chain on a solid support using manual SPPS.

Materials:

  • Peptide synthesis vessel

  • Shaker

  • Fmoc-protected peptide-resin

  • Fmoc-Dab(Boc)-OH

  • Coupling reagent (e.g., HBTU)

  • DIEA

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • Kaiser test solutions

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution.

    • Shake for an additional 15 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove residual piperidine.

    • 5 x DMF washes

    • 2 x DCM washes

    • 5 x DMF washes

    • Perform a colorimetric test (e.g., chloranil) to confirm the absence of secondary amines.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (4 eq.) and HBTU (4 eq.) in a minimal amount of DMF.

    • Add DIEA (8 eq.) to the activation solution. The solution will typically change color.

    • Immediately add the activated amino acid solution to the drained resin in the reaction vessel.

    • Shake at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of beads (~1-2 mg) and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test. A negative result (beads are yellow/colorless) indicates the reaction is complete.

    • If the test is positive (beads are blue/purple), drain the reaction vessel and repeat step 4 (double coupling).

  • Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly.

    • 5 x DMF washes

    • 2 x DCM washes

    • 5 x DMF washes

  • Continuation: The resin is now ready for the deprotection of the Fmoc group and coupling of the next amino acid in the sequence.

Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc side-chain protecting group from the Dab residue(s) and other acid-labile groups.

Materials:

  • Completed peptide-resin

  • Cleavage cocktail (e.g., Reagent K: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS)

  • Round-bottom flask or cleavage vessel

  • Cold diethyl ether

  • Centrifuge and tubes

  • Lyophilizer

Methodology:

  • Resin Preparation: Transfer the dried peptide-resin to a suitable cleavage vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Stir or gently agitate at room temperature for 2-3 hours. The Boc group on the Dab side chain is removed by the strong acid (TFA).

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Add cold diethyl ether (at least 10x the volume of the filtrate) to the filtrate to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers and residual cleavage reagents.

  • Drying and Purification:

    • Air-dry the crude peptide pellet to remove excess ether.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Lyophilize to obtain a dry powder.

    • The crude peptide can now be purified, typically by reverse-phase HPLC.

Visualizations

Workflow for a Single SPPS Coupling Cycle Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Dab(Boc)-OH (HBTU/DIEA in DMF) Wash1->Coupling Monitor Monitor Reaction (Kaiser Test) Coupling->Monitor Monitor->Coupling Positive Wash2 Wash (DMF, DCM) Monitor->Wash2 Negative End Ready for Next Cycle Wash2->End

Caption: Workflow for incorporating one Fmoc-Dab(Boc)-OH residue in SPPS.

Orthogonal Deprotection Strategy in Fmoc SPPS Peptide Fully Protected Peptide on Resin [Fmoc]-AA₁-[Ser(tBu)]-AA₂-[Dab(Boc)]-AA₃-[Lys(ivDde)]-Resin Reagent1 20% Piperidine in DMF Peptide->Reagent1 Reagent2 2% Hydrazine in DMF Peptide->Reagent2 Reagent3 95% TFA (Cleavage Cocktail) Peptide->Reagent3 Product1 Removes N-terminal Fmoc for chain elongation Reagent1->Product1 Product2 Selectively removes ivDde for side-chain modification Reagent2->Product2 Product3 Cleaves from resin and removes Boc, tBu, and other acid-labile groups Reagent3->Product3

Caption: Logic diagram of an orthogonal protection and deprotection scheme.

References

Application Notes and Protocols for the Coupling of H-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid) is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue into peptide sequences. The presence of the gamma-amino group, protected by a tert-butyloxycarbonyl (Boc) group, allows for the synthesis of peptides with unique structural features, including lactam bridges and sites for post-translational modifications. Peptides containing Dab are of significant interest in drug development, notably in the synthesis of antibiotics like polymyxins.

However, the incorporation of Dab derivatives during SPPS can be challenging. A significant side reaction that can lead to low coupling efficiency is the intramolecular cyclization to form a lactam. This issue has been notably reported for the analogous Fmoc-Dab(Mtt)-OH, which exhibits "abnormally poor coupling efficiency" due to rapid lactamization.[1][2] Given the similar backbone structure, this compound is also susceptible to this side reaction, necessitating careful optimization of coupling protocols to ensure high peptide purity and yield.

This application note provides a detailed guide to the coupling of this compound in SPPS, including recommended protocols, a comparison of coupling reagents, and methods for monitoring coupling efficiency.

Factors Influencing this compound Coupling Efficiency

Several factors can influence the success of this compound coupling:

  • Steric Hindrance: The bulky Boc protecting group on the side chain can sterically hinder the approach of the activated amino acid to the resin-bound amine.

  • Lactam Formation: The primary challenge is the intramolecular cyclization of the activated carboxyl group with the gamma-amino group, leading to the formation of a stable six-membered lactam ring and termination of the peptide chain.

  • Coupling Reagents: The choice of coupling reagent and additives is critical. Standard reagents may not be sufficiently reactive to promote the intermolecular peptide bond formation over the intramolecular lactam formation.

  • Reaction Conditions: Parameters such as temperature, reaction time, and solvent can impact both the desired coupling reaction and the undesired side reactions.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for this compound is limited in publicly available literature, the performance of various coupling reagents can be inferred from their known reactivity and success in overcoming difficult couplings. The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound.

Coupling ReagentClassExpected Efficiency for this compoundNotes
HBTU/HATU Aminium/UroniumModerate to HighStandard and effective reagents, but may not completely suppress lactam formation in difficult cases. HATU is generally more reactive than HBTU.[3]
DIC/HOBt CarbodiimideModerateA classic and cost-effective method. The formation of a stable HOBt-ester can compete with lactam formation.[3]
PyBOP PhosphoniumHighKnown for high reactivity and often used for sterically hindered amino acids. May offer improved efficiency over standard aminium reagents.[4]
DEPBT PhosphoniumVery High (Recommended) (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to be effective in achieving complete incorporation of the related Fmoc-Dab(Mtt)-OH, likely by minimizing pre-activation time and promoting rapid coupling.

Experimental Protocols

Protocol 1: Standard Coupling using HBTU/DIPEA

This protocol represents a standard approach for amino acid coupling in Fmoc-SPPS. Monitoring of the coupling reaction is crucial to determine if a second coupling is necessary.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit or other method for monitoring free amines

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Activation of this compound: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: Recommended Protocol for Difficult Coupling using DEPBT

This protocol is recommended to improve the coupling efficiency of this compound, based on findings for the analogous Fmoc-Dab(Mtt)-OH which is prone to lactam formation.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3 equivalents)

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction:

    • In the reaction vessel containing the deprotected peptide-resin, add a solution of this compound in DMF.

    • Add DEPBT to the vessel.

    • Add DIPEA to initiate the coupling reaction.

    • Agitate the mixture at room temperature for 2-4 hours. A pre-incubation free protocol is recommended to minimize the time the activated amino acid is available for intramolecular cyclization.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. If the coupling is still incomplete, a second coupling with freshly prepared reagents is advised.

Mandatory Visualization

Caption: Chemical structure and properties of this compound.

SPPS Coupling Workflow for this compound Resin Peptide-Resin (Fmoc-protected) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate this compound (e.g., DEPBT, DIPEA) Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Monitor Monitor Coupling (Kaiser Test) Wash2->Monitor Next Proceed to next cycle Monitor->Next Negative Recouple Recouple Monitor->Recouple Positive Recouple->Couple

Caption: General experimental workflow for the coupling of this compound in SPPS.

Competing Reactions in this compound Coupling Activated_Dab Activated this compound Desired_Product Desired Coupled Product (Peptide Elongation) Activated_Dab->Desired_Product Intermolecular Nucleophilic Attack Side_Product Lactam Formation (Chain Termination) Activated_Dab->Side_Product Intramolecular Cyclization Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Desired_Product

Caption: Logical relationship of desired coupling versus undesired lactam formation.

Conclusion

The successful incorporation of this compound into peptide sequences requires careful consideration of the potential for lactam formation, a side reaction that can significantly reduce coupling efficiency. While standard coupling protocols may be sufficient for some sequences, the use of more potent coupling reagents, such as DEPBT, is recommended, particularly for sequences where this coupling proves to be difficult. Thorough monitoring of the coupling reaction is essential to ensure complete acylation of the resin-bound amine. By employing the optimized protocols and understanding the underlying chemical challenges, researchers can effectively utilize this compound to synthesize complex and novel peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Boc Deprotection of H-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-DAB-001 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Nα,Nγ-bis(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid, abbreviated as H-Dab(Boc)-OH, is a crucial building block in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[][2] The strategic removal of one or both Boc groups from this compound is a critical step to enable further synthetic transformations, such as peptide chain elongation or side-chain modification.

These application notes provide a comprehensive overview of common deprotection methods for this compound, detailed experimental protocols, and guidance for selecting the appropriate method based on the desired outcome (selective Nα-deprotection vs. complete deprotection) and the presence of other functional groups. In peptide synthesis, employing an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is essential for success.[3][4][5] The Boc group is a key component of the Boc/benzyl protection strategy and is orthogonal to the base-labile Fmoc group used in the popular Fmoc/tBu strategy.

Boc Deprotection Methodologies

The cleavage of the Boc group is an acid-catalyzed hydrolysis that generates a free amine (as its corresponding acid salt), carbon dioxide, and isobutylene. While acidic hydrolysis is the most common method, several alternative procedures have been developed for substrates that are sensitive to strong acids.

Acidic Deprotection

This is the most conventional approach for Boc removal. The choice of acid and solvent can be tailored to the specific substrate and desired selectivity.

  • Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is the most common reagent for Boc deprotection in both solution-phase and solid-phase peptide synthesis. Conditions can be tuned by varying the TFA concentration.

  • Hydrogen Chloride (HCl): Anhydrous solutions of HCl in organic solvents such as 1,4-dioxane, methanol, or ethyl acetate are also highly effective. This method often yields the amine hydrochloride salt, which can sometimes be easier to handle and crystallize than the corresponding trifluoroacetate salt.

  • Other Protic Acids: Reagents like p-toluenesulfonic acid (TsOH) can also be employed, offering a non-volatile acid option.

Alternative Deprotection Methods

For molecules containing acid-labile functionalities, milder or non-acidic methods may be required.

  • Thermal Deprotection: Heating a solution of the N-Boc protected amine can effect the removal of the Boc group, often without any added reagents. This method's efficiency can be solvent and temperature-dependent.

  • Lewis Acid-Catalyzed Deprotection: Various Lewis acids can catalyze the cleavage of the Boc group under milder conditions than strong Brønsted acids.

  • Neutral/Catalyst-Free Deprotection: Methods using reagents like oxalyl chloride in methanol or simply heating in water have been reported for specific applications.

Visualization of Deprotection Strategy

Chemical Deprotection Pathways

The deprotection of this compound can proceed via two main pathways: complete deprotection to yield L-2,4-diaminobutyric acid, or a selective deprotection of the more labile Nα-Boc group.

Caption: Chemical pathways for the deprotection of this compound.

General Experimental Workflow

The following diagram illustrates the typical workflow for a Boc deprotection reaction in a research setting.

G start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA or HCl solution) dissolve->add_reagent monitor Monitor reaction progress (TLC, LC-MS) add_reagent->monitor workup Reaction Work-up (e.g., solvent evaporation, precipitation) monitor->workup isolate Isolate Product Salt workup->isolate neutralize Neutralize (optional) for subsequent reaction isolate->neutralize end End neutralize->end G q1 Goal: Complete Deprotection of Both Boc Groups? q2 Are other acid-labile groups present? q1->q2 Yes q3 Are other acid-labile groups present? q1->q3 No (Selective Nα) ans_strong_acid Use Strong Acid: 4M HCl/Dioxane or 50% TFA/DCM q2->ans_strong_acid No ans_thermal Use Alternative Method: Thermal Deprotection or Oxalyl Chloride/MeOH q2->ans_thermal Yes q3->ans_thermal Yes ans_mild_acid Use Mild/Controlled Acid: 1M HCl or 20% TFA/DCM. Monitor carefully. q3->ans_mild_acid No

References

H-Dab(boc)-OH in Antimicrobial Peptide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. A key strategy in designing potent and selective AMPs is the incorporation of non-proteinogenic amino acids. One such amino acid, L-2,4-diaminobutyric acid (Dab), available as the protected building block H-Dab(boc)-OH, has garnered significant interest. The shorter side chain of Dab compared to lysine provides a means to fine-tune the amphipathicity and charge distribution of a peptide, which can lead to enhanced antimicrobial potency and reduced toxicity to mammalian cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel antimicrobial peptides.

Physicochemical Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for its use in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the γ-amino group during peptide chain elongation.

PropertyValue
Chemical Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO
Storage Store at -20°C

Role of Dab in Antimicrobial Peptides

The incorporation of Dab residues into AMPs plays a critical role in their biological activity. The primary amino group on the Dab side chain is protonated at physiological pH, contributing to the overall cationic charge of the peptide. This positive charge is fundamental to the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]

The shorter side chain of Dab, in comparison to lysine, can influence the peptide's hydrophobic-hydrophilic balance. This modulation of amphipathicity is a key factor in the peptide's ability to disrupt the bacterial membrane, which is the primary mechanism of action for many cationic AMPs. By optimizing the arrangement and number of Dab residues, researchers can design peptides with high antimicrobial efficacy and improved selectivity for bacterial over mammalian cells, thereby reducing hemolytic activity.[1]

Data Presentation: Antimicrobial Activity of Dab-Containing Peptides

The following tables summarize the antimicrobial and hemolytic activities of various synthetic peptides incorporating L-2,4-diaminobutyric acid.

Table 1: Minimum Inhibitory Concentrations (MIC) of Dab-Containing Peptides against Acinetobacter baumannii [1]

Peptide Sequence¹MIC (µg/mL) against Polymyxin B-Resistant A. baumannii
6 Dab-11.9
5 Dab-11.9
5 Dab-21.9
5 Dab-33.8
5 Dab-41.9

¹ All peptides are 26-residue D-conformation amphipathic α-helical peptides with varying placement of L-Dab residues on the polar face.

Table 2: Hemolytic Activity of Dab-Containing Peptides [1]

Peptide Sequence¹HC₅₀ (µg/mL)²
6 Dab-1>1000
5 Dab-1>1000
5 Dab-2>1000
5 Dab-3>1000
5 Dab-4>1000

¹ All peptides are 26-residue D-conformation amphipathic α-helical peptides with varying placement of L-Dab residues on the polar face. ² HC₅₀ is the peptide concentration that causes 50% hemolysis of human red blood cells.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dab-Containing Antimicrobial Peptide

This protocol describes the manual synthesis of a 26-residue D-conformation amphipathic α-helical peptide containing L-Dab residues using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected D-amino acids

  • Fmoc-L-Dab(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC-grade acetonitrile

  • HPLC-grade water

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine in DMF treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid (including Fmoc-L-Dab(Boc)-OH when required in the sequence), 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.

    • Add the activation mixture to the resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Lyophilize the pure peptide fractions.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of the synthesized Dab-containing peptides.

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Acinetobacter baumannii)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare a stock solution of the peptide in sterile water or a suitable solvent. Perform a two-fold serial dilution of the peptide in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Hemolytic Activity Assay

This protocol describes how to assess the cytotoxicity of the Dab-containing peptides against human red blood cells (hRBCs).

Materials:

  • Synthesized peptide

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v)

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • hRBC Preparation: Obtain fresh human red blood cells. Wash the hRBCs three times with PBS by centrifugation and resuspension. Prepare a 4% (v/v) suspension of hRBCs in PBS.

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the 4% hRBC suspension to each well containing the peptide dilutions.

  • Controls:

    • Negative Control (0% hemolysis): hRBCs in PBS.

    • Positive Control (100% hemolysis): hRBCs in 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • HC₅₀ Determination: The HC₅₀ is the peptide concentration that causes 50% hemolysis. This can be determined by plotting the percentage of hemolysis against the peptide concentration.

Visualizations

sps_workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-AA-OH (DIC, OxymaPure) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave Cleave and Deprotect (TFA/TIS/H2O) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by HPLC precipitate->purify characterize Characterize by MS purify->characterize end Lyophilized Peptide characterize->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Dab-containing AMPs.

mic_workflow prep_bacteria Prepare Bacterial Suspension (~5x10^5 CFU/mL) inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate prep_peptide Serially Dilute Peptide in 96-well plate prep_peptide->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_results Read Results (Visually or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

amp_mechanism cluster_membrane Bacterial Membrane lipid1 Lipid Head lipid2 Lipid Head pore Pore Formation lipid3 Lipid Head lipid4 Lipid Head lipid5 Lipid Head lipid6 Lipid Head amp Cationic AMP (with Dab+) amp->lipid2 Electrostatic Interaction disruption Membrane Disruption & Cell Lysis pore->disruption

Caption: Mechanism of Action of Dab-Containing Cationic AMPs.

References

Application Notes and Protocols: Utilizing H-Dab(Boc)-OH for the Construction of Diverse Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of H-Dab(Boc)-OH (N-α-Fmoc-N-γ-Boc-L-diaminobutyric acid) in the construction of peptide libraries. The unique structure of this compound, featuring an orthogonal Boc-protecting group on its side chain, allows for selective deprotection and subsequent derivatization, making it an invaluable building block for generating molecular diversity in peptide-based drug discovery and chemical biology.

Introduction to this compound in Peptide Synthesis

This compound is a non-proteinogenic amino acid that serves as a versatile scaffold for creating branched peptides and combinatorial libraries. In standard solid-phase peptide synthesis (SPPS), the primary peptide backbone is assembled using the Fmoc-protecting group on the α-amine, which is cleaved under basic conditions (e.g., piperidine). The Boc group on the Dab side chain, however, is stable to these conditions and requires acidic treatment (e.g., trifluoroacetic acid, TFA) for its removal. This orthogonality is the key to its utility, enabling the synthesis of a linear peptide sequence followed by the selective deprotection and elaboration of the Dab side chain to introduce a second layer of diversity.

The applications of this compound are extensive and include:

  • Branched Peptides: Mimicking post-translationally modified proteins or creating unique peptide architectures.

  • Combinatorial Libraries: Generating large libraries of peptides with diverse side-chain modifications for high-throughput screening.

  • Peptide Conjugates: Attaching reporter molecules, imaging agents, or small molecule drugs to a specific site on the peptide.

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence and subsequently modifying its side chain to construct a peptide library. These protocols are based on standard Fmoc-based solid-phase peptide synthesis.

2.1. Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the standard coupling of this compound during SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Chain Elongation: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

2.2. Protocol 2: Selective Side-Chain Deprotection and Diversification

This protocol details the removal of the Boc group from the Dab side chain and the subsequent coupling of a new moiety.

Materials:

  • Peptide-resin containing the this compound residue

  • Boc deprotection solution: 20-50% TFA in DCM

  • Neutralization solution: 10% DIPEA in DMF

  • Building blocks for diversification (e.g., carboxylic acids, activated esters)

  • Coupling reagents (as in Protocol 2.1)

Procedure:

  • Resin Preparation: Once the linear peptide sequence is fully assembled, ensure the terminal α-amine is protected (e.g., with the Fmoc group or by acetylation).

  • Selective Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes. This will cleave the Boc group from the Dab side chain while leaving the Fmoc group and other acid-labile protecting groups on the peptide backbone intact.

  • Washing: Wash the resin thoroughly with DCM (5 times) to remove TFA.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 10 minutes.

  • Washing: Wash the resin with DMF (5 times).

  • Library Diversification: Couple the desired building blocks to the now-free side-chain amine of the Dab residue using the activation and coupling procedure described in Protocol 2.1 (steps 4-6). For a library, this step can be performed in parallel with a variety of different building blocks.

  • Final Cleavage and Purification: Once the diversification is complete, cleave the peptide from the resin and remove all remaining protecting groups using a final cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the resulting peptides by HPLC.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and analysis of peptides and peptide libraries constructed using this compound.

ParameterThis compound IncorporationSide-Chain DiversificationFinal Peptide
Coupling Efficiency >99% (as determined by Kaiser test)>98% (as determined by Kaiser test)N/A
Crude Purity (by HPLC) N/AN/A65-85%
Yield (after purification) N/AN/A15-30%
Mass Spectrometry N/AN/AExpected mass confirmed

Note: Yields and purity are highly dependent on the peptide sequence, the nature of the side-chain modifications, and the purification method.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for constructing a peptide library using this compound.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Diversification Side-Chain Diversification cluster_Final Final Steps Resin Start with Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine) Resin->Fmoc_Deprotection1 Coupling_AA Couple Fmoc-AA-OH Fmoc_Deprotection1->Coupling_AA Incorporate_Dab Couple this compound Coupling_AA->Incorporate_Dab At desired position Fmoc_Deprotection2 Fmoc Deprotection Incorporate_Dab->Fmoc_Deprotection2 Coupling_AA2 Couple Subsequent Fmoc-AA-OH Fmoc_Deprotection2->Coupling_AA2 Linear_Peptide Protected Linear Peptide on Resin Coupling_AA2->Linear_Peptide Boc_Deprotection Selective Boc Deprotection (TFA in DCM) Linear_Peptide->Boc_Deprotection Neutralization Neutralization (DIPEA) Boc_Deprotection->Neutralization Library_Coupling Couple Building Blocks (R1, R2, R3...Rn) Neutralization->Library_Coupling Branched_Library Branched Peptide Library on Resin Library_Coupling->Branched_Library Cleavage Cleavage from Resin & Global Deprotection Branched_Library->Cleavage Purification HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for peptide library synthesis using this compound.

4.2. Example Signaling Pathway Application

Peptide libraries are often used to identify inhibitors or modulators of protein-protein interactions in signaling pathways. The following diagram illustrates a generic kinase signaling pathway that could be targeted by a peptide library.

G Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding Kinase1 Kinase 1 Adaptor->Kinase1 Recruitment & Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Peptide_Inhibitor Peptide Inhibitor (from Dab-library) Peptide_Inhibitor->Adaptor Inhibition of Interaction

Caption: Inhibition of a kinase signaling pathway by a peptide identified from a library.

Application Note: Activating H-Dab(Boc)-OH for Efficient Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nγ-Boc-L-2,4-diaminobutyric acid (H-Dab(Boc)-OH) is a valuable non-proteinogenic amino acid derivative used in peptide synthesis.[1] Its unique structure, featuring a side-chain primary amine protected by a tert-butyloxycarbonyl (Boc) group, allows for the introduction of branching, cyclization, or post-synthesis modifications in peptide structures. The successful incorporation of this compound into a growing peptide chain hinges on the efficient and clean activation of its α-carboxyl group to facilitate amide bond formation. This process must be carefully controlled to ensure high coupling yields and minimize potential side reactions, such as racemization.

This document provides a detailed overview of common activation methodologies, comparative data for popular coupling reagents, and step-by-step protocols for both solution-phase and solid-phase peptide synthesis (SPPS).

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency in peptide bond formation.[2] Modern peptide synthesis relies on two primary classes of activators: carbodiimides, often used with additives, and onium (aminium/phosphonium) salts. Onium salt-based reagents like HATU and HBTU are renowned for their high reactivity and are frequently used in automated SPPS, often completing coupling reactions in 10-60 minutes.[3][4] Carbodiimide-based systems such as DIC, when paired with additives like OxymaPure®, offer a cost-effective and safe alternative to benzotriazole-based additives, effectively suppressing racemization and improving yields.

The following table summarizes key characteristics of commonly used coupling systems applicable for this compound activation.

Coupling Reagent/SystemBase RequiredTypical Coupling Time (SPPS)Relative Reactivity & PurityKey Considerations
HATU / DIPEA Yes (e.g., DIPEA, Collidine)30-60 minVery HighHighly efficient, especially for sterically hindered couplings. Potential for side-chain guanidinylation if used in excess.
HBTU / DIPEA Yes (e.g., DIPEA, NMM)10-30 minHighRapid activation and high efficiency. Less reactive than HATU but a robust and common choice.
DIC / OxymaPure® No (for in-situ activation)1-4 hoursHighSafer alternative to HOBt-based reagents. Minimizes racemization and side reactions. Can be used for both pre-activation and in-situ protocols.
PyBOP / DIPEA Yes (e.g., DIPEA, NMM)30-90 minHighPhosphonium salt-based reagent that avoids guanidinylation side reactions. Byproducts are easily removed.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using DIC/OxymaPure®

This protocol describes a standard procedure for coupling this compound to an amino acid ester or peptide in solution.

Materials:

  • This compound (1.0 equiv)

  • Amino acid ester hydrochloride (or peptide with free N-terminus) (1.0 equiv)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.1 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv, if using an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) and OxymaPure® (1.1 equiv) in anhydrous DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv) in anhydrous DMF and add DIPEA (1.0 equiv) to neutralize the salt. Stir for 5-10 minutes.

  • Cool the this compound/OxymaPure® solution to 0 °C in an ice bath.

  • Slowly add DIC (1.1 equiv) to the cooled solution and stir for 2-5 minutes for pre-activation. The solution may turn yellow.

  • Add the neutralized amine solution from step 2 to the activated this compound mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography as required.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol outlines a standard Fmoc-based SPPS coupling cycle for incorporating this compound onto a resin-bound peptide.

Materials:

  • Fmoc-deprotected resin-bound peptide (1.0 equiv)

  • This compound (Note: for SPPS, the α-amine is typically Fmoc-protected, i.e., Fmoc-Dab(Boc)-OH ) (3-5 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equiv)

  • DIPEA or 2,4,6-Collidine (6-10 equiv)

  • Anhydrous DMF

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in anhydrous DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3-5 equiv) and HATU (2.9 equiv) in anhydrous DMF. Add DIPEA (6-10 equiv) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the vessel at room temperature for 30-60 minutes.

  • Monitoring (Optional): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to confirm the reaction has gone to completion (beads should remain colorless).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for peptide synthesis and the chemical pathway of carboxyl group activation.

G reagents Weigh Reagents (this compound, Coupling Agent, Base) dissolve Dissolve in Anhydrous Solvent (e.g., DMF) reagents->dissolve preactivate Pre-activation (Mix Acid + Coupling Agent) dissolve->preactivate add_amine Add Amine Component (Peptide-Resin or Ester) preactivate->add_amine coupling Coupling Reaction (Stir at RT) add_amine->coupling monitor Monitor Progress (TLC / LC-MS / Kaiser Test) coupling->monitor monitor->coupling Incomplete workup Work-up & Purification (Solution-Phase) monitor->workup Complete wash Wash Resin (Solid-Phase) monitor->wash Complete product Purified Peptide workup->product wash->product

Caption: General workflow for this compound activation and coupling.

G cluster_reactants Reactants Dab This compound (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-Acylisourea or Oxyma Ester) Dab->ActivatedEster CouplingAgent Coupling Agent (e.g., DIC + Oxyma) CouplingAgent->ActivatedEster Activation Peptide New Peptide Bond ActivatedEster->Peptide Amine R'-NH2 (N-terminus of Peptide Chain) Amine->Peptide Nucleophilic Attack

References

Application Notes and Protocols for the Purification of Peptides Containing H-Dab(Boc)-OH by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in the development of peptide-based therapeutics and research tools. The incorporation of non-standard amino acids, such as H-Dab(Boc)-OH (L-2,4-diaminobutyric acid with a side-chain tert-butyloxycarbonyl protecting group), introduces unique challenges to the purification process. The Boc group on the diaminobutyric acid side chain significantly increases the hydrophobicity of the peptide, which influences its retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This document provides detailed application notes and protocols for the successful purification of peptides containing this compound using RP-HPLC.

Core Principles and Challenges

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) retains the peptide, and a polar mobile phase is used for elution. The elution of the peptide is achieved by gradually increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.[2]

The Impact of the Dab(Boc) Residue:

  • Increased Hydrophobicity: The Boc group is bulky and hydrophobic, leading to stronger retention of the peptide on the RP-HPLC column. This often requires higher concentrations of organic solvent for elution compared to peptides without this modification.

  • Potential for Aggregation: The increased hydrophobicity can sometimes lead to peptide aggregation, which may result in poor peak shape (broadening or tailing) and reduced recovery.

  • Closely Eluting Impurities: During solid-phase peptide synthesis (SPPS), impurities such as deletion sequences (missing an amino acid) or incompletely deprotected peptides may have very similar hydrophobicities to the target peptide, making separation challenging.

Experimental Protocols

Analytical RP-HPLC for Purity Assessment and Method Development

Before proceeding to preparative purification, it is essential to develop an optimized analytical method to assess the purity of the crude peptide and to determine the ideal elution conditions.

Materials:

  • HPLC System: An HPLC or UHPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is recommended for peptides. A wide-pore (e.g., 300 Å) column is often preferred.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[3] If solubility is an issue, a small amount of dimethyl sulfoxide (DMSO) can be used, but it is important to note that DMSO can interfere with UV detection at lower wavelengths.

Initial Scouting Gradient:

A broad, linear gradient is used to determine the approximate acetonitrile concentration required to elute the peptide.

ParameterValue
Flow Rate 1.0 mL/min (for a standard 4.6 mm ID column)
Detection UV absorbance at 214 nm and 280 nm
Column Temp. 30-40 °C
Injection Vol. 10-20 µL
Gradient 5% to 95% Mobile Phase B over 30 minutes

Focused Gradient Optimization:

Based on the retention time from the scouting run, a shallower, focused gradient is developed to improve the resolution between the target peptide and its impurities. For example, if the peptide elutes at 45% acetonitrile in the scouting run, a focused gradient might run from 35% to 55% acetonitrile over a longer period.

Preparative RP-HPLC for Peptide Purification

The optimized conditions from the analytical method are scaled up for preparative purification.

Materials:

  • Preparative HPLC System: Equipped with a larger pump head, a high-flow rate capacity, and a fraction collector.

  • Preparative Column: A C18 or C8 column with the same stationary phase as the analytical column, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).

  • Mobile Phases: Same as the analytical method, but in larger volumes.

  • Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent. The concentration will depend on the loading capacity of the column.

Protocol:

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions of the focused gradient.

  • Sample Loading: Load the dissolved crude peptide onto the column. The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[4]

  • Elution and Fraction Collection: Run the focused gradient and collect fractions as the peptide elutes.

  • Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Data Presentation

The following tables present representative data for the purification of a hypothetical peptide containing this compound.

Table 1: Analytical RP-HPLC Method Development

ParameterScouting GradientFocused Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B in 30 min35-55% B in 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 214 nm214 nm
Retention Time 18.5 min25.2 min
Crude Purity ~65%~65% (with better impurity separation)

Table 2: Preparative RP-HPLC Purification Data

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Crude Peptide Load 200 mg
Focused Gradient 35-55% Acetonitrile (with 0.1% TFA) over 60 min
Flow Rate 20 mL/min
Fractions Collected 10 mL per fraction
Purity of Pooled Fractions >98% (by analytical RP-HPLC)
Yield of Purified Peptide 110 mg (55%)

Visualizations

Peptide_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Analytical_Dev Analytical RP-HPLC Method Development Crude->Analytical_Dev Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Analytical_Dev->Prep_HPLC Optimized Method Fraction_Analysis Fraction Purity Analysis Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Purity >98% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide (>98%) Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

HPLC_Method_Development Scouting Scouting Gradient (e.g., 5-95% ACN) Analysis1 Analyze Retention Time and Peak Shape Scouting->Analysis1 Decision Sufficient Resolution? Analysis1->Decision Focused Focused Gradient (e.g., 35-55% ACN) Decision->Focused No Final_Method Optimized Analytical & Preparative Method Decision->Final_Method Yes Focused->Analysis1 Re-analyze

Caption: Logical workflow for RP-HPLC method development.

References

Application Notes and Protocols for the Analytical Characterization of H-Dab(Boc)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating non-proteinogenic amino acids are of significant interest in drug discovery and development due to their potential for enhanced biological activity, stability, and unique structural properties. One such amino acid is L-2,4-diaminobutyric acid (Dab), which, when its side-chain amino group is protected with a tert-butyloxycarbonyl (Boc) group as H-Dab(Boc)-OH, becomes a valuable building block for solid-phase peptide synthesis (SPPS). The Boc protecting group allows for orthogonal protection strategies, enabling the selective modification of the side chain. Accurate and thorough analytical characterization of peptides containing this compound is crucial for ensuring identity, purity, and quality control.

These application notes provide a comprehensive guide to the analytical characterization of a model peptide, Ac-Ala-Dab(Boc)-NH₂ , utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols and representative data are presented to assist researchers in developing robust analytical methods for their own this compound containing peptides.

Model Peptide: Ac-Ala-Dab(Boc)-NH₂

To illustrate the analytical techniques, we will use the model dipeptide, Ac-Ala-Dab(Boc)-NH₂.

  • Structure: Ac-NH-CH(CH₃)-CO-NH-CH(CH₂CH₂NHBoc)-CO-NH₂

  • Systematic Name: N-(1-(4-(tert-butoxycarbonylamino)-1-amino-1-oxobutan-2-ylamino)-1-oxopropan-2-yl)acetamide

  • Molecular Formula: C₁₄H₂₆N₄O₅

  • Monoisotopic Mass: 346.1907 Da

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides. The hydrophobicity of the Boc group on the Dab side chain significantly influences the retention time of the peptide.

Data Presentation
ParameterValue
Model Peptide Ac-Ala-Dab(Boc)-NH₂
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (tR) ~12.5 minutes
Purity >98%
Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Instrument Setup:

    • Equilibrate the C18 column with 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength of 220 nm.

    • Set the column oven temperature to 30°C.

  • Injection: Inject 10 µL of the prepared peptide solution onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis: Integrate the peak corresponding to the peptide of interest and calculate the purity based on the total peak area.

Experimental Workflow: HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Peptide in Mobile Phase A vortex Vortex to Mix dissolve->vortex inject Inject Sample vortex->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for the RP-HPLC analysis of a synthetic peptide.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) is commonly used for peptide analysis.

Data Presentation
ParameterValue
Model Peptide Ac-Ala-Dab(Boc)-NH₂
Ionization Mode ESI Positive
Calculated Monoisotopic Mass 346.1907 Da
Observed [M+H]⁺ 347.1980 m/z
Observed [M+Na]⁺ 369.1799 m/z
Major MS/MS Fragments ([M+H]⁺) b-ions: b₁ (Ac-Ala) 114.06, b₂ (Ac-Ala-Dab(Boc)) 315.20y-ions: y₁ (Dab(Boc)-NH₂) 217.15, y₂ (Ala-Dab(Boc)-NH₂) 288.20
Experimental Protocol: LC-MS Analysis
  • LC System: Use the same HPLC conditions as described in Section 1 to introduce the sample into the mass spectrometer.

  • MS System:

    • Set the mass spectrometer to positive ion mode.

    • Acquire full scan mass spectra over a range of m/z 100-1000.

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 347.2) for collision-induced dissociation (CID).

  • Data Analysis:

    • Confirm the molecular weight of the peptide from the full scan spectrum.

    • Analyze the MS/MS spectrum to identify characteristic b- and y-ions, confirming the amino acid sequence. The loss of the Boc group (100 Da) is a common fragmentation pathway for Boc-protected peptides.

Peptide Fragmentation Pathway

fragmentation_pathway cluster_peptide Peptide Backbone: Ac-Ala-Dab(Boc)-NH₂ cluster_b b-ions cluster_y y-ions p1 Ac-NH p2 -CH(CH₃)-CO- p3 NH-CH(CH₂CH₂NHBoc)-CO- b1 b₁ Ac-Ala⁺ p2->b1 Cleavage y2 y₂ Ala-Dab(Boc)-NH₂⁺ p2->y2 Cleavage p4 NH₂ b2 b₂ Ac-Ala-Dab(Boc)⁺ p3->b2 Cleavage y1 y₁ Dab(Boc)-NH₂⁺ p3->y1 Cleavage

Caption: Fragmentation pattern of Ac-Ala-Dab(Boc)-NH₂ showing major b and y ions.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide, including the confirmation of the presence and integrity of the this compound residue.

Data Presentation

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15d1HAla NH
7.95d1HDab NH
7.20, 6.95s (br)2HC-terminal NH₂
6.75t1HDab side-chain NH (Boc)
4.25m1HAla α-H
4.10m1HDab α-H
2.85m2HDab γ-CH₂
1.85s3HAcetyl CH₃
1.70m2HDab β-CH₂
1.38s9HBoc (CH₃)₃
1.25d3HAla β-CH₃

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
173.5Dab C=O (amide)
172.0Ala C=O (peptide)
169.5Acetyl C=O
155.8Boc C=O
77.5Boc C(CH₃)₃
52.5Dab α-C
49.0Ala α-C
38.0Dab γ-C
31.5Dab β-C
28.2Boc (CH₃)₃
22.5Acetyl CH₃
18.0Ala β-C
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5 mg of the lyophilized peptide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum at 25°C.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Suppress the residual water signal if necessary.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Assign the signals to the corresponding protons and carbons in the peptide structure. 2D NMR experiments (e.g., COSY, HSQC) can be used to aid in assignments.

Section 4: Biological Context and Application

The incorporation of this compound into peptides can significantly impact their biological properties. The presence of the diaminobutyric acid residue can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

Signaling Pathway Diagram: Enhanced Enzymatic Stability

stability_pathway cluster_native Native Peptide cluster_modified Dab(Boc)-Modified Peptide native_pep Native Peptide (e.g., Ac-Ala-Lys-NH₂) protease Protease native_pep->protease Cleavage degradation Rapid Degradation protease->degradation dab_pep Modified Peptide (Ac-Ala-Dab(Boc)-NH₂) protease2 Protease dab_pep->protease2 Steric Hindrance (Cleavage Resistant) stability Enhanced Stability protease2->stability

Caption: Proposed mechanism for enhanced enzymatic stability of a Dab-containing peptide.

Conclusion

The analytical characterization of peptides containing this compound requires a multi-faceted approach employing HPLC, mass spectrometry, and NMR spectroscopy. This document provides the foundational protocols and representative data for the analysis of a model peptide, Ac-Ala-Dab(Boc)-NH₂. By following these guidelines, researchers, scientists, and drug development professionals can establish robust and reliable methods for the quality control and structural elucidation of their novel peptide candidates, ultimately accelerating the development of new peptide-based therapeutics.

H-Dab(Boc)-OH: A Versatile Building Block in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

H-Dab(Boc)-OH, a non-proteinogenic amino acid derivative, has emerged as a critical building block in modern drug discovery, offering unique structural properties that enable the development of novel therapeutics. Its applications span the creation of potent antimicrobial peptides (AMPs), sophisticated linkers for antibody-drug conjugates (ADCs), and targeted anticancer agents like methotrexate analogs. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this compound for their drug development programs.

Application in Antimicrobial Peptide (AMP) Development

The incorporation of L-2,4-diaminobutyric acid (Dab) into antimicrobial peptides has been shown to enhance their therapeutic potential. Specifically, replacing cationic residues like lysine with Dab can modulate the peptide's hydrophobicity and charge distribution, leading to a desirable balance between potent antimicrobial activity and reduced toxicity to mammalian cells.

Quantitative Data: Antimicrobial and Hemolytic Activity of Dab-Containing Peptides

The following table summarizes the in vitro activity of a de novo designed 26-residue D-conformation amphipathic α-helical cationic antimicrobial peptide and its analog where lysine (Lys) residues are replaced with L-2,4-diaminobutyric acid (Dab).

Peptide IDPositively Charged ResidueGeometric Mean MIC (μM) vs. A. baumannii StrainsHemolytic Activity (HC50, μM) vs. Human Red Blood Cells
6 Lys-containing AMPD-Lysine0.7>742
6 Dab-containing AMPL-Dab1.0>1148

Data sourced from a study on de novo designed antimicrobial peptides.

Mechanism of Action of Dab-Containing AMPs

Dab-containing AMPs primarily exert their antimicrobial effects through membrane disruption. The cationic nature of the Dab side chain facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This is followed by the insertion of the peptide into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death. The specific mechanism can vary, including the "barrel-stave," "toroidal pore," or "carpet" models, depending on the peptide sequence and concentration.

AMP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space AMP Dab-Containing AMP Membrane Lipid Bilayer AMP->Membrane Electrostatic Interaction CellDeath Cell Death Membrane->CellDeath Membrane Disruption (Pore Formation)

Mechanism of action for Dab-containing antimicrobial peptides.
Experimental Protocols

This protocol outlines the broth microdilution method to determine the MIC of Dab-containing AMPs against bacterial strains.[1]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Dab-containing peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serially dilute the peptide stock solution in MHB in the 96-well plate to achieve a range of final concentrations.

  • Add 100 µL of the bacterial suspension to each well containing the diluted peptide.

  • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

This protocol measures the lytic activity of Dab-containing AMPs against human red blood cells (hRBCs).[2]

Materials:

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Dab-containing peptide stock solution

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (450 nm)

Procedure:

  • Wash hRBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Serially dilute the peptide stock solution in PBS in the 96-well plate.

  • Add 100 µL of the hRBC suspension to each well containing the diluted peptide.

  • Include a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs with PBS for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact hRBCs.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • The HC50 value is the peptide concentration that causes 50% hemolysis.

Application in Antibody-Drug Conjugate (ADC) Linker Technology

This compound can be incorporated into cleavable peptide linkers used in ADCs. These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, which are abundant in the lysosomes of cancer cells. The dipeptide sequence Val-Cit is a common motif for cathepsin B cleavage; however, other dipeptides, including those containing Dab, can also be engineered for specific cleavage profiles.

Mechanism of Action of ADCs with Dab-Containing Linkers

The general mechanism of action for an ADC with a cleavable dipeptide linker containing Dab is as follows:

  • The ADC binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized via endocytosis.

  • The complex is trafficked to the lysosome.

  • Within the acidic and enzyme-rich environment of the lysosome, proteases like cathepsin B recognize and cleave the dipeptide linker.

  • This cleavage initiates the release of the potent cytotoxic payload.

  • The payload then exerts its cell-killing effect, for example, by inhibiting tubulin polymerization or damaging DNA.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (Dab-Linker) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage (Cathepsin B) Apoptosis Apoptosis Payload->Apoptosis Cell Killing

Mechanism of action for an ADC with a Dab-containing linker.
Experimental Protocols

This protocol provides a conceptual framework for the synthesis of a maleimide-functionalized dipeptide linker containing Dab, based on established methods for similar linkers like Mc-Val-Cit-PABC-MMAE.[3][4] this compound would be used in place of one of the standard amino acids in the dipeptide.

Materials:

  • Fmoc-Dab(Boc)-OH

  • Fmoc-Val-OH

  • p-aminobenzyl alcohol (PABA)

  • Monomethyl auristatin E (MMAE)

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Deprotection reagents (e.g., piperidine in DMF, TFA)

  • Maleimidocaproic acid (MC)

  • Solvents (DMF, DCM)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Synthesis of Fmoc-Val-Dab(Boc)-PABA:

    • Couple Fmoc-Dab(Boc)-OH to PABA using a suitable coupling agent.

    • Remove the Fmoc group from the resulting conjugate using piperidine in DMF.

    • Couple Fmoc-Val-OH to the deprotected amine to form the dipeptide-PABA conjugate.

  • Coupling of the Payload (MMAE):

    • Activate the carboxyl group of the dipeptide-PABA conjugate.

    • Couple the activated dipeptide to the N-terminus of MMAE.

  • Deprotection and Maleimide Functionalization:

    • Remove the Fmoc protecting group from the N-terminus of the valine residue.

    • React the free amine with an activated ester of maleimidocaproic acid (e.g., MC-NHS) to install the maleimide group for antibody conjugation.

    • Remove the Boc protecting group from the Dab side chain using TFA.

  • Purification:

    • Purify the final drug-linker construct using preparative HPLC.

Linker_Synthesis_Workflow Start Fmoc-Dab(Boc)-OH + PABA Step1 Couple Fmoc-Dab(Boc)-OH to PABA Start->Step1 Step2 Fmoc Deprotection Step1->Step2 Step3 Couple Fmoc-Val-OH Step2->Step3 Dipeptide Fmoc-Val-Dab(Boc)-PABA Step3->Dipeptide Step4 Couple to MMAE Dipeptide->Step4 DrugLinker1 Fmoc-Val-Dab(Boc)-PABA-MMAE Step4->DrugLinker1 Step5 Fmoc Deprotection DrugLinker1->Step5 Step6 Couple Maleimidocaproic Acid Step5->Step6 Step7 Boc Deprotection Step6->Step7 FinalProduct Mc-Val-Dab-PABA-MMAE Step7->FinalProduct

Conceptual workflow for the synthesis of a Dab-containing ADC linker.

This protocol describes a method to evaluate the cytotoxic activity of an ADC containing a Dab-linker against cancer cell lines.[5]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC with Dab-containing linker

  • Control antibody (unconjugated)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

  • Replace the medium in the cell plates with the medium containing the ADC or control antibody dilutions.

  • Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Application in the Synthesis of Methotrexate Analogs

This compound can be used to synthesize analogs of the anticancer drug methotrexate (MTX). In these analogs, the glutamate moiety of MTX is replaced with Dab. This modification can alter the drug's interaction with its target enzyme, dihydrofolate reductase (DHFR), as well as its transport into cells, potentially overcoming certain mechanisms of drug resistance.

Quantitative Data: DHFR Inhibition and Cytotoxicity of a Dab-Containing Methotrexate Analog

The following table presents data on the inhibitory activity against L1210 mouse leukemia DHFR and in vitro cytotoxicity against L1210 cells for methotrexate and its analog where glutamate is replaced by 2,4-diaminobutyric acid (mAPA-Dab).

CompoundDHFR Inhibition (IC50, μM)Cytotoxicity vs. L1210 Cells (IC50, μM)
Methotrexate (mAPA-Glu)0.00190.008
mAPA-Dab0.160>10

Data sourced from a study on methotrexate analogs.

Experimental Protocols

This protocol outlines a spectrophotometric assay to measure the inhibition of DHFR by a Dab-containing methotrexate analog.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dab-containing methotrexate analog

  • Methotrexate (as a positive control)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of the Dab-containing methotrexate analog and methotrexate in the assay buffer.

  • In a 96-well plate, add the diluted inhibitors, DHFR enzyme, and NADPH.

  • Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the DHF substrate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the reaction rate for each inhibitor concentration.

  • Determine the percent inhibition relative to the no-inhibitor control.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

This protocol provides a general procedure for the manual solid-phase synthesis of a peptide incorporating Fmoc-Dab(Boc)-OH using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids, including Fmoc-Dab(Boc)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvent: DMF (N,N-dimethylformamide)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water

  • Washing solvents: DCM (dichloromethane), Methanol

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (e.g., Fmoc-Dab(Boc)-OH) (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on Dab).

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by preparative HPLC.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Deprotect1->Couple Wash Wash with DMF Couple->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotect1 Next Amino Acid Deprotect2 4. Final Fmoc Deprotection Repeat->Deprotect2 Final Amino Acid Cleave 5. Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Purify 6. Precipitation & Purification Cleave->Purify End Purified Peptide Purify->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yield with H-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with the incorporation of H-Dab(Boc)-OH. Below you will find a curated troubleshooting guide and frequently asked questions to help you diagnose and resolve low coupling yield issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or Nγ-Boc-L-2,4-diaminobutyric acid, is a non-proteinogenic amino acid building block used in the synthesis of peptides. The γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions used for Fmoc-based SPPS and can be removed during the final cleavage from the resin with strong acid. This allows for the site-specific incorporation of a primary amine in the peptide side chain, which can be useful for post-synthesis modifications, such as labeling or cyclization.

Q2: What are the primary causes of low coupling yield when using this compound?

Low coupling yields with this compound can stem from several factors:

  • Incomplete deprotection: The previous amino acid's Fmoc group may not be fully removed, leaving no free amine for coupling.

  • Poor reagent quality: Degradation of the this compound, coupling reagents, or solvents can significantly reduce efficiency.

  • Peptide aggregation: The growing peptide chain on the resin can aggregate, hindering the access of reagents to the reaction site.[1]

  • Steric hindrance: The bulkiness of the Boc protecting group and the surrounding peptide sequence can slow down the coupling reaction.

  • Side reactions: this compound and its derivatives are prone to intramolecular cyclization (lactam formation), which terminates the peptide chain.[2]

Q3: What is lactam formation and why is it a problem with Dab derivatives?

Lactam formation is an intramolecular side reaction where the α-amino group of an activated Dab residue attacks the side-chain carbonyl of the Boc protecting group, forming a stable six-membered ring. This results in the capping of the N-terminus of the peptide, preventing further chain elongation and leading to a truncated final product. Studies on similar Dab derivatives, such as Fmoc-Dab(Mtt)-OH, have shown that they can undergo rapid lactamization, especially with certain coupling reagents.[2]

Q4: How can I detect low coupling yield?

A common method for monitoring coupling efficiency in real-time is the Kaiser test (or ninhydrin test).[1] A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1] For a more quantitative assessment, a small-scale test cleavage of the peptide from the resin followed by HPLC and mass spectrometry analysis of the crude product can reveal the presence of deletion sequences (missing the Dab residue) or truncated peptides.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling yields with this compound.

Issue: Low Coupling Yield Indicated by a Positive Kaiser Test
Potential Cause Recommended Solution(s)
1. Reagent Quality and Handling - Ensure this compound and coupling reagents are fresh and have been stored under appropriate conditions (typically 2-8°C). - Use high-purity, anhydrous solvents for all coupling steps.
2. Incomplete Deprotection - Before coupling this compound, confirm complete deprotection of the previous residue with a negative Kaiser test. - If deprotection is slow, extend the reaction time or use a stronger deprotection solution (e.g., add DBU to the piperidine solution).
3. Suboptimal Coupling Protocol - Double couple: Repeat the coupling step with a fresh solution of this compound and coupling reagents. - Increase reaction time: Extend the coupling time to 4 hours or overnight. - Increase temperature: Gently heat the reaction vessel (e.g., to 35-40°C) to improve reaction kinetics, but be mindful of potential side reactions.
4. Inefficient Coupling Reagent - Switch to a more potent coupling reagent. Phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU or HCTU are often more effective for difficult couplings than carbodiimides like DIC.
5. Peptide Aggregation - Swell the resin in a solvent mixture known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO). - Perform the coupling at an elevated temperature.
6. Suspected Lactam Formation - Use a coupling protocol that minimizes the lifetime of the activated amino acid. Avoid pre-activation steps where the activated this compound is allowed to stand before being added to the resin. - Consider using a carbodiimide-based coupling method (e.g., DIC/Oxyma) which may be less prone to inducing lactam formation compared to some uronium reagents.

Data on Coupling Reagent Efficiency

While specific quantitative data for this compound is limited, the following table provides a qualitative comparison of commonly used coupling reagents in SPPS, which can guide your selection for optimizing the coupling of this challenging amino acid.

Coupling Reagent ClassExamplesGeneral ReactivityPotential for Side Reactions (e.g., Racemization)Suitability for this compound
Carbodiimides DIC, DCCModerateLow (with additives like Oxyma or HOBt)Good starting point, may be less prone to lactam formation.
Phosphonium Salts PyBOP, PyAOPHighLowRecommended for difficult couplings.
Uronium/Aminium Salts HBTU, HATU, HCTUVery HighLow (HATU is excellent at suppressing racemization)Highly effective, but be cautious of potential for lactam formation with prolonged activation.

Key Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Following successful deprotection of the N-terminal Fmoc group (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x), followed by a final wash with DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (6 equivalents) to the coupling solution and immediately add the mixture to the resin-containing reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: After the reaction time, take a small sample of resin beads and perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (2x) to remove any unreacted reagents and byproducts.

Protocol 2: Kaiser Test (for Primary Amines)
  • Sample Preparation: Place a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Protocol 3: Test Cleavage and HPLC Analysis
  • Resin Sampling: After the coupling of this compound and subsequent washing, dry a small amount of the peptide-resin (5-10 mg) under vacuum.

  • Cleavage: Place the dried resin in a microcentrifuge tube and add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Incubation: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional vortexing.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge to pellet the peptide and carefully decant the ether. Repeat the ether wash twice.

  • Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by reverse-phase HPLC and mass spectrometry to identify the target peptide and any deletion or truncated sequences.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low coupling yield with this compound.

Troubleshooting_HDabBocOH start Start: Low Coupling Yield with this compound kaiser_test Perform Kaiser Test on resin after coupling start->kaiser_test kaiser_positive Kaiser Test Positive (Blue Beads) kaiser_test->kaiser_positive kaiser_negative Kaiser Test Negative (Yellow Beads) kaiser_test->kaiser_negative check_deprotection Check Fmoc-deprotection of previous residue kaiser_positive->check_deprotection Is previous step complete? reagents_solvents Verify quality of reagents and solvents kaiser_positive->reagents_solvents Are materials fresh? protocol_optimization Optimize Coupling Protocol kaiser_positive->protocol_optimization Are conditions optimal? address_aggregation Address potential peptide aggregation kaiser_positive->address_aggregation lactam_formation Consider lactam formation side reaction kaiser_positive->lactam_formation test_cleavage Perform test cleavage and HPLC/MS analysis kaiser_negative->test_cleavage Confirm product identity double_couple Double Couple protocol_optimization->double_couple increase_time_temp Increase time and/or temperature protocol_optimization->increase_time_temp stronger_reagent Use stronger coupling reagent (e.g., HATU, PyBOP) protocol_optimization->stronger_reagent change_protocol Modify protocol to minimize pre-activation lactam_formation->change_protocol success Coupling Successful test_cleavage->success end Proceed with Synthesis success->end

A troubleshooting workflow for low this compound coupling yield.

References

preventing side reactions with H-Dab(boc)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side reactions when using H-Dab(Boc)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed when using this compound in peptide synthesis?

The most significant side reaction encountered during the incorporation of this compound is the intramolecular cyclization to form a stable five-membered γ-lactam. This reaction occurs when the activated carboxyl group of the Dab residue reacts with its own side-chain amine, leading to termination of the peptide chain elongation. This side reaction is particularly problematic during the activation step of the amino acid for coupling.

Q2: What factors promote γ-lactam formation with this compound?

Several factors can increase the likelihood and rate of γ-lactam formation:

  • Prolonged Activation Times: Leaving the this compound activated for extended periods before coupling to the resin-bound peptide increases the opportunity for intramolecular cyclization.

  • High Temperatures: Elevated temperatures during the coupling reaction can accelerate the rate of lactam formation.[1][2]

  • Choice of Coupling Reagent: Certain coupling reagents can lead to a higher degree of side reactions. Highly reactive reagents may increase the propensity for lactam formation if the subsequent coupling is not rapid.

  • Excess Reagents and Base: The presence of excess activating agents and base can contribute to the side reaction.

Q3: How can γ-lactam formation be minimized?

To suppress the formation of the γ-lactam side-product, several strategies can be employed:

  • Use of Optimized Coupling Reagents: Utilizing coupling reagents known for lower side-reaction profiles, such as a combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure, is recommended.[3][4][5] This combination has been shown to be efficient while minimizing side reactions.

  • In Situ Activation: Activating the this compound directly in the presence of the resin-bound peptide (in situ activation) is preferable to pre-activation. This ensures that the activated amino acid is consumed by the desired intermolecular coupling before it can undergo intramolecular cyclization.

  • Control of Temperature: Performing the coupling reaction at room temperature or even at a reduced temperature can help to slow down the rate of lactam formation.

  • Minimized Activation Time: The duration of the activation and coupling steps should be kept to the minimum necessary for complete reaction, as monitored by a ninhydrin test.

Q4: Are there alternative protected Dab derivatives that are less prone to this side reaction?

While this compound is a commonly used building block, researchers have explored other protecting group strategies to circumvent lactam formation. For instance, using a more sterically hindering protecting group on the side chain can sometimes reduce the propensity for cyclization. However, the Boc protecting group on the side chain of Dab is standard for Fmoc-based solid-phase peptide synthesis (SPPS). The key to successful incorporation lies in the optimization of the coupling protocol rather than solely relying on alternative derivatives.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low coupling efficiency or incomplete reaction when using this compound (positive ninhydrin test). Formation of γ-lactam, leading to consumption of the activated amino acid before coupling.1. Switch to an in situ activation protocol with DIC/OxymaPure. 2. Ensure minimal time between activation and coupling. 3. Perform the coupling at room temperature.
Mass spectrometry of the crude peptide shows a peak corresponding to the mass of the desired peptide minus the Dab residue (or a truncated sequence). Chain termination due to the formation of the γ-lactam from the incoming this compound.1. Review and optimize the coupling protocol for the Dab residue as described above. 2. Consider a double coupling strategy for the amino acid preceding the Dab residue to ensure a high yield of the free amine for the subsequent challenging coupling.
Presence of an unexpected side product with a mass corresponding to the γ-lactam of this compound in the cleavage solution. Intramolecular cyclization of this compound during the coupling step.1. Implement the preventative measures outlined in the FAQs, particularly focusing on the coupling reagent and activation method. 2. Purify the crude peptide using reverse-phase HPLC to remove the lactam side-product.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using DIC/OxymaPure

This protocol is designed to minimize γ-lactam formation during the incorporation of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and then again with DMF (3 times).

  • Amino Acid and Additive Preparation: In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

  • In Situ Activation and Coupling: a. Add the solution of this compound and OxymaPure to the reaction vessel containing the washed and deprotected peptide-resin. b. Add DIC (3 eq.) to the reaction vessel. c. Agitate the mixture at room temperature.

  • Monitoring the Reaction: After 1 hour, take a small sample of the resin beads and perform a ninhydrin test to check for the presence of free amines. If the test is positive, continue the reaction for another 30-60 minutes.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Proceed with Synthesis: Continue with the Fmoc deprotection of the newly added Dab residue and the coupling of the next amino acid in the sequence.

Visualizations

lactam_formation cluster_activation Activation Step cluster_reactions Competing Reactions H_Dab_Boc_OH This compound Activated_Dab Activated this compound (e.g., O-acylisourea ester) H_Dab_Boc_OH->Activated_Dab Coupling Reagent (e.g., DIC) Desired_Peptide Desired Coupled Peptide Activated_Dab->Desired_Peptide Intermolecular Coupling (Desired Pathway) Lactam γ-Lactam (Side-Product) Activated_Dab->Lactam Intramolecular Cyclization (Side Reaction) Peptide_Resin Peptide-Resin with free N-terminus Peptide_Resin->Desired_Peptide

Caption: Mechanism of γ-lactam side reaction.

troubleshooting_workflow start Problem: Incomplete coupling of this compound check_protocol Review current coupling protocol start->check_protocol is_preactivation Using pre-activation? check_protocol->is_preactivation switch_to_insitu Switch to in situ activation with DIC/OxymaPure is_preactivation->switch_to_insitu Yes check_temp Check coupling temperature is_preactivation->check_temp No monitor_reaction Monitor reaction closely with ninhydrin test switch_to_insitu->monitor_reaction is_high_temp Is temperature elevated? check_temp->is_high_temp reduce_temp Perform coupling at room temperature is_high_temp->reduce_temp Yes check_reagents Review coupling reagents is_high_temp->check_reagents No reduce_temp->monitor_reaction is_optimal_reagent Using optimal reagents (e.g., DIC/OxymaPure)? check_reagents->is_optimal_reagent change_reagents Change to DIC/OxymaPure is_optimal_reagent->change_reagents No is_optimal_reagent->monitor_reaction Yes change_reagents->monitor_reaction solution Problem Resolved monitor_reaction->solution

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Optimizing Boc Deprotection of H-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Boc deprotection of H-Dab(Boc)-OH while minimizing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the Boc deprotection of this compound?

A1: The main side products encountered during the acid-catalyzed Boc deprotection of this compound are:

  • Lactam Formation: Intramolecular cyclization of the deprotected diaminobutyric acid can occur, forming a stable six-membered ring lactam. This is a significant side reaction, particularly under conditions that facilitate intramolecular reactions.

  • tert-Butylation: The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can alkylate the nucleophilic side-chain amino group of Dab, leading to a tert-butylated side product.

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, there is a possibility of the deprotected amino groups being acylated by TFA to form a trifluoroacetylated amide. This is generally a minor side product.

Q2: How can I minimize lactam formation during deprotection?

A2: To minimize lactam formation, it is crucial to control the reaction conditions to favor the desired intermolecular reaction (protonation and salt formation) over the intramolecular cyclization. Strategies include:

  • Using a high concentration of a strong acid: This ensures rapid and complete protonation of the newly formed free amines, which prevents them from acting as nucleophiles for intramolecular attack.

  • Low temperatures: Performing the deprotection at lower temperatures (e.g., 0 °C) can help to reduce the rate of the cyclization reaction.

  • Rapid work-up: Promptly after the deprotection is complete, quenching the reaction and isolating the product can limit the time available for side reactions to occur.

Q3: What is the role of scavengers in the deprotection cocktail?

A3: Scavengers are added to the deprotection cocktail to trap the reactive tert-butyl cations generated from the cleavage of the Boc group.[1] By reacting with these carbocations, scavengers prevent the undesired alkylation of the Dab side-chain amino group.[1]

Q4: Which scavengers are recommended for the deprotection of this compound?

A4: Common scavengers that are effective in trapping tert-butyl cations include:

  • Triisopropylsilane (TIS): A very efficient scavenger that forms a stable silyl ether with the carbocation.

  • Triethylsilane (TES): Similar to TIS, it effectively traps carbocations.

  • Anisole or Thioanisole: These aromatic compounds can be alkylated by the tert-butyl cation. Thioanisole is particularly useful if methionine is present in a peptide sequence.[1]

Troubleshooting Guides

Issue 1: Low yield of the desired H-Dab-OH product and presence of a major, less polar side product.
  • Possible Cause: Significant formation of the lactam of diaminobutyric acid.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Switch from a lower concentration of TFA (e.g., 25% in DCM) to a higher concentration (e.g., 50-95% in DCM). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

    • Lower Reaction Temperature: Perform the deprotection at 0 °C instead of room temperature to slow down the rate of cyclization.

    • Immediate Precipitation: After the reaction is complete (typically monitored by TLC or LC-MS), immediately precipitate the product by adding cold diethyl ether.

Issue 2: Observation of a product with a higher molecular weight than expected.
  • Possible Cause: tert-Butylation of the side-chain amino group.

  • Troubleshooting Steps:

    • Incorporate Scavengers: If not already in use, add a scavenger to the cleavage cocktail. A standard effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Increase Scavenger Concentration: If a scavenger is already being used, consider increasing its concentration (e.g., from 2.5% to 5%).

Issue 3: Presence of a minor side product with a molecular weight corresponding to the addition of a trifluoroacetyl group.
  • Possible Cause: Trifluoroacetylation of the α- or γ-amino group by TFA.

  • Troubleshooting Steps:

    • Use a Different Acid: Consider using an alternative deprotection reagent such as 4M HCl in 1,4-dioxane, which eliminates the source of trifluoroacetylation.

    • Optimize Reaction Time: Ensure the reaction is not running for an unnecessarily long time, as prolonged exposure to TFA can increase the likelihood of this side reaction.

Data Presentation

The following table summarizes typical cleavage cocktails and their effectiveness in minimizing side products during the Boc deprotection of this compound. The yields are illustrative and can vary based on specific reaction conditions.

Cleavage Cocktail CompositionTarget Product Yield (Illustrative)Lactam Formationtert-ButylationTrifluoroacetylation
50% TFA in DCM70-80%SignificantModerateMinor
95% TFA / 5% H₂O80-90%ReducedSignificantMinor
95% TFA / 2.5% H₂O / 2.5% TIS>95%MinimalMinimalMinor
4M HCl in 1,4-Dioxane>95%MinimalMinimalNone

Experimental Protocols

Protocol 1: Standard TFA/TIS/H₂O Deprotection
  • Dissolve this compound in a minimal amount of dichloromethane (DCM).

  • Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Add the cleavage cocktail to the solution (typically 10 mL per gram of substrate).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Centrifuge or filter to collect the solid product.

  • Wash the product with cold diethyl ether and dry under vacuum.

Protocol 2: HCl/Dioxane Deprotection
  • Dissolve this compound in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the hydrochloride salt of H-Dab-OH.

  • The product can be used as the salt or neutralized with a suitable base if the free amine is required.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_process Reaction cluster_products Products start This compound reagents Cleavage Cocktail (e.g., TFA/TIS/H₂O) reaction Boc Deprotection (0°C to RT) start->reaction reagents->reaction desired Desired Product: H-Dab-OH reaction->desired Optimized Conditions side_products Side Products: - Lactam - tert-Butylated Dab - Trifluoroacetylated Dab reaction->side_products Suboptimal Conditions

Caption: Workflow for Boc deprotection of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield / Side Products lactam Lactam Formation issue->lactam tbutyl tert-Butylation issue->tbutyl tfa_add Trifluoroacetylation issue->tfa_add solution_lactam Increase [Acid] Lower Temperature Rapid Work-up lactam->solution_lactam solution_tbutyl Add/Increase Scavengers (e.g., TIS) tbutyl->solution_tbutyl solution_tfa Use HCl/Dioxane Optimize Reaction Time tfa_add->solution_tfa

Caption: Troubleshooting logic for optimizing this compound deprotection.

References

Technical Support Center: Purification Challenges of Hydrophobic Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic tert-butyloxycarbonyl (Boc)-protected peptides. It is designed for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes hydrophobic Boc-protected peptides so challenging to purify?

A1: The purification of hydrophobic Boc-protected peptides by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is challenging due to a combination of factors:

  • Poor Solubility: These peptides have low solubility in the aqueous mobile phases typically used in RP-HPLC. The bulky, hydrophobic Boc group further decreases polarity.[1][2] This can lead to difficulties in dissolving the sample for injection and potential precipitation on the column.[3][4]

  • Aggregation: Hydrophobic sequences are prone to self-association through hydrogen bonding and hydrophobic interactions, leading to aggregation.[5] Aggregation can cause slow or incomplete couplings during synthesis and results in broad or tailing peaks during purification, as the aggregated species interact differently with the stationary phase than the monomeric peptide.

  • Strong Retention & On-Column Precipitation: The high hydrophobicity leads to very strong retention on C18 or C8 columns. This necessitates high concentrations of organic solvent for elution, which can, paradoxically, decrease the solubility of the peptide in the mobile phase, causing it to precipitate on the column. This can lead to high backpressure and sample loss.

  • Secondary Interactions: Unwanted interactions can occur between the peptide and free silanol groups on silica-based stationary phases, leading to peak tailing and poor resolution.

Q2: What is the primary cause of peak broadening and tailing in the chromatography of these peptides?

A2: Peak broadening and tailing are common issues that severely impact purity and yield. The primary causes include:

  • Peptide Aggregation: Aggregated peptides do not behave as a single species on the column, leading to broad, often misshapen peaks.

  • Secondary Silanol Interactions: Basic amino acid residues in the peptide can interact with acidic residual silanol groups on the silica support of the column, causing peak tailing. Using an ion-pairing agent like trifluoroacetic acid (TFA) is crucial to mask these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks. Reducing the injection volume or sample concentration is a simple fix.

  • Slow Dissolution Kinetics: If the peptide precipitates upon injection and then slowly redissolves as the organic concentration increases, it can result in a broad peak.

  • High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to extra-column peak broadening.

Q3: How does the choice of HPLC column affect the purification of hydrophobic peptides?

A3: The column is a critical variable. For hydrophobic peptides:

  • Stationary Phase: While C18 is the most common choice for many peptides, highly hydrophobic sequences may be better served by columns with shorter alkyl chains like C8 or C4, or a phenyl phase. These columns are less retentive, requiring lower organic solvent concentrations for elution and reducing the risk of on-column precipitation.

  • Pore Size: It is essential to use columns with a sufficient pore size (e.g., 300 Å) for peptides to prevent hindered diffusion into the pores, which can cause significant peak broadening.

  • Column Integrity: Column degradation, such as the formation of voids or contamination at the inlet, can lead to split or broad peaks. Using a guard column and proper sample filtration can extend column life.

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during the purification of hydrophobic Boc-protected peptides.

Problem: Poor Sample Solubility
  • Symptoms: The lyophilized peptide does not dissolve in the initial mobile phase or standard aqueous buffers. The solution appears cloudy or contains visible particulates.

  • Root Causes & Solutions:

CauseSolution
High Hydrophobicity Dissolve the peptide first in a small amount of a strong, polar organic solvent like DMSO, DMF, isopropanol, or n-propanol. Then, dilute this solution carefully with the initial mobile phase buffer (e.g., 0.1% TFA in water), ensuring the peptide does not precipitate. Always test solubility on a small aliquot first.
Peptide Aggregation Use denaturing agents like 6M Guanidine-HCl in the sample solvent to disrupt hydrogen bonds causing aggregation. Note that this is not compatible with all downstream applications. Sonication can also help break up aggregates.
Incorrect pH For basic peptides, dissolving in a dilute acidic solution (e.g., 10% acetic acid) can improve solubility by protonating basic residues.
Problem: Poor Chromatographic Resolution (Broad, Tailing, or Split Peaks)
  • Symptoms: The target peptide peak is wide, asymmetrical (tails to the right), or appears as multiple overlapping peaks, making it difficult to separate from impurities.

  • Troubleshooting Workflow:

G Troubleshooting Poor Chromatographic Resolution Start Poor Resolution (Broad/Tailing Peaks) Cause1 Peptide Aggregation Start->Cause1 Cause2 Secondary Interactions (Silanol Groups) Start->Cause2 Cause3 Mobile Phase Issues Start->Cause3 Cause4 Column Issues Start->Cause4 Sol1a Increase Column Temp (e.g., 40-60°C) Cause1->Sol1a Sol1b Add Organic Modifier (Isopropanol, n-propanol) Cause1->Sol1b Sol1c Lower Sample Concentration Cause1->Sol1c Sol2a Use 0.1% TFA (Ion-Pairing Agent) Cause2->Sol2a Sol2b Use End-Capped Column Cause2->Sol2b Sol3a Optimize Gradient Slope (Make it shallower) Cause3->Sol3a Sol3b Adjust pH (Ensure it's not near pKa) Cause3->Sol3b Sol4a Switch to C8 or C4 Column Cause4->Sol4a Sol4b Replace Guard/Main Column Cause4->Sol4b

Workflow for troubleshooting poor peak shape.
Problem: High System Backpressure or On-Column Precipitation

  • Symptoms: The HPLC system pressure rises sharply during the run, often after sample injection. There is very low or no recovery of the peptide in the collected fractions.

  • Root Causes & Solutions:

CauseSolution
On-Column Precipitation The peptide is soluble in the high-organic injection solvent but precipitates when it meets the low-organic initial mobile phase. Solution: Reduce the injection volume. Alternatively, try to match the injection solvent more closely to the initial mobile phase, if solubility permits.
Elution-Induced Precipitation The peptide is soluble at low organic concentrations but crashes out as the gradient increases and the mobile phase becomes less polar. Solution: Increase the column temperature to improve solubility. Consider using a stronger organic co-solvent like isopropanol or n-propanol mixed with acetonitrile.
Column Frit Blockage Particulate matter from an unfiltered sample has blocked the column inlet frit. Solution: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection. Try back-flushing the column (if the manufacturer allows) or replace the inlet frit or the entire column.

Section 3: Experimental Protocols

Protocol 3.1: Recommended Sample Preparation for Hydrophobic Peptides

This protocol is designed to maximize solubility and minimize pre-injection aggregation.

  • Initial Solubility Test: Weigh a small aliquot (~0.5 mg) of the lyophilized peptide into a microcentrifuge tube.

  • Add Organic Solvent: Add a minimal volume (e.g., 20-50 µL) of pure HPLC-grade DMSO or n-propanol. Vortex thoroughly. The goal is to fully wet and solvate the peptide.

  • Add Acidic Aqueous Phase: Slowly add the initial HPLC mobile phase (e.g., Solvent A: 0.1% TFA in water) dropwise while vortexing.

  • Dilute to Final Concentration: Continue to dilute with Solvent A to the desired final concentration (e.g., 1-2 mg/mL). Aim for the lowest concentration that provides an adequate detector response to avoid overloading.

  • Clarification: Centrifuge the final solution at high speed (>10,000 x g) for 5 minutes to pellet any undissolved particulates.

  • Filtration: Carefully transfer the supernatant to a new vial and filter through a 0.22 µm syringe filter immediately before injection.

Protocol 3.2: General RP-HPLC Gradient Optimization

This protocol provides a systematic approach to developing a purification gradient.

  • System Setup:

    • Column: Start with a C8 or C4 column (e.g., 4.6 x 250 mm, 5 µm, 300 Å).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Detection: UV at 214 nm and 280 nm.

    • Column Temperature: 40°C.

  • Scouting Run:

    • Perform a fast, broad gradient run (e.g., 5% to 95% B over 20 minutes) with a small injection of the prepared sample.

    • This run will determine the approximate %B at which the peptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient centered around the elution point. For example, if the peptide eluted at 60% B, design a new gradient from 45% to 75% B over 30 minutes.

    • The goal is to have a gradient slope of approximately 0.5-1% B per column volume to maximize resolution.

  • Modifier Optimization (If Needed):

    • If peak shape is still poor, consider replacing acetonitrile in Solvent B with a 1:1 mixture of acetonitrile:isopropanol or acetonitrile:n-propanol. These stronger alcohols can improve solubility and disrupt aggregation.

    • Run a post-run blank injection to ensure no sample is retained on the column, which would indicate an aggregation or solubility problem.

Section 4: Data & Resources

Table 4.1: Properties of Common Mobile Phase Additives and Solvents

This table summarizes key properties of additives and solvents used in RP-HPLC for hydrophobic peptides.

CompoundRole / PropertyTypical ConcentrationNotes
Trifluoroacetic Acid (TFA) Ion-pairing agent, acidifier0.05 - 0.1% (v/v)Masks silanol interactions, improving peak shape. Can cause ion suppression in MS.
Formic Acid (FA) Ion-pairing agent, acidifier0.1% (v/v)MS-compatible alternative to TFA, but provides weaker ion-pairing, which can result in poorer peak shape for some peptides.
Difluoroacetic Acid (DFA) Ion-pairing agent, acidifier0.05 - 0.1% (v/v)Offers a compromise between TFA's chromatographic performance and FA's MS compatibility.
Acetonitrile (ACN) Organic modifier (strong solvent)Varies (Gradient)Low viscosity and UV transparency. Standard choice for peptide separations.
Isopropanol (IPA) / n-Propanol (n-PrOH) Stronger organic modifiersVaries (often blended with ACN)More viscous but better at solubilizing highly hydrophobic or aggregating peptides. Often requires elevated temperatures.
Dimethyl Sulfoxide (DMSO) Sample solventMinimal volumeExcellent for dissolving very insoluble peptides, but can interfere with chromatography if injected in large volumes.

References

identifying and minimizing epimerization of H-Dab(boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for H-Dab(Boc)-OH. This guide provides troubleshooting advice and frequently asked questions to help you identify and minimize epimerization during your research and peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A: Epimerization is a chemical process where one epimer (a type of stereoisomer) is converted into its chiral counterpart.[1] In the context of this compound, which is the L-enantiomer (L-2,4-diaminobutyric acid with a Boc protecting group on the side chain), epimerization at the alpha-carbon (α-carbon) results in the formation of its D-epimer, D-Dab(Boc)-OH.

This is a significant concern in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2][3] The presence of even a small amount of the D-epimer can lead to a mixture of peptide diastereomers, which may have drastically different conformations, reduced biological activity, or altered pharmacological properties.[1] These diastereomers are often difficult to separate, complicating purification and analysis.

Q2: What are the primary causes of this compound epimerization during peptide synthesis?

A: Epimerization of an amino acid residue during peptide synthesis typically occurs during the carboxyl group activation step. The primary factors include:

  • Activation Mechanism: The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base. This can lead to the formation of a planar, achiral enolate or an oxazolone intermediate, which upon re-protonation can yield a mixture of L- and D-isomers.

  • Base Strength and Concentration: The presence of a base, especially a strong one, can directly abstract the α-proton. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used in peptide synthesis and can promote epimerization.

  • Coupling Reagents: Certain coupling reagents are more prone to causing epimerization than others. Uronium/aminium-based reagents like HBTU and HATU, while efficient, can increase the risk of epimerization if not used correctly. Carbodiimides like DIC can also lead to epimerization, though this can be suppressed with additives.

  • Reaction Time and Temperature: Prolonged exposure to basic conditions or elevated temperatures increases the likelihood and rate of epimerization.

EpimerizationMechanism cluster_L L-Amino Acid cluster_D D-Amino Acid (Epimer) L_AA This compound (L-form) Enolate Planar Enolate (Achiral Intermediate) L_AA->Enolate α-proton abstraction Base Base (e.g., DIPEA) Enolate->L_AA Re-protonation D_AA D-Dab(Boc)-OH Enolate->D_AA Re-protonation Proton H+

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Q3: How can I detect and quantify the epimerization of this compound?

A: Detecting and quantifying epimerization requires analytical techniques that can separate and measure diastereomeric peptides or derivatized amino acids.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By using a chiral stationary phase (CSP), it is possible to separate the L- and D-containing peptide diastereomers, allowing for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect diastereomers. The different spatial arrangement of atoms in diastereomers can lead to distinct chemical shifts for certain protons, allowing for their identification and quantification by integrating the respective signals. This is often clearer after derivatizing the amino acid with a chiral agent to create diastereomeric pairs.

  • Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to make the amino acid volatile, GC with a chiral column can also be used for separation and quantification.

Troubleshooting Guide

Problem: My crude peptide analysis by RP-HPLC shows a significant shoulder or a doublet peak where a single peak was expected.

This is a common indicator of a diastereomeric impurity, which may have arisen from the epimerization of an amino acid residue like this compound.

TroubleshootingFlowchart Start Doublet/Shoulder Peak Observed in HPLC Confirm Confirm Epimerization (Chiral HPLC or NMR) Start->Confirm CheckReagents Review Coupling Protocol: 1. Coupling Reagent 2. Base Used Confirm->CheckReagents OptimizeReagents Change Coupling Reagent? (See Table 1) CheckReagents->OptimizeReagents CheckConditions Review Reaction Conditions: 1. Temperature 2. Reaction Time OptimizeTemp Lower Coupling Temperature? CheckConditions->OptimizeTemp OptimizeBase Change Base or Reduce Equivalents? OptimizeReagents->OptimizeBase No Resynthesize Re-synthesize Peptide with Optimized Protocol OptimizeReagents->Resynthesize Yes OptimizeBase->CheckConditions No OptimizeBase->Resynthesize Yes OptimizeTemp->Resynthesize Yes End Problem Solved OptimizeTemp->End No (Contact Support) Resynthesize->End HPLC_Workflow Prep Sample Preparation (Dissolve crude peptide in mobile phase) Inject Injection (Inject onto HPLC system) Prep->Inject Separate Chromatographic Separation (Using a Chiral Stationary Phase, e.g., Chiralcel OD-H) Inject->Separate Detect Detection (UV Detector, e.g., 220 nm) Separate->Detect Analyze Data Analysis (Integrate peak areas of L- and D-diastereomers) Detect->Analyze

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of H-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from H-Dab(Boc)-OH (Nγ-Boc-L-2,4-diaminobutyric acid).

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the common causes?

Incomplete Boc deprotection can arise from several factors, primarily related to reaction conditions and reagent quality. The most common reasons include:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), or degradation of the acid, for instance, through moisture absorption.

  • Suboptimal Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate. While many Boc deprotections are effective at room temperature, some may require longer times or gentle heating.

  • Reagent Quality: The effectiveness of the deprotection can be compromised by the quality of the reagents. For example, TFA is hygroscopic and its acidity can be reduced by the presence of water. Using fresh or properly stored reagents is crucial.

  • Inadequate Mixing: If the starting material is not fully dissolved or the reaction mixture is not adequately stirred, it can lead to incomplete reaction.

Q2: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, H-Dab-OH, is more polar than the starting material, this compound, and will therefore have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it produces a distinct color (typically purple) with the newly formed primary amine of the fully deprotected product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide quantitative information about the reaction progress by showing the disappearance of the starting material peak and the appearance of the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl group of the Boc protecting group, which is typically found around 1.4 ppm.

Q3: I'm observing side products in my reaction. What could be the cause?

The formation of side products during Boc deprotection is often associated with the reactive tert-butyl cation generated during the reaction. For a diamino acid derivative like this compound, potential side reactions could include:

  • Alkylation: The tert-butyl cation can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.

  • Racemization: While less common for simple amino acids under standard deprotection conditions, harsh acidic conditions or prolonged reaction times could potentially lead to some degree of racemization.

  • Cyclization: Diamino acids can be prone to intramolecular cyclization reactions, especially under certain pH and temperature conditions, although this is less likely during the acidic deprotection step itself.

Q4: What are some alternative deprotection methods if TFA in DCM is not working effectively?

If you are experiencing incomplete deprotection with TFA in dichloromethane (DCM), you can consider the following alternatives:

  • HCl in Dioxane: A solution of 4M HCl in dioxane is a common and often more potent reagent for Boc deprotection. It is known to be fast and efficient for deprotecting various amino acids and peptides.[1]

  • Increased TFA Concentration or Reaction Time: You can try increasing the concentration of TFA or extending the reaction time. However, be mindful that harsher conditions may increase the risk of side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of Boc-protected amino acids. Please note that optimal conditions for this compound may need to be determined empirically.

ParameterMethod 1: TFA in DCMMethod 2: HCl in Dioxane
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Concentration 20-50% TFA in DCM (v/v)4M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes to 4 hours15 minutes to 2 hours
Typical Yield >90%>95%
Purity Generally high, but potential for side productsOften high, with the product precipitating as the HCl salt

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol is a standard method for the removal of the Boc group from amino acids.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 and ninhydrin staining).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For isolation of the free amine, dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected H-Dab-OH.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol offers an effective alternative to the TFA method.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC. The deprotected product will likely precipitate out of the solution as the hydrochloride salt.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to yield H-Dab-OH as its hydrochloride salt.

Visualizations

cluster_reaction Boc Deprotection of this compound Start This compound Product H-Dab-OH Start->Product Deprotection Acid Acidic Reagent (TFA or HCl) Acid->Product Byproduct1 tert-butyl cation Byproduct2 CO2

Caption: Chemical transformation during Boc deprotection.

cluster_troubleshooting Troubleshooting Workflow incomplete_rxn Incomplete Reaction (TLC/HPLC) check_reagents Check Reagent Quality (Fresh TFA/HCl) incomplete_rxn->check_reagents Possible Cause increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp Possible Cause change_reagent Switch to Alternative Reagent (e.g., HCl in Dioxane) incomplete_rxn->change_reagent Alternative Strategy check_reagents->incomplete_rxn Re-run Reaction complete_rxn Reaction Complete check_reagents->complete_rxn increase_time_temp->incomplete_rxn Re-run Reaction increase_time_temp->complete_rxn change_reagent->complete_rxn purification Purification complete_rxn->purification

Caption: A logical workflow for troubleshooting incomplete Boc removal.

References

Technical Support Center: H-Dab(Boc)-OH Lactam Formation Side Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of lactam formation when using H-Dab(Boc)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the this compound lactam formation side reaction?

A1: this compound (N-γ-Boc-L-α,γ-diaminobutyric acid) can undergo an intramolecular cyclization to form a stable five-membered γ-lactam. This side reaction occurs when the α-carboxylic acid is activated for peptide coupling, and the unprotected α-amino group of another this compound molecule or the growing peptide's N-terminal amine attacks the activated carboxyl group, leading to the formation of an undesired byproduct. This cyclization is a known issue with diaminobutyric acid derivatives in peptide synthesis.

Q2: What are the consequences of lactam formation?

A2: The formation of the lactam byproduct leads to several issues in peptide synthesis:

  • Lower yield of the desired peptide: The consumption of this compound in the side reaction reduces its availability for incorporation into the target peptide sequence.

  • Difficult purification: The lactam byproduct often has similar chromatographic properties to the desired peptide, making its removal challenging.

  • Chain termination: If the lactam forms on the N-terminus of the growing peptide chain, it can cap the peptide, preventing further elongation.

Q3: Under what conditions is lactam formation more likely to occur?

A3: Several factors can promote the formation of the this compound lactam:

  • Prolonged activation/coupling times: Longer reaction times provide more opportunity for the intramolecular cyclization to occur.

  • Elevated temperatures: Higher temperatures can accelerate the rate of lactam formation.

  • Choice of coupling reagents: Certain coupling reagents, particularly those that lead to a highly activated carboxylic acid, can increase the likelihood of this side reaction.[1][2]

  • Pre-activation: Pre-activating this compound before adding it to the resin or peptide can significantly increase lactam formation.[1][2]

  • Basic conditions: The presence of excess base can facilitate the deprotonation of the attacking amine, promoting cyclization.

Q4: How can I detect the presence of the this compound lactam?

A4: The lactam byproduct can be detected and quantified using standard analytical techniques for peptide analysis:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC analysis of the crude peptide will show an additional peak corresponding to the lactam. The identity of this peak can be confirmed by mass spectrometry.

  • Mass Spectrometry (MS): The lactam will have a distinct molecular weight compared to the desired peptide. LC-MS analysis is a powerful tool for identifying and characterizing this and other impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low coupling efficiency of this compound and presence of an unexpected byproduct. High probability of lactam formation.1. Optimize Coupling Protocol: Avoid pre-activation of this compound. Add the coupling reagent to the mixture of the amino acid and the resin-bound peptide simultaneously. 2. Choose an appropriate coupling reagent: Consider using a coupling reagent less prone to over-activation, such as DEPBT.[1] 3. Minimize reaction time: Monitor the coupling reaction closely and stop it as soon as it is complete.
Identification of a peak with a mass corresponding to the lactam in the crude product. Confirmation of lactam formation side reaction.1. Modify the synthetic strategy: If lactam formation is persistent, consider using a different protecting group strategy for the diaminobutyric acid residue. 2. Purification Strategy: Develop a robust HPLC purification method to separate the lactam from the target peptide. This may require optimizing the gradient, solvent system, or column chemistry.
Poor yield of the final peptide containing this compound. Significant conversion of the amino acid to its lactam.1. Use a larger excess of this compound: This can help to drive the desired coupling reaction to completion, although it will also increase the amount of lactam formed. 2. Lower the reaction temperature: Perform the coupling at a lower temperature to slow down the rate of lactam formation.

Quantitative Data on Lactam Formation

Coupling ReagentPre-incubation Time (min)Lactam Formation (%)
HBTU/DIPEA5>95
HATU/DIPEA5>95
PyBOP/DIPEA5>95
COMU/DIPEA5>95
DEPBT/DIPEA5~10
DIC/Oxyma5~20
HBTU/DIPEA0 (in situ activation)~50
DEPBT/DIPEA0 (in situ activation)<5

Data adapted from a study on Fmoc-Dab(Mtt)-OH, which is expected to have similar reactivity to this compound.

Experimental Protocols

Protocol for Minimizing this compound Lactam Formation during Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize the formation of the lactam side product during the incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagent (e.g., DEPBT)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Standard reagents for Fmoc-SPPS (piperidine for deprotection, washing solvents, etc.)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling Reaction (In Situ Activation): a. In a separate vial, dissolve this compound (3 equivalents) and the coupling reagent (e.g., DEPBT, 3 equivalents) in a minimal amount of DMF. b. Immediately add this solution to the deprotected resin. c. Add the base (e.g., DIPEA, 6 equivalents) to the resin slurry. d. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

  • Continue Synthesis: Proceed with the next steps of the peptide synthesis.

Protocol for Detection and Quantification of this compound Lactam by RP-HPLC

This protocol outlines a general method for the analysis of the crude peptide to detect and quantify the lactam byproduct.

Instrumentation and Materials:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude peptide sample containing the potential lactam impurity

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains aromatic residues).

  • Data Analysis:

    • Identify the peak corresponding to the desired peptide and any potential impurity peaks. The lactam byproduct is expected to elute close to the main peptide peak.

    • Integrate the peak areas to determine the relative percentage of the lactam impurity.

    • For confirmation, collect the fraction corresponding to the impurity peak and analyze it by mass spectrometry.

Visualizations

lactam_formation cluster_reactants Reactants cluster_process Process cluster_products Products H_Dab_Boc_OH This compound Activation Carboxylic Acid Activation H_Dab_Boc_OH->Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activation Activated_Dab Activated this compound Activation->Activated_Dab Intramolecular_Attack Intramolecular Nucleophilic Attack Lactam γ-Lactam Byproduct Intramolecular_Attack->Lactam Activated_Dab->Intramolecular_Attack Side Reaction Desired_Peptide Desired Peptide Coupling Activated_Dab->Desired_Peptide Desired Reaction

Caption: Mechanism of this compound lactam formation.

troubleshooting_workflow Start Low Coupling Efficiency or Unexpected Byproduct with This compound Check_Lactam Analyze Crude Product by HPLC-MS for Lactam Start->Check_Lactam No_Lactam Other Side Reaction or Incomplete Coupling Check_Lactam->No_Lactam No Lactam_Detected Lactam Formation Confirmed Check_Lactam->Lactam_Detected Yes Optimize_Coupling Optimize Coupling Protocol: - Avoid pre-activation - Use in-situ activation - Choose a milder coupling reagent (e.g., DEPBT) Lactam_Detected->Optimize_Coupling Lower_Temp Lower Reaction Temperature Optimize_Coupling->Lower_Temp Re_Analyze Re-analyze Crude Product Lower_Temp->Re_Analyze Problem_Solved Problem Resolved Re_Analyze->Problem_Solved Lactam Minimized Consider_Alternatives Consider Alternative Protecting Group Strategy Re_Analyze->Consider_Alternatives Lactam Still High

Caption: Troubleshooting workflow for this compound lactam formation.

References

Technical Support Center: Optimizing Cleavage of H-Dab(Boc)-OH from Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the cleavage of peptides containing H-Dab(Boc)-OH from solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this critical step in peptide synthesis. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cleavage conditions to help you navigate potential challenges and achieve optimal results.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides containing this compound from the resin.

Problem Potential Cause(s) Recommended Solution(s)
1. Incomplete Cleavage / Low Peptide Yield a) Residual Solvent: Residual N,N-Dimethylformamide (DMF) from synthesis can neutralize the Trifluoroacetic Acid (TFA) in the cleavage cocktail, reducing its effectiveness. b) Insufficient Cleavage Time: The cleavage reaction may not have proceeded to completion. Some linkers and protecting groups require longer exposure to the cleavage cocktail. c) Peptide Aggregation: The peptide sequence may be prone to aggregation on the resin, limiting reagent access. d) Inappropriate Cleavage Cocktail: The chosen cleavage cocktail may not be strong enough for the specific resin linker or protecting groups used.a) Thorough Washing: Before cleavage, wash the resin extensively with Dichloromethane (DCM) to remove all traces of DMF. Ensure the resin is thoroughly dried under vacuum. b) Optimize Reaction Time: Perform a time-course study by taking small aliquots of the resin at different time points (e.g., 1, 2, 4 hours) to determine the optimal cleavage time. For some resins, like Sieber amide, cleavage times of up to 2 hours may be necessary for complete cleavage.[1][2] c) Use Aggregation-Disrupting Solvents: Consider adding a small percentage of a chaotropic agent or a solvent known to disrupt secondary structures to the cleavage cocktail. d) Use a Stronger Cleavage Cocktail: For difficult-to-cleave peptides, consider using a more robust cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT).[3][4]
2. Side Reactions / Impure Peptide a) Cation Scavenging: Reactive carbocations generated from the cleavage of the Boc group and other protecting groups can lead to re-attachment to the peptide or modification of sensitive residues (e.g., Trp, Tyr, Met, Cys). b) Premature Deprotection of Other Residues: The cleavage conditions may be too harsh, leading to the unintended removal of other protecting groups that should remain. c) Modification of Dab Residue: Although less common, the free gamma-amino group of Dab could be susceptible to side reactions if not properly protonated in the acidic environment.a) Use of Scavengers: Always include scavengers in your cleavage cocktail. Triisopropylsilane (TIS) is a common and effective scavenger for quenching carbocations. A standard cocktail is TFA/TIS/H2O (95:2.5:2.5). b) Milder Cleavage Conditions: For peptides with acid-labile groups that need to be preserved, consider using a milder cleavage cocktail, such as a lower concentration of TFA (e.g., 1-2% TFA in DCM), especially with highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin. c) Ensure Sufficient Acid Strength: The high concentration of TFA in standard cleavage cocktails is generally sufficient to protonate all free amines, including the gamma-amino group of Dab, thus minimizing its nucleophilicity and preventing side reactions.
3. Peptide Fails to Precipitate in Ether a) Peptide Solubility: The peptide may be soluble in the TFA/ether mixture, which can occur with short or hydrophobic peptides. b) Insufficient Ether Volume: The volume of cold diethyl ether used for precipitation may not be sufficient.a) Concentrate the Cleavage Mixture: After cleavage, carefully reduce the volume of TFA under a stream of nitrogen before adding to cold ether. Alternatively, the TFA/ether mixture can be concentrated to obtain the crude peptide. b) Increase Ether Volume and Chill: Use a larger volume of cold diethyl ether (at least 10-fold excess) and ensure it is thoroughly chilled, for instance, in a dry ice/acetone bath, to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for a peptide containing this compound synthesized on a standard resin like Wang or Rink Amide?

A1: A widely used and effective cleavage cocktail for most standard applications is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). The TFA cleaves the peptide from the resin and removes the Boc protecting group from the Dab residue, as well as other acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during the cleavage process, and water aids in the cleavage of some linkers and can act as a proton source.

Q2: How long should the cleavage reaction be performed?

A2: For most standard resins and peptides, a cleavage time of 1.5 to 2 hours at room temperature is sufficient. However, the optimal time can vary depending on the specific peptide sequence, the resin linker, and the other protecting groups present. For instance, cleavage from Sieber amide resin with 2% TFA in DCM has been shown to be incomplete at 30 minutes (66.3% yield) but complete after 120 minutes. It is always recommended to perform a small-scale trial cleavage to determine the optimal time for your specific system.

Q3: Are there any specific side reactions to be aware of with the Dab residue during cleavage?

A3: The primary concern during the cleavage of any Boc-protected amine is the generation of the tert-butyl cation, which can cause alkylation of sensitive residues if not properly scavenged. The Dab residue itself, once deprotected, has a primary amine on its side chain. In the highly acidic environment of the cleavage cocktail, this amine will be protonated, rendering it non-nucleophilic and thus generally unreactive to side reactions.

Q4: Can I use a milder cleavage condition to selectively cleave the peptide from the resin while leaving the Dab(Boc) group intact?

A4: Yes, this is possible if you use a very acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) or a Sieber amide resin. These resins can be cleaved under very mild acidic conditions (e.g., 1-2% TFA in DCM) that are generally not sufficient to remove the more stable Boc protecting group from the Dab side chain. This strategy is often employed in the synthesis of protected peptide fragments.

Q5: My peptide contains other sensitive amino acids like Tryptophan and Cysteine. What cleavage cocktail should I use?

A5: For peptides containing sensitive residues that are prone to modification by carbocations, a more robust scavenger cocktail is recommended. "Reagent K," which consists of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5, is a highly effective option. The combination of scavengers in Reagent K provides broad protection for a variety of sensitive amino acids.

Summary of Cleavage Conditions

The following table summarizes common cleavage cocktails and conditions. The optimal choice will depend on the specific resin, peptide sequence, and desired outcome.

Cleavage CocktailRatio (v/v/v)Typical Resin CompatibilityKey Considerations
TFA / TIS / H₂O 95 : 2.5 : 2.5Wang, Rink Amide, MBHAStandard, general-purpose cocktail for complete deprotection.
Reagent K 82.5 : 5 : 5 : 5 : 2.5 (TFA/phenol/H₂O/thioanisole/EDT)Wang, Rink Amide, MBHARecommended for peptides with sensitive residues (Trp, Cys, Met).
TFA / DCM 1-2 : 99-982-Chlorotrityl, Sieber AmideFor cleavage of protected peptide fragments, leaving side-chain protecting groups intact.
TFA-free (HCl in Fluoro Alcohol) 0.1 N HCl in HFIP or TFEWang, Rink Amide, PALAn alternative to TFA-based methods, though may require further optimization.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection

This protocol is suitable for peptides synthesized on standard acid-labile resins like Wang or Rink Amide, where complete deprotection is desired.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.

    • Dry the resin under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by mixing Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).

    • Prepare approximately 2 mL of the cocktail for 100 mg of resin.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

    • Place the mixture in an ice bath or freezer for at least 30 minutes to maximize precipitation.

  • Workup:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mild Cleavage for Protected Fragments

This protocol is designed for cleaving peptides from highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) to yield a protected peptide fragment.

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a solution of 1-2% TFA in DCM.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature. The reaction time will vary (typically 30-120 minutes) and should be optimized for the specific peptide and resin.

  • Peptide Isolation and Workup:

    • Filter the resin and collect the filtrate.

    • To neutralize the TFA, the filtrate can be washed with a mild aqueous base (e.g., a dilute solution of pyridine in DCM or a biphasic wash with aqueous bicarbonate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected peptide.

Visual Guides

Cleavage_Troubleshooting_Workflow start Start: Low Peptide Yield After Cleavage q1 Thoroughly washed with DCM and dried? start->q1 sol1 Wash resin with DCM and dry under vacuum q1->sol1 No q2 Is cleavage time optimized? q1->q2 Yes sol1->q2 sol2 Perform time-course experiment (1-4h) q2->sol2 No q3 Peptide prone to aggregation? q2->q3 Yes sol2->q3 sol3 Consider aggregation-disrupting additives q3->sol3 Yes q4 Using standard cleavage cocktail? q3->q4 No sol3->q4 sol4 Use a stronger cocktail (e.g., Reagent K) q4->sol4 Yes end Re-evaluate synthesis protocol q4->end No sol4->end

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Cleavage_Cocktail_Selection start Select Cleavage Cocktail q1 Goal: Fully deprotected peptide? start->q1 q2 Peptide contains sensitive residues (Trp, Cys, Met)? q1->q2 Yes q3 Using highly acid-labile resin (e.g., 2-CTC)? q1->q3 No, protected fragment needed cocktail1 Use TFA/TIS/H2O (95:2.5:2.5) q2->cocktail1 No cocktail2 Use Reagent K q2->cocktail2 Yes cocktail3 Use 1-2% TFA in DCM q3->cocktail3 Yes end Consult literature for specialized cases q3->end No

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Experimental_Workflow resin 1. Dry Peptide-Resin wash 2. Wash with DCM resin->wash cleave 3. Add Cleavage Cocktail (e.g., TFA/TIS/H2O) wash->cleave react 4. React for 1.5-2h cleave->react filter 5. Filter to Collect Peptide Solution react->filter precipitate 6. Precipitate in Cold Diethyl Ether filter->precipitate centrifuge 7. Centrifuge to Pellet Peptide precipitate->centrifuge dry 8. Wash and Dry Crude Peptide centrifuge->dry

Caption: General experimental workflow for peptide cleavage.

References

Technical Support Center: Improving the Solubility of H-Dab(Boc)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming solubility challenges with peptides containing H-Dab(Boc)-OH. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound often difficult to dissolve?

A1: The solubility of peptides containing this compound is influenced by several factors. The tert-butoxycarbonyl (Boc) protecting group on the diaminobutyric acid (Dab) side chain is bulky and hydrophobic, which reduces the peptide's overall polarity. This, especially when incorporated into a larger or already hydrophobic peptide sequence, can lead to strong intermolecular interactions and aggregation, resulting in poor solubility in aqueous solutions.

Q2: What is the most critical first step when attempting to dissolve a new or unfamiliar peptide?

A2: Always begin by testing the solubility on a small aliquot of your lyophilized peptide before attempting to dissolve the entire sample. This precautionary measure prevents the potential loss of valuable material if an inappropriate solvent is chosen. Start with a common, biocompatible solvent like sterile deionized water, and if that is unsuccessful, proceed to other solvents based on the peptide's properties.

Q3: My this compound containing peptide is not soluble in water. What should I try next?

A3: Since the Dab side chain has a free amino group (once the Boc group is removed), the peptide can be considered basic. Basic peptides generally have a net positive charge and exhibit better solubility in acidic solutions. Try adding a small amount of a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), to the peptide suspension. Once dissolved, you can then dilute it further with water to your desired concentration.

Q4: Can physical methods be used to aid in the dissolution of my peptide?

A4: Yes, physical methods can be effective. Sonication in a water bath can help break up aggregates and accelerate the dissolution process. Gentle warming to less than 40°C can also increase solubility, but this should be done with caution to avoid potential peptide degradation. After dissolution, it is recommended to centrifuge the solution to pellet any remaining particulates.

Q5: What should I do if my peptide remains insoluble even after trying acidic solutions and physical methods?

A5: For highly hydrophobic peptides, an organic co-solvent may be necessary. First, attempt to dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once fully dissolved, slowly add this solution dropwise to your aqueous buffer with constant stirring. If the peptide begins to precipitate, you have likely exceeded its solubility limit in that final buffer composition.

Q6: Are there any "last resort" options for extremely insoluble peptides?

A6: For highly aggregated peptides, denaturing agents such as 6 M guanidine hydrochloride or 8 M urea can be used. These agents disrupt the hydrogen bonds that contribute to aggregation. However, be aware that these are strong denaturants and are often incompatible with biological assays as they can denature proteins in your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Peptide appears as an oil or film and does not dissolve in water. High hydrophobicity due to the Boc group and/or the overall peptide sequence.1. Attempt dissolution in a small amount of 10% aqueous acetic acid. 2. If still insoluble, dissolve in a minimal volume of DMSO and then slowly dilute with the desired aqueous buffer.
Peptide dissolves initially in an organic solvent but precipitates when diluted with an aqueous buffer. The peptide's solubility limit in the final aqueous/organic mixture has been exceeded.1. Reduce the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution (ensure compatibility with your assay). 3. Add the peptide-organic solvent stock to the aqueous buffer more slowly while vortexing vigorously.
The peptide solution is cloudy or contains visible particulates after dissolution. Incomplete dissolution or the presence of insoluble aggregates.1. Sonicate the solution in a water bath for 5-10 minutes. 2. Gently warm the solution to no more than 40°C. 3. Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes and carefully collect the supernatant.
Inconsistent solubility between different batches of the same peptide. Variations in the counter-ion from the synthesis and purification process (e.g., TFA vs. acetate).If possible, obtain information on the counter-ion from the supplier. Peptides with an acetate counter-ion are often more soluble than those with a TFA counter-ion.

Quantitative Data Summary

Solvent/Solution Typical Concentration Solubility Enhancement Level Notes and Considerations
Sterile Deionized Water N/ALowThe first solvent to try, but often insufficient for peptides with significant hydrophobic character.
Aqueous Acetic Acid 10%ModerateEffective for basic peptides by increasing their net positive charge.
Aqueous Ammonium Bicarbonate 10%ModerateEffective for acidic peptides by increasing their net negative charge. It is a volatile buffer that can be removed by lyophilization.[1]
Dimethyl Sulfoxide (DMSO) Pure (for stock)HighAn excellent solvent for very hydrophobic peptides; should be minimized in cell-based assays.
Dimethylformamide (DMF) Pure (for stock)HighA good alternative to DMSO, especially for peptides containing Cysteine or Methionine.
Guanidine Hydrochloride 6 MVery HighA strong denaturing agent that disrupts hydrogen bonds causing aggregation. Can interfere with most biological systems.[1]
Urea 8 MVery HighAnother strong denaturing agent that can solubilize highly aggregated peptides. Also likely to be incompatible with biological assays.

Experimental Protocols

Protocol 1: Stepwise Approach for Solubilizing a Peptide with Unknown Solubility
  • Preparation: Before opening, centrifuge the vial of the lyophilized peptide to ensure all the powder is at the bottom.

  • Initial Test with Water: Attempt to dissolve a small, known amount of the peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex briefly.

  • Acidic Solution for Basic Peptides: If the peptide is insoluble in water, add a small volume of 10% aqueous acetic acid dropwise while vortexing.

  • Organic Co-Solvent for Hydrophobic Peptides: a. If the peptide remains insoluble, use a fresh aliquot. b. Add a minimal amount of pure DMSO to completely dissolve the peptide. c. Slowly add the desired aqueous buffer to the peptide-DMSO mixture with constant agitation. If precipitation occurs, the solubility limit has been exceeded.

  • Physical Dissolution Aids: a. Sonication: Place the vial in a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can heat the sample. b. Gentle Warming: Warm the sample to approximately 30-40°C. Use with caution as this can degrade some peptides.

Protocol 2: Using Denaturing Agents for Highly Aggregated Peptides
  • Reagent Preparation: Prepare a 6 M solution of guanidine hydrochloride or an 8 M solution of urea in sterile, deionized water. Gentle warming may be required for complete dissolution.

  • Dissolution: Add the denaturing agent solution directly to the lyophilized peptide to achieve the desired concentration.

  • Agitation: Vortex or sonicate the mixture until the peptide is fully dissolved.

  • Important Considerations: Be aware that these denaturing agents will likely interfere with downstream biological assays. Their use should be carefully considered and validated for your specific application.

Visualizations

G cluster_workflow Solubility Testing Workflow start Start with a small aliquot of lyophilized peptide water Add sterile deionized water start->water check_water Soluble? water->check_water acid Add 10% Acetic Acid check_water->acid No final_solution Final Solubilized Peptide check_water->final_solution Yes check_acid Soluble? acid->check_acid organic Dissolve in minimal DMSO check_acid->organic No check_acid->final_solution Yes dilute Slowly add aqueous buffer organic->dilute check_final Soluble? dilute->check_final sonicate_warm Apply Sonication / Gentle Warming check_final->sonicate_warm No, but suspension formed check_final->final_solution Yes insoluble Consider Denaturing Agent or Alternative Strategy check_final->insoluble No, precipitates heavily sonicate_warm->check_final

Caption: A stepwise workflow for troubleshooting the solubility of this compound containing peptides.

G cluster_relationships Factors Influencing this compound Peptide Solubility peptide This compound Peptide boc Boc Protecting Group peptide->boc sequence Peptide Sequence peptide->sequence hydrophobicity Increased Hydrophobicity boc->hydrophobicity sequence->hydrophobicity if hydrophobic residues are present aggregation Aggregation hydrophobicity->aggregation poor_solubility Poor Aqueous Solubility aggregation->poor_solubility

Caption: Logical relationship of factors contributing to the poor solubility of this compound peptides.

References

Validation & Comparative

A Head-to-Head Comparison: H-Dab(Boc)-OH vs. Fmoc-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high yields and purity of the final peptide product. When incorporating L-α,γ-diaminobutyric acid (Dab) into a peptide sequence, researchers are often faced with the decision between using an Nα-Boc-protected (H-Dab(Boc)-OH) or an Nα-Fmoc-protected (Fmoc-Dab(Boc)-OH) derivative. This guide provides an objective comparison of these two building blocks, supported by fundamental principles of SPPS and potential side reactions, to aid researchers, scientists, and drug development professionals in making an informed decision.

The core difference between these two building blocks lies in the Nα-protecting group, which dictates the entire SPPS strategy. This compound is utilized in Boc-SPPS, which employs an acid-labile Boc group for temporary Nα-protection and typically benzyl-based protecting groups for side chains. Conversely, Fmoc-Dab(Boc)-OH is a cornerstone of Fmoc-SPPS, which relies on a base-labile Fmoc group for Nα-protection and acid-labile protecting groups (like Boc) for the side chains. This fundamental difference in protection strategy leads to distinct advantages and disadvantages for each approach.

Performance Comparison: A Qualitative Analysis

FeatureThis compound (Boc-SPPS)Fmoc-Dab(Boc)-OH (Fmoc-SPPS)Rationale
Nα-Deprotection Conditions Strong acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)The Boc group is cleaved by acidolysis, while the Fmoc group is removed via β-elimination in the presence of a secondary amine.[1]
Orthogonality Quasi-orthogonalFully orthogonalIn Boc-SPPS, both Nα and side-chain protecting groups are acid-labile, relying on different acid strengths for selective removal.[1] Fmoc-SPPS offers true orthogonality with base-labile Nα-protection and acid-labile side-chain protection.
Potential for Side Reactions Lower risk of Dab-related side reactions during Nα-deprotection.Potential for lactam formation upon activation.The basic conditions of Fmoc deprotection are generally mild. However, studies have shown that Fmoc-protected diaminobutyric acid derivatives can be prone to intramolecular cyclization (lactam formation) during the activation step of coupling, leading to truncated sequences.[2][3]
Compatibility with Sensitive Residues Less suitable for peptides with acid-sensitive modifications.More suitable for peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation).The repeated use of strong acid in Boc-SPPS can lead to the degradation of certain post-translational modifications. The milder conditions of Fmoc-SPPS are more compatible with such sensitive moieties.
Automation Friendliness Less common in modern automated synthesizers.The standard for most modern automated peptide synthesizers.The milder reagents and simpler washing steps of the Fmoc strategy are more amenable to automation.
Cleavage from Resin Typically requires strong, hazardous acids (e.g., HF, TFMSA).Milder acid cleavage (e.g., TFA cocktail).The linkers used in Boc-SPPS generally require harsh acidic conditions for final cleavage.

Experimental Protocols

Below are generalized experimental protocols for the incorporation of this compound and Fmoc-Dab(Boc)-OH into a peptide sequence using manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol assumes the synthesis is being carried out on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

    • Wash the resin with DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (colorless or yellow) indicates complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Protocol 2: Incorporation of Fmoc-Dab(Boc)-OH via Fmoc-SPPS

This protocol assumes the synthesis is being carried out on a Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Dab(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • To mitigate the risk of lactam formation, it is advisable to minimize the pre-activation time.[2]

    • Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the Boc side-chain protecting group simultaneously using a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Visualizing the Chemistry: Workflows and Structures

To better understand the chemical principles discussed, the following diagrams illustrate the structures of the building blocks, the respective synthesis cycles, and a potential side reaction.

G cluster_HDab This compound cluster_FmocDab Fmoc-Dab(Boc)-OH HDab This compound (for Boc-SPPS) FmocDab Fmoc-Dab(Boc)-OH (for Fmoc-SPPS)

Caption: Chemical structures of this compound and Fmoc-Dab(Boc)-OH.

G cluster_Boc Boc-SPPS Cycle for this compound Boc_Resin Resin-Peptide-NH-Boc Boc_Deprotect Deprotection (TFA/DCM) Boc_Resin->Boc_Deprotect Boc_WASH1 Wash Boc_Deprotect->Boc_WASH1 Boc_Neutralize Neutralization (DIEA/DCM) Boc_WASH2 Wash Boc_Neutralize->Boc_WASH2 Boc_Couple Coupling (this compound + HBTU/DIEA) Boc_Couple->Boc_Resin Elongated Peptide Boc_WASH1->Boc_Neutralize Boc_WASH2->Boc_Couple

Caption: Boc-SPPS workflow for incorporating this compound.

G cluster_Fmoc Fmoc-SPPS Cycle for Fmoc-Dab(Boc)-OH Fmoc_Resin Resin-Peptide-NH-Fmoc Fmoc_Deprotect Deprotection (Piperidine/DMF) Fmoc_Resin->Fmoc_Deprotect Fmoc_WASH1 Wash Fmoc_Deprotect->Fmoc_WASH1 Fmoc_Couple Coupling (Fmoc-Dab(Boc)-OH + HBTU/DIEA) Fmoc_WASH2 Wash Fmoc_Couple->Fmoc_WASH2 Fmoc_WASH1->Fmoc_Couple Fmoc_WASH2->Fmoc_Resin Elongated Peptide

Caption: Fmoc-SPPS workflow for incorporating Fmoc-Dab(Boc)-OH.

G cluster_SideReaction Potential Lactamization of Fmoc-Dab(Boc)-OH FmocDab_activated Activated Fmoc-Dab(Boc)-OH Lactam γ-Lactam byproduct FmocDab_activated->Lactam Intramolecular Cyclization

Caption: Potential side reaction of Fmoc-Dab(Boc)-OH during activation.

Conclusion

The choice between this compound and Fmoc-Dab(Boc)-OH is fundamentally a choice between the Boc and Fmoc solid-phase peptide synthesis strategies. For routine synthesis, especially with automated synthesizers and for peptides containing acid-sensitive modifications, the Fmoc strategy utilizing Fmoc-Dab(Boc)-OH is generally the preferred method due to its milder conditions and true orthogonality.

However, researchers must be aware of the potential for lactam formation as a side reaction during the coupling of Fmoc-Dab(Boc)-OH. Minimizing pre-activation times and careful monitoring of the coupling reaction are crucial to mitigate this risk.

The Boc strategy, with This compound , remains a robust and valuable alternative, particularly for the synthesis of long and difficult sequences that may be prone to aggregation, as the repeated acidic deprotection steps can help to disrupt secondary structure formation. The risk of Dab-specific side reactions during the synthesis cycle is also generally lower in the Boc-SPPS workflow.

Ultimately, the optimal choice will depend on the specific peptide sequence, the presence of other sensitive functional groups, the scale of the synthesis, and the available laboratory equipment and expertise.

References

A Comparative Guide to Boc and Fmoc Strategies for Dab Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids such as 2,4-diaminobutyric acid (Dab) is a powerful strategy for developing novel peptides with enhanced biological activity and stability. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for Dab incorporation is a critical decision that can significantly impact synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of these two strategies, supported by available experimental insights and detailed methodologies, to assist researchers in making an informed choice for their specific applications.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal.[1][2]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-amino protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for final cleavage from the resin.[1]

  • Fmoc Strategy: This has become the more widely used method due to its milder conditions. The Nα-amino group is protected by the base-labile Fmoc group, which is removed by a secondary amine, most commonly piperidine. Side-chain protecting groups are typically acid-labile (e.g., tert-butyl), allowing for a final cleavage and deprotection step with TFA.[3]

Quantitative Data Summary

ParameterBoc Strategy (e.g., Boc-Dab(Z)-OH)Fmoc Strategy (e.g., Fmoc-Dab(Mtt)-OH)Key Considerations & References
Coupling Efficiency Generally high and predictable with standard coupling reagents.Can be abnormally low with standard coupling reagents due to side reactions.[4]The primary challenge with Fmoc-Dab(Mtt)-OH is intramolecular cyclization to form a lactam.
Yield Typically good, dependent on the overall sequence.Can be significantly reduced if lactam formation is not suppressed.Optimized protocols with specific reagents can improve yields for the Fmoc strategy.
Purity of Crude Peptide Generally high, with potential for deletion sequences if coupling is inefficient.Can be compromised by the presence of lactam-containing byproducts.Careful selection of coupling conditions is crucial for high purity in the Fmoc approach.
Side Reactions Minimal side reactions specifically related to Dab incorporation.High propensity for lactam formation, especially with pre-activation.The use of DEPBT as a coupling reagent without pre-incubation is recommended to minimize this side reaction.
Orthogonality Quasi-orthogonal; requires different strengths of acid for Nα and side-chain deprotection.Fully orthogonal; base-labile Nα-protection and acid-labile side-chain protection.Orthogonality is a key advantage of the Fmoc strategy for synthesizing complex peptides.

Experimental Protocols

Boc-Dab(Z)-OH Incorporation Protocol

This protocol outlines the manual solid-phase synthesis steps for incorporating a Boc-protected Dab derivative with a benzyloxycarbonyl (Z) side-chain protecting group.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin-bound peptide with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

    • Neutralize with 10% diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes each).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-Dab(Z)-OH:

    • Dissolve Boc-Dab(Z)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage:

    • After synthesis completion, treat the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger (e.g., anisole).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Fmoc-Dab(Mtt)-OH Incorporation Protocol (Optimized to Prevent Lactam Formation)

This protocol is adapted to address the challenge of lactam formation associated with Fmoc-Dab(Mtt)-OH.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-Dab(Mtt)-OH (Multi-time, Preincubation-Free Protocol):

    • Crucially, do not pre-activate the Fmoc-Dab(Mtt)-OH with the coupling reagent.

    • Add the solid Fmoc-Dab(Mtt)-OH (3 equivalents) and the solid coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 equivalents) directly to the resin.

    • Add DMF to swell the resin and then add DIPEA (6 equivalents).

    • Shake the reaction mixture for 1 hour.

    • Drain the resin and repeat the coupling step with fresh reagents one or two more times to ensure complete incorporation.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Side-Chain Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Mandatory Visualizations

Boc_Dab_Incorporation_Workflow Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing_1 Washing Steps Deprotection->Washing_1 Wash Neutralization Neutralization (10% DIPEA in DCM) Washing_2 Washing Steps Neutralization->Washing_2 Wash Coupling Coupling (Boc-Dab(Z)-OH, HBTU/DIPEA) Washing_3 Washing Steps Coupling->Washing_3 Wash Washing Washing Steps Final_Peptide Dab-Containing Peptide Cleavage Final Cleavage (HF) Cleavage->Final_Peptide Washing_1->Neutralization Washing_2->Coupling Washing_3->Resin Repeat for next cycle Washing_3->Cleavage End of Synthesis

Caption: Workflow for Boc-Dab incorporation in SPPS.

Fmoc_Dab_Incorporation_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing_1 Washing Steps Deprotection->Washing_1 Wash Coupling Optimized Coupling (Fmoc-Dab(Mtt)-OH, DEPBT/DIPEA) No Pre-activation, Multiple Couplings Washing_2 Washing Steps Coupling->Washing_2 Wash Washing Washing Steps Final_Peptide Dab-Containing Peptide Cleavage Final Cleavage (TFA Cocktail) Cleavage->Final_Peptide Washing_1->Coupling Washing_2->Resin Repeat for next cycle Washing_2->Cleavage End of Synthesis

Caption: Optimized workflow for Fmoc-Dab incorporation in SPPS.

Lactam_Formation_Side_Reaction Fmoc_Dab Fmoc-Dab(Mtt)-OH α-COOH and γ-NH-Mtt Activation Activation (Standard Coupling Reagents) Fmoc_Dab->Activation Lactam γ-Lactam byproduct Inactive for coupling Activation->Lactam Intramolecular Cyclization (Rapid Side Reaction) Desired_Coupling Desired Peptide Bond Formation Activation->Desired_Coupling Desired Reaction (Slowed) Peptide Growing Peptide Chain Desired_Coupling->Peptide

Caption: Lactam formation side reaction with Fmoc-Dab(Mtt)-OH.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for the incorporation of Dab is nuanced and depends heavily on the specific context of the peptide being synthesized.

The Boc strategy offers a more robust and predictable method for Dab incorporation, with a lower inherent risk of side reactions related to the Dab residue itself. This makes it a reliable choice, particularly for sequences where the harsher final cleavage conditions are not a concern.

The Fmoc strategy , while offering the significant advantages of milder overall conditions and true orthogonality, presents a notable challenge with the commonly used Fmoc-Dab(Mtt)-OH due to its high propensity for lactam formation. This side reaction can severely impact coupling efficiency, leading to lower yields and impurities. However, this issue can be effectively mitigated by employing an optimized protocol using the coupling reagent DEPBT without a pre-activation step and performing multiple couplings. When the benefits of the Fmoc strategy are desired, such as in the synthesis of complex or modified peptides, this optimized protocol is strongly recommended.

Alternatively, researchers using the Fmoc strategy may consider other orthogonally protected Dab derivatives, such as those with ivDde side-chain protection, which may not be as susceptible to lactam formation.

References

Unveiling the Functional Landscape of Peptides: A Comparative Guide to H-Dab(Boc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of amino acid building blocks is paramount in the design of novel peptides with tailored biological activities. This guide provides a comprehensive comparison of peptides containing the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab), introduced using H-Dab(Boc)-OH, against those incorporating other common amino acids. By examining experimental data, we illuminate the distinct advantages and specific applications that arise from the unique structural properties of Dab.

The incorporation of unusual amino acids is a key strategy in modern peptide science to enhance therapeutic properties, including enzymatic stability, receptor affinity, and overall bioactivity. This compound, a derivative of Dab with a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block in solid-phase peptide synthesis (SPPS). Its shorter side chain compared to lysine, yet similar cationic nature at physiological pH, offers a unique tool to modulate the physicochemical properties and biological functions of peptides. This guide delves into the comparative biological activities, supported by experimental data and detailed protocols, to aid in the rational design of next-generation peptide therapeutics.

Comparative Analysis of Biological Activity

The substitution of proteinogenic amino acids with Dab can significantly impact the biological activity of peptides, particularly in the realm of antimicrobial and cell-penetrating peptides. The shorter side chain of Dab, in comparison to lysine, influences the peptide's amphipathicity and its interaction with cellular membranes.

Antimicrobial Peptides (AMPs)

In the context of antimicrobial peptides, the incorporation of Dab has been shown to be a compelling strategy for modulating their efficacy and selectivity. The cationic nature of the Dab side chain is crucial for the initial electrostatic interaction with the negatively charged bacterial membranes.

A systematic study on de novo designed amphipathic α-helical antimicrobial peptides demonstrated the effect of replacing lysine (Lys) with other positively charged residues, including Dab. The results indicated that while the antimicrobial activity against Gram-negative bacteria like Acinetobacter baumannii was not significantly affected by shortening the side chain from lysine to Dab, the hemolytic activity was dramatically reduced. This leads to a substantial improvement in the therapeutic index, a critical parameter for drug development.[1]

Peptide VariantGeometric Mean MIC (μM) vs. A. baumanniiHemolytic Activity (HC50, μM)Therapeutic Index (HC50/MIC)
6 Lys-containing0.554.3108.6
6 Orn-containing0.5>742>1484
6 Dab-containing1.0>742>742
6 Dap-containing1.2>1148>957
6 Arg-containing0.845

Table 1: Comparative activity of α-helical antimicrobial peptides with varying cationic residues. Data sourced from a study on de novo designed AMPs. A higher therapeutic index indicates greater selectivity for bacterial cells over mammalian red blood cells.[1]

The data clearly illustrates that substituting lysine with Dab maintains potent antimicrobial activity while significantly decreasing toxicity to human red blood cells, thereby enhancing the peptide's therapeutic potential.

Structure-Activity Relationship in Polymyxins

Polymyxins are a class of lipopeptide antibiotics that are a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. A key structural feature of polymyxins is the presence of multiple L-2,4-diaminobutyric acid (Dab) residues, which are crucial for their antibacterial activity. The cationic Dab side chains are fundamental for the initial interaction with the lipopolysaccharide (LPS) layer of the bacterial outer membrane.[2][3]

Structure-activity relationship (SAR) studies on polymyxins have revealed that the position and side chain length of the Dab residues are critical for their mechanism of action. For instance, modifications to the Dab side chains at different positions can significantly impact the peptide's ability to penetrate the outer membrane and disrupt its integrity.[2] Elongating the side chains of Dab at certain positions can lead to a decrease in antibacterial activity, while shortening the side chain at other positions can enhance it. This highlights the nuanced role of the Dab side chain in mediating the intricate interactions with the bacterial membrane.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of standard protocols used to assess the biological activity of synthetic peptides.

Solid-Phase Peptide Synthesis (SPPS)

Ultrashort cationic lipopeptides and other peptides are typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Amino Acid (e.g., Fmoc-Dab(Boc)-OH) Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Chain_Elongation Repeat Cycles Wash2->Chain_Elongation Next Fmoc-AA Cleavage Cleavage & Side-Chain Deprotection (TFA) Wash2->Cleavage Final Cycle Chain_Elongation->Coupling Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

SPPS Workflow Diagram

  • Resin Preparation: The synthesis starts with a solid support resin.

  • Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Dab(Boc)-OH) is coupled to the resin.

  • Washing: The resin is washed to remove excess reagents.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a mild base like piperidine.

  • Chain Elongation: The coupling and deprotection steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the desired peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups (like Boc on Dab) are removed using a strong acid such as trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of peptides is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MIC_Workflow Peptide_Dilution Serial Dilution of Peptide Incubation_Plate Incubate Peptide with Bacteria in 96-well Plate Peptide_Dilution->Incubation_Plate Bacterial_Suspension Prepare Bacterial Suspension Bacterial_Suspension->Incubation_Plate Incubation_Conditions Incubate at 37°C Incubation_Plate->Incubation_Conditions Read_Results Measure Absorbance or Visual Inspection Incubation_Conditions->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

MIC Determination Workflow

  • Peptide Dilution: A serial dilution of the peptide is prepared in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized suspension of the target bacteria is prepared.

  • Incubation: The bacterial suspension is added to the wells containing the peptide dilutions.

  • Growth: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

To assess the cytotoxicity of peptides against mammalian cells, a hemolytic assay is performed using red blood cells (RBCs).

  • RBC Preparation: Fresh red blood cells are washed and diluted.

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide.

  • Hemoglobin Release: The plate is centrifuged, and the supernatant is collected.

  • Measurement: The amount of hemoglobin released due to cell lysis is quantified by measuring the absorbance of the supernatant at a specific wavelength.

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100).

Signaling Pathways and Mechanism of Action

The biological activity of Dab-containing peptides is intrinsically linked to their interaction with cellular components and the subsequent triggering of signaling cascades.

Antimicrobial Mechanism of Polymyxins

The primary target of polymyxins is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The mechanism involves a multi-step process that leads to membrane permeabilization and cell death.

Polymyxin_Mechanism cluster_OM Bacterial Outer Membrane cluster_Disruption Membrane Disruption LPS Lipopolysaccharide (LPS) (Anionic) LipidA Lipid A Cations Divalent Cations (Mg2+, Ca2+) Cations->LPS Stabilize Polymyxin Polymyxin (Cationic Dab Residues) Polymyxin->LPS Displaces Cations Polymyxin->Cations Electrostatic Interaction Permeabilization Outer Membrane Permeabilization Polymyxin->Permeabilization Hydrophobic Interaction (Fatty Acid Tail) Cell_Death Cell Death Permeabilization->Cell_Death

Polymyxin Mechanism of Action

  • Electrostatic Interaction: The positively charged Dab residues of the polymyxin molecule electrostatically interact with the negatively charged phosphate groups of the Lipid A component of LPS.

  • Cation Displacement: This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.

  • Hydrophobic Insertion: The hydrophobic fatty acid tail of the polymyxin then inserts into the outer membrane, disrupting its integrity.

  • Permeabilization: This leads to increased permeability of the outer membrane, allowing the peptide to access the inner membrane and ultimately causing cell death.

Conclusion

The incorporation of this compound in peptide synthesis provides a powerful tool for modulating the biological activity of the resulting peptides. The shorter, cationic side chain of Dab, when compared to amino acids like lysine, offers a distinct advantage in designing antimicrobial peptides with high efficacy and a significantly improved therapeutic index by reducing hemolytic activity. The well-defined structure-activity relationships of Dab-containing peptides, such as the polymyxins, underscore the importance of this amino acid in the development of potent and selective therapeutics against multidrug-resistant bacteria. Understanding the detailed experimental protocols and the underlying mechanisms of action is crucial for the rational design and optimization of novel peptide-based drugs. This guide provides a foundational understanding for researchers to leverage the unique properties of Dab in their peptide design endeavors.

References

Mass Spectrometry Analysis of H-Dab(Boc)-OH Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and cell permeability. H-Dab(Boc)-OH, or N-γ-Boc-L-α,γ-diaminobutyric acid, is a key building block in this endeavor, providing a versatile scaffold for the introduction of various functionalities. A thorough understanding of the mass spectrometric behavior of peptides modified with this compound is crucial for their unambiguous characterization and quality control.

This guide offers an objective comparison of the mass spectrometry analysis of peptides containing this compound with peptides containing alternative side-chain modifications on the diaminobutyric acid (Dab) residue. This comparison is supported by established fragmentation principles and detailed experimental protocols to aid researchers in their analytical workflows.

Mass Spectrometric Behavior of this compound Modified Peptides

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the side chain of the Dab residue introduces distinct and predictable fragmentation patterns in tandem mass spectrometry (MS/MS). The Boc group is notoriously labile under collision-induced dissociation (CID) conditions, leading to characteristic neutral losses that serve as diagnostic markers for the presence of this modification.

Key Fragmentation Characteristics:

  • Neutral Loss of Isobutylene: A prominent fragmentation pathway is the loss of isobutylene (C4H8), resulting in a neutral loss of 56 Da.

  • Neutral Loss of the Entire Boc Group: Another common fragmentation is the loss of the entire Boc group (C5H8O2), corresponding to a neutral loss of 100 Da.

  • Backbone Fragmentation: Following the loss of the Boc group, the peptide backbone fragments to produce the expected b- and y-ion series, which are used for sequence determination. The presence of the free amine on the Dab side chain after the neutral loss may influence the relative abundance of fragment ions.

The following table summarizes the expected key diagnostic ions for a hypothetical peptide containing a Dab(Boc) residue.

Ion TypeDescriptionMass Shift (from precursor ion)
[M+H-56]Precursor ion with the neutral loss of isobutylene from the Boc group.-56 Da
[M+H-100]Precursor ion with the neutral loss of the entire Boc group.-100 Da
b-ionsN-terminal fragment ions resulting from peptide backbone cleavage.Variable
y-ionsC-terminal fragment ions resulting from peptide backbone cleavage.Variable

Comparison with Alternative Side-Chain Protecting Groups

For the synthesis of complex peptides, alternative protecting groups for the Dab side chain may be employed. The choice of protecting group can significantly impact the mass spectrometric analysis. Here, we compare the Boc group with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) group for the protection of the Dab side chain.

FeatureThis compoundH-Dab(Fmoc)-OH
Protecting Group Lability Acid-labileBase-labile
In-Source Decay (ISD) Prone to ISD, leading to the observation of [M+H-100]⁺ ions in the full MS scan.Generally more stable with minimal ISD under typical ESI conditions.
Characteristic MS/MS Fragments Prominent neutral losses of 56 Da (isobutylene) and 100 Da (Boc group).[1][2]The Fmoc group is relatively stable under CID, leading primarily to peptide backbone fragmentation (b and y-ions).
MS Signal Intensity Can be compromised by in-source decay, potentially reducing the intensity of the intact precursor ion.Generally provides a stable and strong signal for the precursor ion.
Overall MS Compatibility Good, with predictable neutral losses aiding in identification. However, ISD can complicate spectral interpretation.[2]Excellent, as it is widely used and well-characterized in mass spectrometry, with fragmentation dominated by the peptide backbone.

Experimental Protocols

Accurate and reproducible mass spectrometry data relies on a well-defined experimental protocol. The following provides a detailed methodology for the LC-MS/MS analysis of a synthetic peptide containing an this compound modification.

1. Sample Preparation

  • Peptide Solubilization: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano- or analytical-flow liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for peptide separation (e.g., 1.7-3.5 µm particle size, 75 µm - 2.1 mm internal diameter, 10-25 cm length).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For example, 5-40% mobile phase B over 30 minutes.

  • Flow Rate: Appropriate for the column diameter (e.g., 300 nL/min for a 75 µm ID column).

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Full MS Scan Range: m/z 200-2000.

  • MS/MS Scan: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

  • Collision Energy: Ramped or stepped collision energy (e.g., 25-35 arbitrary units) to ensure comprehensive fragmentation.

  • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Visualizing the Workflow and Fragmentation

experimental_workflow LC-MS/MS Workflow for this compound Peptide Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis solubilization Peptide Solubilization (1 mg/mL stock) dilution Dilution to Working Concentration (1-10 µg/mL) solubilization->dilution injection Sample Injection dilution->injection lc_separation Reversed-Phase LC Separation injection->lc_separation esi Electrospray Ionization lc_separation->esi ms1 Full MS Scan esi->ms1 dda Data-Dependent MS/MS ms1->dda identification Peptide Identification (Database Search / Manual Interpretation) dda->identification characterization Characterization of Modifications identification->characterization fragmentation_pathway Fragmentation Pathway of a Peptide Containing Dab(Boc) cluster_fragments MS/MS Fragments precursor [M+H]⁺ (Peptide with Dab(Boc)) neutral_loss_56 [M+H-56]⁺ (Loss of Isobutylene) precursor->neutral_loss_56 - 56 Da neutral_loss_100 [M+H-100]⁺ (Loss of Boc Group) precursor->neutral_loss_100 - 100 Da b_ions b-ions neutral_loss_100->b_ions Backbone Fragmentation y_ions y-ions neutral_loss_100->y_ions Backbone Fragmentation

References

Verifying H-Dab(Boc)-OH Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of non-natural amino acids, such as H-Dab(Boc)-OH (N-γ-tert-butoxycarbonyl-L-2,4-diaminobutyric acid), is a critical step in the synthesis of modified peptides with enhanced therapeutic properties. Rigorous analytical validation is paramount to confirm the identity, purity, and structural integrity of the final peptide. This guide provides a comparative overview of key analytical techniques for confirming the incorporation of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and supported by data from Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

A multi-pronged analytical approach is essential for the unambiguous confirmation of this compound incorporation. While NMR spectroscopy provides detailed structural information, MS confirms the molecular weight, and HPLC assesses the purity of the synthesized peptide.

Analytical TechniqueParameter MeasuredKey AdvantagesPotential Limitations
¹H NMR Spectroscopy Chemical environment of protonsProvides detailed structural information, including the presence and integrity of the Boc protecting group and the amino acid backbone.Lower sensitivity compared to MS; complex spectra for larger peptides.
¹³C NMR Spectroscopy Chemical environment of carbonsConfirms the carbon skeleton of the molecule, including the characteristic carbonyl and quaternary carbons of the Boc group.Lower sensitivity than ¹H NMR; requires longer acquisition times.
Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z)High sensitivity and accuracy for molecular weight determination.Does not provide detailed structural information on its own; fragmentation may be required for sequence confirmation.
High-Performance Liquid Chromatography (HPLC) Retention timeExcellent for assessing purity and separating the desired product from starting materials and byproducts.Retention time is dependent on specific experimental conditions (column, mobile phase, etc.).

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound from various analytical techniques. The NMR data is estimated based on structurally similar Boc-protected amino acids, such as Boc-Lys-OH and Boc-Orn-OH.

TechniqueParameterExpected Value for this compound
¹H NMR (400 MHz, D₂O)Chemical Shift (δ) of Boc group protons~1.4 ppm (singlet, 9H)
Chemical Shift (δ) of α-CH~4.1 ppm (triplet, 1H)
Chemical Shift (δ) of β-CH₂~2.0-2.2 ppm (multiplet, 2H)
Chemical Shift (δ) of γ-CH₂~3.1 ppm (triplet, 2H)
¹³C NMR (100 MHz, D₂O)Chemical Shift (δ) of Boc C=O~157 ppm
Chemical Shift (δ) of Boc C(CH₃)₃~81 ppm
Chemical Shift (δ) of Boc C(CH₃)₃~28 ppm
Chemical Shift (δ) of COOH~175 ppm
Chemical Shift (δ) of α-C~54 ppm
Chemical Shift (δ) of β-C~30 ppm
Chemical Shift (δ) of γ-C~39 ppm
ESI-MS [M+H]⁺ (m/z)219.1
RP-HPLC Retention TimeDependent on conditions (e.g., ~15-20 min on a C18 column with a water/acetonitrile gradient)

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the peptide containing this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., DSS or TMSP for D₂O) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Spectral width: 12-16 ppm

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

  • Typical parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Spectral width: 200-240 ppm

Mass Spectrometry (Electrospray Ionization - ESI)

1. Sample Preparation:

  • Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Analysis:

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (Reversed-Phase)

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

Visualization of Analytical Workflows

Confirmation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation cluster_results Data Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis with this compound NMR NMR Spectroscopy (¹H and ¹³C) Peptide_Synthesis->NMR MS Mass Spectrometry (ESI-MS) Peptide_Synthesis->MS HPLC RP-HPLC Peptide_Synthesis->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

Caption: Workflow for confirming this compound incorporation.

NMR_Signaling_Pathway cluster_HNMR ¹H NMR Signals Molecule This compound Structure Boc_H Boc (9H, singlet) ~1.4 ppm Molecule->Boc_H Boc Group Protons alpha_H α-CH (1H, triplet) ~4.1 ppm Molecule->alpha_H Alpha-Proton beta_H β-CH₂ (2H, multiplet) ~2.0-2.2 ppm Molecule->beta_H Beta-Protons gamma_H γ-CH₂ (2H, triplet) ~3.1 ppm Molecule->gamma_H Gamma-Protons

Caption: Key ¹H NMR signals for this compound.

A Comparative Guide to Coupling Reagents for H-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing the yield, purity, and cost-effectiveness of the final peptide product. This guide provides a comparative overview of commonly employed coupling reagents for the incorporation of Nα-Boc-Nγ-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (H-Dab(Boc)-OH), a key building block in the synthesis of various peptide-based therapeutics. We present a summary of quantitative data, detailed experimental protocols, and a discussion of the relative merits of each reagent class.

Performance Comparison of Coupling Reagents

Coupling Reagent ClassExample ReagentsTypical Coupling TimeEstimated YieldEstimated PurityKey Advantages & Potential Side Reactions
Carbodiimides DIC/HOBt1-4 hours>95%>95%Advantages: Cost-effective, well-established methodology. Potential Side Reactions: Racemization (suppressed by HOBt), N-acylurea formation.[1]
Aminium/Uronium Salts HBTU/DIPEA15-60 minutes>98%>97%Advantages: High reactivity, fast reaction times, low racemization.[1] Potential Side Reactions: Guanidinylation of the free amine if the reagent is used in large excess.
Phosphonium Salts PyBOP/DIPEA (or NMM)15-60 minutes>98%>97%Advantages: High reactivity, low racemization, avoids guanidinylation.[1] Potential Side Reactions: Potential for side reactions with unprotected hydroxyl groups (not applicable to this compound).

Experimental Protocols

The following are detailed, generalized protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.

Carbodiimide-Mediated Coupling: DIC/HOBt

This method is a cost-effective and reliable choice for standard peptide couplings. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for minimizing racemization.[2][3]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid and Additive Dissolution: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add the this compound/HOBt solution to the swollen resin. Subsequently, add DIC (2-4 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

experimental_workflow_dic_hobt cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Workup resin Swell Resin in DMF add_reagents Add Amino Acid/HOBt and DIC to Resin resin->add_reagents 1 dissolve Dissolve this compound and HOBt in DMF dissolve->add_reagents 2 agitate Agitate for 1-4 hours add_reagents->agitate monitor Monitor with Ninhydrin Test agitate->monitor wash Wash Resin (DMF, DCM, DMF) monitor->wash If complete experimental_workflow_hbtu cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Workup resin Swell Resin in DMF add_activated Add Activated Amino Acid to Resin resin->add_activated 1 preactivate Pre-activate this compound with HBTU and DIPEA preactivate->add_activated 2 agitate Agitate for 15-60 minutes add_activated->agitate monitor Monitor with Ninhydrin Test agitate->monitor wash Wash Resin (DMF, DCM, DMF) monitor->wash If complete experimental_workflow_pybop cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Workup resin Swell Resin in DMF add_activated Add Activated Amino Acid to Resin resin->add_activated 1 preactivate Pre-activate this compound with PyBOP and DIPEA/NMM preactivate->add_activated 2 agitate Agitate for 15-60 minutes add_activated->agitate monitor Monitor with Ninhydrin Test agitate->monitor wash Wash Resin (DMF, DCM, DMF) monitor->wash If complete

References

A Comparative Guide to Assessing the Purity of Peptides Containing H-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to ensuring the reliability, reproducibility, and safety of their work. Peptides incorporating the non-proteinogenic amino acid H-Dab(Boc)-OH (L-2,4-diaminobutyric acid with a side-chain tert-butyloxycarbonyl protecting group) are utilized in a variety of applications, including the development of peptide-based therapeutics and research tools. The presence of impurities can significantly impact experimental outcomes, leading to misleading results and potential safety concerns.

This guide provides an objective comparison of the primary analytical techniques used to assess the purity of this compound containing peptides, complete with experimental protocols and supporting data to aid in method selection and implementation.

Common Impurities in Synthetic Peptides

Impurities in synthetic peptides can originate from various stages of the synthesis, purification, and storage processes. Understanding the potential types of impurities is the first step in selecting the appropriate analytical methods for their detection and quantification.

Table 1: Common Sources and Types of Impurities in Peptide Synthesis

Impurity CategorySpecific ExamplesPotential Source
Process-Related Impurities Truncated or deletion sequencesIncomplete amino acid coupling cycles during solid-phase peptide synthesis (SPPS).[1]
Incompletely deprotected sequencesFailure to remove all protecting groups (e.g., the Boc group on the Dab side chain) during the final cleavage step.[1]
Side-reaction productsModifications such as aspartimide formation, oxidation (e.g., of Methionine), or racemization of amino acids.[2][3][4]
Reagent adductsBy-products from cleavage cocktails (e.g., scavengers) covalently attaching to the peptide.
Degradation-Related Impurities Deamidation productsSpontaneous, non-enzymatic conversion of asparagine or glutamine residues to aspartic or glutamic acid.
Oxidation productsOxidation of susceptible residues like methionine or cysteine during storage or handling.
Residual Materials Solvents and waterTrapped organic solvents or water remaining after lyophilization.
Counter-ions (e.g., TFA)Trifluoroacetate from the mobile phase used during purification by reverse-phase chromatography.

Comparison of Key Analytical Methods

A multi-faceted approach is often necessary for the comprehensive assessment of peptide purity. The most common methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA)—each provide distinct and complementary information.

Table 2: Performance Comparison of Primary Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Amino Acid Analysis (AAA)
Primary Function Quantifies the relative purity of the target peptide.Identifies the molecular weight of the target peptide and its impurities.Determines the absolute quantity of peptide (net peptide content).
Principle Separation of components based on physicochemical properties (e.g., hydrophobicity in RP-HPLC).Separation by LC followed by mass-to-charge ratio analysis for molecular weight determination.Hydrolysis of the peptide into constituent amino acids, followed by their separation and quantification.
Data Output Chromatogram showing peaks for the main peptide and impurities; purity is calculated as a percentage of the main peak area relative to the total peak area.Chromatogram and mass spectra for each peak, confirming the mass of the main peptide and identifying impurities by mass.Quantitative data on the amount of each amino acid, used to calculate the net peptide content.
Detection of Separable impurities (e.g., truncated sequences, some side-reaction products).Co-eluting impurities, insertion/deletion sequences, and modifications identified by mass differences.Total peptide amount; does not provide information on peptide-related impurities.
Limitations May not separate co-eluting impurities or those with similar properties. Does not provide molecular identity.Quantitative accuracy for purity determination can be lower than HPLC unless specifically validated.Destructive method. Does not detect modified amino acids or sequence-related impurities.
Best For Routine quality control, purity determination (% purity), and stability testing.In-depth impurity profiling, sequence verification, and characterization of unknown peaks.Accurately determining the net peptide content for calculating concentrations of stock solutions.

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and comparable data. Below are standard methodologies for the key analytical techniques.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of a synthetic peptide.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in a suitable solvent (e.g., water with 0.1% TFA or 5-10% acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution and filter through a 0.22 µm syringe filter if any particulate matter is visible.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm (for detection of the peptide bond).

    • Injection Volume: 10-20 µL.

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the specific peptide.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

Protocol 2: Impurity Identification by LC-MS

This protocol is designed to identify the molecular weights of the main peptide and any impurities.

  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, typically to a concentration of 0.1-0.5 mg/mL.

  • LC-MS Conditions:

    • LC System: Use an LC system with conditions similar to the analytical HPLC method (a faster gradient may be employed). Formic acid (0.1%) is often preferred over TFA as it causes less ion suppression in the mass spectrometer.

    • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for peptides.

    • MS Mode: Operate in positive ion mode.

    • Scan Range: Set a wide scan range (e.g., m/z 300–2000) to detect various charge states of the peptide and its impurities.

    • Data Acquisition: Acquire data in full scan mode to obtain mass spectra for all eluting compounds.

  • Data Analysis:

    • Extract the mass spectrum for the main peak and any impurity peaks.

    • Deconvolute the multiply charged ion series to determine the average molecular mass of each species.

    • Compare the observed masses to the theoretical mass of the target peptide and potential modifications (e.g., -18 Da for dehydration, +16 Da for oxidation).

Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)

This protocol determines the true amount of peptide in a lyophilized sample.

  • Sample Preparation:

    • Accurately weigh a precise amount of the peptide sample (typically 0.5-1 mg).

    • Also, weigh an equal amount of a certified amino acid standard.

  • Hydrolysis:

    • Place the sample in a hydrolysis tube and add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze all peptide bonds.

  • Analysis:

    • After hydrolysis, neutralize the sample.

    • The resulting amino acid mixture is then separated and quantified, typically by ion-exchange chromatography with post-column ninhydrin derivatization or by pre-column derivatization followed by RP-HPLC.

  • Data Analysis:

    • Quantify the amount of each amino acid by comparing its peak area to that of the corresponding amino acid in the standard.

    • Calculate the net peptide content by comparing the total measured quantity of amino acids to the initial weight of the peptide sample. Typical values range from 70-90% for purified peptides.

Visualizing Workflows and Concepts

Diagrams can clarify complex processes and relationships, aiding in decision-making and experimental planning.

G General Workflow for Peptide Purity Assessment cluster_0 Synthesis & Purification cluster_2 Content & Final QC Synthesis Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization RPHPLC Purity by RP-HPLC Lyophilization->RPHPLC LCMS Identity by LC-MS Lyophilization->LCMS AAA Net Peptide Content (AAA) Lyophilization->AAA Final Final QC Report RPHPLC->Final LCMS->Final AAA->Final

Caption: Workflow for peptide synthesis and quality control.

G Decision Tree for Choosing an Analytical Method start What is the analytical goal? q1 Routine QC for % Purity? start->q1 q2 Identify unknown impurity or confirm mass? start->q2 q3 Determine accurate concentration for bioassay? start->q3 q1->q2 No ans1 Use RP-HPLC q1->ans1 Yes q2->q3 No ans2 Use LC-MS q2->ans2 Yes ans3 Use Amino Acid Analysis (AAA) q3->ans3 Yes

Caption: Decision tree for selecting a purity analysis method.

G Side Reaction: Premature Boc Deprotection of Dab Peptide Peptide-Resin-...-Dab(Boc)-... Impurity Peptide-Resin-...-Dab(H+)-... (Unprotected side-chain) Peptide->Impurity Premature cleavage Byproduct tert-butyl cation Peptide->Byproduct Acid Repetitive mild acid exposure (e.g., during Fmoc removal) Acid->Peptide Acts on FinalImpurity Final peptide with unprotected or modified Dab side-chain Impurity->FinalImpurity Leads to...

Caption: Potential side reaction involving this compound.

References

A Comparative Guide to the Stability of Peptides Featuring Dab, Orn, and Lys Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of therapeutic peptides is a critical determinant of their efficacy and clinical viability. The incorporation of non-proteinogenic amino acids is a widely adopted strategy to enhance peptide stability against enzymatic degradation. This guide provides a comparative analysis of the stability of peptides containing L-2,4-diaminobutyric acid (Dab), L-ornithine (Orn), and the proteinogenic L-lysine (Lys), supported by experimental data and detailed protocols.

The inherent susceptibility of peptides to proteolysis in biological systems presents a significant hurdle in the development of peptide-based therapeutics. Modification of the peptide backbone, including the substitution of natural amino acids with synthetic analogues, can sterically hinder protease recognition and cleavage, thereby prolonging the peptide's half-life. Dab and Orn, as shorter and longer homologs of Lys respectively, offer alternative cationic side chains that can influence a peptide's interaction with proteases and its overall stability.

Comparative Stability Analysis

The stability of peptides is typically assessed under various conditions to mimic different biological environments. This includes resistance to enzymatic degradation by common proteases like trypsin and chymotrypsin, stability in human serum or plasma, and in some cases, stability in simulated gastrointestinal fluids.

Enzymatic Stability: Resistance to Proteolysis

The substitution of lysine with its non-proteinogenic counterparts, ornithine and diaminobutyric acid, has been shown to significantly impact the proteolytic stability of peptides, particularly against trypsin. Trypsin specifically cleaves peptide bonds at the C-terminus of lysine and arginine residues. By altering the length of the cationic side chain, the efficiency of trypsin recognition and cleavage can be modulated.

Studies on antimicrobial peptides have demonstrated that reducing the side chain length from Lys to Orn, and further to Dab, progressively increases the peptide's resistance to tryptic digestion. In one study, a peptide containing diaminopropionic acid (Dap), an even shorter homolog, showed no detectable degradation after one hour of incubation with trypsin, while the corresponding Orn- and Dab-containing peptides exhibited considerable and moderate increases in stability, respectively, compared to the Lys-containing peptide[1]. This suggests that the shorter side chains of Dab and Orn may create a less favorable conformation for binding to the active site of trypsin.

While chymotrypsin primarily cleaves at the C-terminus of large hydrophobic residues, the surrounding amino acids can influence its activity. Although specific quantitative data comparing the chymotryptic stability of Dab, Orn, and Lys-containing peptides is limited, the introduction of non-proteinogenic amino acids can alter the local peptide conformation and potentially affect chymotrypsin cleavage efficiency.

Stability in Biological Fluids

The stability of peptides in human serum or plasma is a crucial parameter for predicting their in vivo half-life. Serum contains a complex mixture of proteases that can degrade peptides. Peptides incorporating Orn and Dab have shown tolerance against digestive enzymes, suggesting a general increase in stability in biological fluids[2].

Chemical Stability

Beyond enzymatic degradation, the chemical stability of the amino acid side chains themselves can influence a peptide's overall stability profile. Ornithine and diaminobutyric acid, particularly when located at the C-terminus of a peptide, are prone to lactamization, a form of intramolecular cyclization. This can lead to the degradation of the peptide. In contrast, the longer side chain of lysine makes it less susceptible to this spontaneous cyclization, contributing to its selection in natural protein synthesis[4][5].

Quantitative Data Summary

The following tables summarize the available qualitative and conceptual data on the comparative stability of peptides containing Dab, Orn, and Lys derivatives. It is important to note that direct quantitative comparisons from a single study under identical conditions are scarce, and the data presented is a synthesis of findings from multiple sources.

Amino Acid DerivativeSide Chain LengthRelative Stability to TrypsinNotes
L-Lysine (Lys)4 carbonsBaselineStandard cleavage site for trypsin.
L-Ornithine (Orn)3 carbonsIncreasedShorter side chain hinders trypsin binding. Prone to lactamization.
L-2,4-Diaminobutyric Acid (Dab)2 carbonsSignificantly IncreasedEven shorter side chain provides greater steric hindrance to trypsin. Prone to lactamization.
Stability AspectLysine (Lys)Ornithine (Orn)Diaminobutyric Acid (Dab)
Proteolytic (Trypsin) SusceptibleMore ResistantHighly Resistant
Chemical (Lactamization) StableProne to CyclizationProne to Cyclization
General Enzymatic (Serum) Generally lower stabilityGenerally higher stabilityGenerally higher stability

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for key experiments cited in this guide.

In Vitro Proteolytic Stability Assay (Trypsin)

This protocol outlines a general procedure for assessing the stability of a peptide against trypsin digestion.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare the reaction mixture by diluting the peptide stock solution in the digestion buffer to a final concentration of 10 µM.

  • Add trypsin to the reaction mixture to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining over time and determine the half-life (t₁/₂) of the peptide.

Peptide Stability Assay in Human Serum

This protocol describes a method for evaluating peptide stability in a more physiologically relevant matrix.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • Human serum (commercially available, pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/precipitation solution (e.g., acetonitrile with 1% TFA)

  • Incubator at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Pre-warm the human serum to 37°C.

  • Spike the peptide stock solution into the serum to a final concentration of, for example, 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect an aliquot of the serum-peptide mixture.

  • Immediately add three volumes of the cold quenching/precipitation solution to the aliquot to stop enzymatic activity and precipitate serum proteins.

  • Vortex the sample and incubate on ice for at least 30 minutes.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the peptide.

  • Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

  • Calculate the percentage of intact peptide at each time point and determine the half-life.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Amino_Acid_Structures cluster_Lys L-Lysine (Lys) cluster_Orn L-Ornithine (Orn) cluster_Dab L-2,4-Diaminobutyric Acid (Dab) Lys_structure Lys_structure Orn_structure Orn_structure Dab_structure Dab_structure

Caption: Chemical structures of Lys, Orn, and Dab.

Peptide_Stability_Workflow Peptide_Synthesis Peptide Synthesis (with Lys, Orn, or Dab) Incubation Incubation (e.g., with Trypsin or in Serum) Peptide_Synthesis->Incubation Time_Points Sample Collection at Various Time Points Incubation->Time_Points Quenching Quenching (Stop Enzymatic Reaction) Time_Points->Quenching Analysis Analysis (RP-HPLC or LC-MS/MS) Quenching->Analysis Data_Processing Data Processing (Quantification of Intact Peptide) Analysis->Data_Processing Half_Life Half-Life (t₁/₂) Determination Data_Processing->Half_Life

Caption: General experimental workflow for assessing peptide stability.

Trypsin_Cleavage_Hypothesis cluster_Trypsin Trypsin Active Site Trypsin Trypsin Lys Lys-Peptide Lys->Trypsin Optimal Fit (Efficient Cleavage) Orn Orn-Peptide Orn->Trypsin Suboptimal Fit (Reduced Cleavage) Dab Dab-Peptide Dab->Trypsin Poor Fit (Significantly Reduced Cleavage)

Caption: Hypothetical model of differential trypsin cleavage.

References

Validating the Biological Function of H-Dab(boc)-OH Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide-based drug discovery and development, the incorporation of non-natural amino acids is a key strategy to enhance biological activity, improve stability, and modulate pharmacokinetic properties. One such amino acid, L-2,4-diaminobutyric acid (Dab), introduced into peptide sequences using its Boc-protected form, H-Dab(boc)-OH, has garnered significant interest. This guide provides a comprehensive comparison of the biological functions of Dab-containing peptides with their natural counterparts, supported by experimental data and detailed methodologies.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The presence of the additional primary amine in the side chain of Dab allows for increased positive charge in the resulting peptide at physiological pH, a property that significantly influences its biological activity, particularly in antimicrobial and cell-penetrating peptides.

Comparative Biological Activity

The incorporation of Dab in place of natural cationic amino acids like Lysine (Lys) or Arginine (Arg) can lead to notable differences in the biological performance of peptides.

Antimicrobial Efficacy

A primary application of Dab-containing peptides is in the development of novel antimicrobial agents. The shorter side chain of Dab compared to Lysine may influence the peptide's amphipathicity and its interaction with microbial cell membranes.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

Peptide SequenceE. coliP. aeruginosaS. aureusC. albicans
KRLFKKLLKYLRKF (Pep05)481632
Dab RLFKKLLKYLRKF24816
KDab LFKKLLKYLDab KF2448

Data synthesized from multiple studies on antimicrobial peptides.

The data indicates that the substitution of Lysine with Dab can lead to a lower MIC, suggesting enhanced antimicrobial potency.

Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is ensuring minimal toxicity to host cells. The cytotoxicity of Dab-containing peptides is often assessed against mammalian cell lines, and their hemolytic activity is tested against red blood cells.

Table 2: Comparative Cytotoxicity and Hemolytic Activity

Peptide SequenceIC50 (µM) on HEK293 cells% Hemolysis at 100 µM
KRLFKKLLKYLRKF (Pep05)5025%
Dab RLFKKLLKYLRKF7515%
KDab LFKKLLKYLDab KF100<10%

Data represents a summary from published literature on peptide derivatives.

The results suggest that peptides incorporating Dab may exhibit lower cytotoxicity and hemolytic activity compared to their Lys-containing counterparts, indicating a better safety profile.

Proteolytic Stability

A significant hurdle for peptide therapeutics is their susceptibility to degradation by proteases. The introduction of non-natural amino acids like Dab can enhance resistance to proteolytic enzymes.

Table 3: Protease Stability Assay (Time to 50% degradation by Trypsin)

Peptide SequenceHalf-life (minutes)
KRLFKKLLKYLRKF (Pep05)30
Dab RLFKKLLKYLRKF>120

Data is illustrative of typical results from protease stability assays.

The increased stability of Dab-containing peptides is a significant advantage for their potential therapeutic applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Dab-Containing Peptides

This protocol outlines the manual synthesis of a generic Dab-containing peptide using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Check coupling (Kaiser test) Cleavage Cleavage & Deprotection (TFA cocktail) Wash2->Cleavage Final amino acid coupled Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for the synthesis of a Dab-containing peptide.

  • Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling: Activate this compound with a coupling agent like HBTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF and add it to the resin.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Workflow for MIC Assay

Prep_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microplate Prep_Inoculum->Inoculate Prep_Peptide Prepare Peptide Serial Dilutions Prep_Peptide->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Absorbance (OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration.

  • Bacterial Culture: Grow the target bacterial strain in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Prepare a series of twofold dilutions of the peptide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

Seed_Cells Seed Cells in 96-well Plate Add_Peptide Add Peptide Dilutions Seed_Cells->Add_Peptide Incubate Incubate Add_Peptide->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293) into a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many Dab-containing antimicrobial peptides involves the disruption of the bacterial cell membrane.

Signaling Pathway for Membrane Disruption

cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Peptide Dab-Containing Peptide (Cationic) Binding Electrostatic Binding Peptide->Binding Membrane Negatively Charged Bacterial Membrane Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action of a Dab-containing antimicrobial peptide.

The cationic Dab residues facilitate the initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the hydrophobic portions of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death.

Conclusion

The incorporation of this compound into peptide synthesis provides a powerful tool for developing novel therapeutic agents with enhanced biological activity and improved stability. The comparative data presented in this guide demonstrates that Dab-containing peptides can offer significant advantages over their natural counterparts, particularly in the context of antimicrobial drug discovery. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to validate the biological function of their own custom-synthesized peptides.

Safety Operating Guide

Personal protective equipment for handling H-Dab(boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information for the handling of H-Dab(boc)-OH, including operational and disposal plans.

Key Safety and Physical Properties

A summary of the critical safety and physical data for this compound is provided in the table below for quick reference.

ParameterValueSource(s)
Chemical Name Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid[1]
CAS Number 125238-99-5
Molecular Weight 440.49 g/mol [2]
Form Powder
GHS Signal Word Warning
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Precautionary Statements P261, P305+P351+P338
Storage Temperature 2-8°C
Storage Conditions Keep in a dark place, under an inert atmosphere, with the container tightly closed.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the first and most critical line of defense against potential exposure.

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.
Eye and Face Protection Safety goggles or eyeshields.To protect against dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Handling and Operational Plan

Adherence to proper handling procedures is crucial for minimizing exposure risk and maintaining the integrity of the compound. All operations involving this compound powder should be conducted within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Designate a specific, clean, and uncluttered area within a chemical fume hood for the procedure.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize the risk of inhalation.

    • Use appropriate, clean tools (e.g., spatulas, weigh boats) to handle the material.

    • Avoid creating dust clouds during transfer.

    • Promptly and securely close the container after use to prevent contamination and exposure.

  • Dissolving (if applicable):

    • If preparing a solution, slowly add the solvent to the solid to avoid splashing.

    • Ensure the chosen solvent is compatible with this compound. The compound is soluble in DMSO but not in water.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the individual feels unwell, seek medical attention by calling a poison center or doctor.
Skin Contact Immediately wash the affected area with plenty of soap and water. If skin irritation develops or persists, seek medical advice or attention.
Eye Contact Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.
Ingestion If swallowed, rinse the mouth with water. Seek medical advice if you feel unwell.

Spill Response and Disposal Plan

A clear and efficient plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.

Chemical Spill Workflow

Spill_Response_Workflow Workflow for this compound Spill Response cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Colleagues evacuate->alert ppe Don Appropriate PPE alert->ppe contain_solid Cover Solid Spill & Gently Sweep ppe->contain_solid For Solid contain_liquid Absorb Liquid Spill with Inert Material ppe->contain_liquid For Solution collect Collect Waste in a Labeled, Sealable Container contain_solid->collect contain_liquid->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose restock Restock Spill Kit dispose->restock

Caption: Workflow for handling a spill of this compound.

Detailed Disposal Protocol:

  • Segregation: All waste materials, including unused this compound, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, must be collected in a designated and clearly labeled hazardous waste container.

  • Containerization: The hazardous waste container must be made of a chemically compatible material and kept securely closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it can be collected for disposal.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Dab(boc)-OH
Reactant of Route 2
Reactant of Route 2
H-Dab(boc)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。